molecular formula C17H27N7O5 B8115965 Boc-HyNic-PEG2-N3

Boc-HyNic-PEG2-N3

Cat. No.: B8115965
M. Wt: 409.4 g/mol
InChI Key: RZGJXNKMOCHQAT-UHFFFAOYSA-N
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Description

Boc-HyNic-PEG2-N3 is a useful research compound. Its molecular formula is C17H27N7O5 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[[5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O5/c1-17(2,3)29-16(26)23-22-14-5-4-13(12-20-14)15(25)19-6-8-27-10-11-28-9-7-21-24-18/h4-5,12H,6-11H2,1-3H3,(H,19,25)(H,20,22)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGJXNKMOCHQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Application of Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-HyNic-PEG2-N3. It details the mechanism of action of its constituent components, presents quantitative data on its performance, outlines detailed experimental protocols for its use in bioconjugation, and illustrates its application in the context of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Mechanism of Action

This compound is a versatile linker molecule designed for the sequential and specific conjugation of two different molecular entities. Its functionality is derived from three key components: a protected hydrazine (B178648) (Boc-HyNic), a polyethylene (B3416737) glycol spacer (PEG2), and an azide (B81097) group (N3).

  • Boc-HyNic Moiety: The 6-hydrazinonicotinamide (HyNic) group, protected by a tert-butyloxycarbonyl (Boc) group, serves as one of the reactive ends of the linker. The Boc group provides stability during storage and initial reaction steps. Upon removal, the nucleophilic aromatic hydrazine of HyNic is exposed. This hydrazine specifically reacts with an aromatic aldehyde, most commonly 4-formylbenzamide (B2918280) (4FB), to form a highly stable bis-aryl hydrazone bond.[1][2] This conjugation reaction is catalyzed by acidic conditions, with optimal kinetics around pH 4.7, though it is often performed at a milder pH of 6.0 to preserve the integrity of sensitive biomolecules like antibodies.[1] The reaction can be significantly accelerated by the addition of aniline (B41778) as a catalyst, which can increase conjugate yields to over 95%.[2][3][4]

  • PEG2 Spacer: The short, hydrophilic diethylene glycol (PEG2) spacer confers several advantageous properties to the linker and the final conjugate. It enhances the aqueous solubility of the molecule, which is particularly beneficial when working with hydrophobic drugs or proteins.[5] The PEG spacer also provides spatial separation between the two conjugated molecules, which can mitigate steric hindrance and help preserve the biological activity of each component.[6][7] In the context of ADCs, even short PEG linkers have been shown to influence the pharmacokinetic profile of the conjugate, potentially leading to faster clearance of unbound antibody and higher tumor-to-background ratios in imaging applications.[3][8]

  • Azide (N3) Group: The terminal azide group is the second reactive handle of the linker. It is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[9][10] The azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole ring.[11][12][13][] Alternatively, it can participate in a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a copper catalyst, which can be advantageous when working with living systems or copper-sensitive molecules.[9][10][15]

Data Presentation: Quantitative Analysis

The performance of this compound and its resulting conjugates can be quantified in terms of reaction efficiency, bond stability, and pharmacokinetic impact.

Table 1: HyNic-4FB Conjugation Efficiency
ParameterConditionResultCitation
Yield Standard conjugation (2-5 mole excess of HyNic-peptide)>80%[2]
Yield with Catalyst Addition of 10 mM aniline>95%[2][3][4]
Reaction Time With 10 mM aniline catalyst~2 hours[3][4]
UV-Traceable Bond Molar Extinction Coefficient of bis-aryl hydrazone29,000 L/(mol*cm) at 354 nm[2][3][4]
Table 2: Stability of the Bis-Aryl Hydrazone Bond

The stability of the hydrazone bond is pH-dependent, a feature that can be exploited for drug release in the acidic environment of endosomes and lysosomes. Aromatic hydrazones are significantly more stable than their aliphatic counterparts, especially at neutral pH.

pHHalf-life (t½)EnvironmentCitation
7.4 Highly stable (half-life often not reached within 72 hours)Physiological pH (Bloodstream)[2][16]
5.0 - 6.0 Accelerated cleavageAcidic (Endosomes/Lysosomes)[2][7]
2.0 - 10.0 Generally stable (temperature up to 92°C)Broad pH and temperature range[3][4][8]

Note: Specific half-life values can vary depending on the exact molecular structure adjacent to the hydrazone bond.

Table 3: Influence of Short PEG Linkers on Antibody Conjugate Pharmacokinetics

While specific data for a PEG2 linker from this exact molecule is not available, studies on similar short PEG linkers provide valuable insights into their likely effects. The following data is based on an immuno-PET imaging study using a trastuzumab conjugate with a PEG8 linker.

ParameterConjugateObservationCitation
Blood Clearance Trastuzumab-PEG8Faster clearance from blood compared to non-PEGylated trastuzumab[3][8]
Tumor Uptake Trastuzumab-PEG8Maintained tumor uptake[3][8]
Imaging Contrast Trastuzumab-PEG8High tumor-to-background ratio achieved as early as 24h post-injection[3][8]

Experimental Protocols

This section provides a detailed, two-step methodology for the use of this compound in a typical bioconjugation workflow, for example, conjugating a payload molecule to an antibody.

Step 1: HyNic-4FB Conjugation

This protocol describes the conjugation of a 4FB-modified antibody to a payload that has been functionalized with this compound.

Materials:

  • 4FB-modified antibody in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • Payload functionalized with this compound, dissolved in an organic solvent like DMSO.

  • Aniline catalyst solution (e.g., 1 M in DMSO).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Deprotection of Boc-HyNic: The Boc protecting group on the HyNic moiety is labile under acidic conditions. The conjugation buffer at pH 6.0 is sufficient to slowly remove the Boc group, making the hydrazine available for reaction. No separate deprotection step is typically required.[1]

  • Conjugation Reaction: a. To the 4FB-modified antibody solution, add the this compound-payload solution. A molar excess of the payload-linker (e.g., 5-10 equivalents) is often used to drive the reaction to completion. b. Add the aniline catalyst to a final concentration of 10-20 mM. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Monitoring the Reaction: The formation of the bis-aryl hydrazone bond can be monitored spectrophotometrically by measuring the absorbance at 354 nm.[2][3]

  • Purification: Upon completion, the antibody-linker-payload conjugate is purified from excess reagents using SEC or dialysis.

Step 2: Azide-Alkyne Click Chemistry

This protocol describes the subsequent conjugation of an alkyne-modified molecule to the azide group of the purified antibody-linker-payload conjugate from Step 1.

Materials:

  • Purified antibody-PEG2-N3 conjugate from Step 1.

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, a second payload).

  • For CuAAC:

    • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water).

    • Ligand solution (e.g., THPTA, 50 mM in water).

    • Reducing agent solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared).

  • Purification system (e.g., SEC or dialysis).

Procedure (CuAAC):

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the antibody-PEG2-N3 conjugate and the alkyne-functionalized molecule (typically 3-10 molar excess).

  • Prepare Catalyst Complex: In a separate tube, premix the CuSO4 and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is common.[11][12][13]

  • Initiate Reaction: a. Add the copper/ligand complex to the antibody mixture. The final copper concentration is typically 50-250 µM.[11] b. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent is usually 5-10 times that of the copper.[11]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the final dual-conjugated antibody using a suitable method like SEC to remove excess reagents and byproducts.

Mandatory Visualizations

Chemical Structure and Reaction Scheme

Caption: Structure of this compound and its dual conjugation reactions.

Experimental Workflow Diagram

experimental_workflow start Start: 4FB-Antibody & This compound-Payload step1 1. HyNic-4FB Conjugation (pH 6.0, Aniline catalyst) start->step1 purify1 2. Purification (SEC) (Remove excess payload-linker) step1->purify1 Reaction mixture conjugate1 Intermediate: Antibody-Hydrazone-PEG2-N3 purify1->conjugate1 Purified conjugate step2 3. Add Alkyne-Molecule 2 conjugate1->step2 step3 4. CuAAC Reaction (CuSO₄, THPTA, Na-Ascorbate) step2->step3 purify2 5. Purification (SEC) (Remove excess reagents) step3->purify2 Reaction mixture end Final Product: Dual-labeled Antibody purify2->end Final purified conjugate PROTAC_MoA cluster_cell Cell protac PROTAC (e.g., ARV-110) ternary Ternary Complex (AR-PROTAC-E3) protac->ternary Binds ar Androgen Receptor (AR) (Target Protein) ar->ternary Binds e3 E3 Ubiquitin Ligase (e.g., Cereblon) e3->ternary Binds ternary->protac Recycled poly_ub Poly-ubiquitinated AR ternary->poly_ub Proximity-induced Ubiquitination ub Ubiquitin ub->ternary proteasome Proteasome poly_ub->proteasome Targeted for Degradation degradation AR Degradation (Peptide Fragments) proteasome->degradation Results in

References

An In-depth Technical Guide to Boc-HyNic-PEG2-N3: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-HyNic-PEG2-N3. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical data and methodologies required for the successful application of this versatile molecule in bioconjugation, proteomics, and therapeutic development.

Core Properties and Specifications

This compound is a valuable tool in bioconjugation, featuring a Boc-protected hydrazinonicotinamide (HyNic) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) moiety. This unique combination of functional groups allows for a sequential and orthogonal conjugation strategy, making it a key component in the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Boc protecting group provides stability to the HyNic moiety, preventing premature reactions. It can be readily removed under mild acidic conditions to reveal the reactive hydrazine (B178648) group. The PEG2 spacer enhances solubility in aqueous media and provides flexibility to the linker, which can be crucial for optimizing the biological activity of the final conjugate. The terminal azide group enables highly specific and efficient ligation to alkyne-containing molecules via "click chemistry," either through a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition reaction.

Quantitative Data
PropertySpecificationReference(s)
Molecular Formula C₁₇H₂₇N₇O₅[1][2]
Molecular Weight 409.44 g/mol [1][2]
Purity Typically ≥95%[3]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and other organic solvents[4]
Storage Conditions Store at -20°C, protected from light and moisture[4]

Experimental Protocols

The utility of this compound lies in the sequential reactivity of its functional groups. The following protocols provide a general framework for its use in a typical bioconjugation workflow. Optimization of these protocols is often necessary depending on the specific biomolecules and reagents involved.

Boc Deprotection of the HyNic Moiety

The removal of the tert-butoxycarbonyl (Boc) protecting group is the first step to enable the HyNic group for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected HyNic-PEG2-N3 can be used directly in the next step or after purification.

HyNic-Mediated Ligation

The deprotected HyNic group can be conjugated to a biomolecule containing an aldehyde or ketone, most commonly a 4-formylbenzamide (B2918280) (4FB) modified molecule.

Materials:

  • Deprotected HyNic-PEG2-N3

  • 4FB-modified biomolecule (e.g., protein, antibody)

  • Conjugation Buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 6.0-7.4)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Dissolve the deprotected HyNic-PEG2-N3 in the conjugation buffer.

  • Add the 4FB-modified biomolecule to the solution. The molar ratio of HyNic-linker to the biomolecule should be optimized, but a 5-20 fold molar excess of the linker is a common starting point.

  • For enhanced reaction kinetics, aniline can be added to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess linker.

Azide-Alkyne Click Chemistry

The terminal azide group of the linker can be reacted with an alkyne-modified molecule using either CuAAC or SPAAC.

Materials:

  • HyNic-PEG2-N3 conjugated biomolecule

  • Alkyne-modified molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the HyNic-PEG2-N3 conjugated biomolecule with the alkyne-modified molecule in the reaction buffer.

  • Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final conjugate to remove the copper catalyst and unreacted reagents.

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems or with biomolecules that are sensitive to copper.

Materials:

  • HyNic-PEG2-N3 conjugated biomolecule

  • Strained alkyne-modified molecule (e.g., DBCO, BCN)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the strained alkyne-modified molecule in a compatible solvent.

  • Combine the HyNic-PEG2-N3 conjugated biomolecule and the strained alkyne-modified molecule in the reaction buffer. A molar excess of the strained alkyne is typically used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purify the final conjugate using appropriate chromatographic techniques.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: HyNic Ligation cluster_2 Step 3: Click Chemistry This compound This compound Deprotected HyNic-PEG2-N3 Deprotected HyNic-PEG2-N3 This compound->Deprotected HyNic-PEG2-N3  TFA, DCM TFA TFA 4FB-Biomolecule 4FB-Biomolecule Conjugate_1 Biomolecule-4FB-HyNic-PEG2-N3 Deprotected HyNic-PEG2-N3->Conjugate_1  pH 6.0-7.4 (Aniline catalyst) 4FB-Biomolecule->Conjugate_1 Alkyne-Molecule Alkyne-Molecule Final_Conjugate Biomolecule-Linker-Molecule Conjugate_1->Final_Conjugate  CuAAC or SPAAC Alkyne-Molecule->Final_Conjugate

Caption: Sequential conjugation workflow using this compound.

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (E3 Ligase Ligand - Linker - Target Ligand) Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

References

Boc-HyNic-PEG2-N3: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Boc-HyNic-PEG2-N3, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core physicochemical properties, handling, and experimental characterization of this versatile molecule.

Introduction to this compound

This compound is a sophisticated chemical linker that incorporates three key functional components:

  • A Boc-protected HyNic (6-hydrazinonicotinamide) group, which provides a stable, latent aldehyde-reactive handle. The Boc (tert-butyloxycarbonyl) protecting group ensures stability during storage and synthesis and can be selectively removed under acidic conditions to reveal the reactive hydrazine (B178648), ready for conjugation to carbonyl-containing molecules.

  • A short polyethylene glycol (PEG) spacer (PEG2), which enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible connection between conjugated molecules, minimizing steric hindrance.

  • An azide (B81097) (N3) group, which serves as a bioorthogonal handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

The orthogonal nature of the protected hydrazine and the azide group allows for controlled, stepwise conjugation strategies, making it a valuable tool in the construction of complex biomolecular architectures.

Physicochemical Properties

PropertyValueSource
Molecular Formula C17H27N7O5MedChemExpress
Molecular Weight 409.44 g/mol MedChemExpress
Appearance White to off-white solidGeneral Knowledge
Purity ≥95%AxisPharm

Solubility Characteristics

The solubility of this compound is a critical parameter for its effective use in conjugation reactions and formulation development. The presence of the PEG2 spacer significantly contributes to its solubility profile. While specific quantitative solubility data is not extensively published, a qualitative and estimated solubility profile is presented below based on the properties of its constituent moieties and vendor recommendations.

Table 3.1: Qualitative Solubility of this compound

SolventSolubilityRecommended Use
Water Sparingly Soluble to SolubleThe PEG linker enhances aqueous solubility. Solubility can be further improved with the addition of co-solvents.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for creating high-concentration stock solutions.
Dimethylformamide (DMF) SolubleAnhydrous DMF is recommended for reactions to maintain the reactivity of the linker.
Methanol, Ethanol SolubleSuitable for dissolution and reaction, though less common for stock solutions.
Dichloromethane (DCM) SolubleUseful in synthetic steps involving the linker.
Acetonitrile (B52724) (ACN) SolubleCommonly used as a solvent in purification (e.g., HPLC).

Stability Profile

The stability of this compound is governed by the chemical lability of its functional groups under various environmental conditions. Proper storage and handling are paramount to preserving its integrity and reactivity.

Table 4.1: Stability and Storage Recommendations

ConditionStability ConsiderationsRecommendation
Temperature Susceptible to thermal degradation over long periods.Store at -20°C for long-term storage. Shipment may be at ambient temperature for short durations.
Moisture The azide and Boc-protected hydrazine moieties can be sensitive to hydrolysis.Store in a dry, desiccated environment. Protect from moisture.
Light Azide-containing compounds can be light-sensitive.Protect from light. Store in an opaque or amber vial.
pH (Aqueous Solution) Acidic (pH < 4): The Boc group is labile and will be cleaved, exposing the reactive hydrazine. This is an intended reaction for deprotection but indicates instability of the protected form.Avoid acidic conditions during storage. Use acidic conditions deliberately for deprotection.
pH (Neutral to Mildly Basic) Generally stable. The azide group is stable across a wide pH range.Maintain neutral pH for storage of solutions.
Oxidizing/Reducing Agents The azide group can be reduced (e.g., by phosphines like triphenylphosphine). The hydrazine is susceptible to oxidation.Avoid strong reducing and oxidizing agents unless part of a planned reaction (e.g., Staudinger ligation).

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of the solubility and stability of linkers like this compound. The following sections provide standardized methodologies.

Protocol for Equilibrium Solubility Determination

This protocol is adapted from standard pharmaceutical guidelines for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25°C)

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) or LC-MS

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a set period (e.g., 24-48 hours). A preliminary experiment can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully pipette an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or LC-MS method against a standard curve prepared with known concentrations of this compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the concentration of the saturated supernatant and the dilution factor.

Protocol for pH-Dependent Stability (Hydrolysis) Study

Objective: To assess the stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)

  • HPLC or LC-MS system

  • Incubator or water bath set to a specific temperature (e.g., 37°C)

  • Vials and autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or DMSO) at a high concentration.

  • Sample Preparation: Dilute the stock solution into the different pH buffers to a final working concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.

  • Incubation: Aliquot the solutions into multiple vials for each pH condition and place them in an incubator at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH condition.

  • Quenching (if necessary): Stop any further degradation by freezing the sample or neutralizing the pH immediately.

  • Analysis: Analyze the samples by a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from its potential degradation products (e.g., the Boc-deprotected form).

  • Data Evaluation: Plot the percentage of the remaining this compound against time for each pH condition. Calculate the degradation rate constant and the half-life (t½) at each pH.

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships and experimental workflows associated with the use of this compound.

G Logical Relationship of this compound Components cluster_Linker This compound cluster_Reactivity Orthogonal Reactivity cluster_Conjugation Conjugation Products Boc_HyNic Boc-Protected HyNic (Latent Aldehyde/Ketone Reactive) PEG2 PEG2 Spacer (Solubility & Flexibility) Deprotection Acidic Condition (e.g., TFA) Boc_HyNic->Deprotection Deprotection Step Azide Azide (N3) (Alkyne Reactive) Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide->Click_Reaction Reaction Trigger Hydrazone Hydrazone Bond Formation Deprotection->Hydrazone Reacts with Aldehyde/Ketone Triazole Triazole Ring Formation Click_Reaction->Triazole Reacts with Alkyne

Caption: Functional components and orthogonal reactivity of this compound.

G Experimental Workflow for Bioconjugation Start Start: Prepare Biomolecule 1 (Alkyne-modified) & Biomolecule 2 (Aldehyde-modified) Step1 Step 1: Click Reaction React Alkyne-Biomolecule 1 with this compound Start->Step1 Purify1 Purification 1 (e.g., SEC or Dialysis) Isolate Boc-HyNic-PEG2-Biomolecule 1 Step1->Purify1 Step2 Step 2: Boc Deprotection Treat conjugate with mild acid (e.g., TFA in DCM) Purify1->Step2 Purify2 Purification 2 / Buffer Exchange Remove excess acid and byproducts Step2->Purify2 Step3 Step 3: Hydrazone Ligation React deprotected conjugate with Aldehyde-Biomolecule 2 Purify2->Step3 Purify3 Final Purification Isolate the final conjugate: Biomolecule 1-Linker-Biomolecule 2 Step3->Purify3 End End: Characterize Final Conjugate (SDS-PAGE, MS, HPLC) Purify3->End

Caption: Stepwise workflow for orthogonal bioconjugation using this compound.

Conclusion

This compound is a high-value chemical tool for advanced bioconjugation. Its favorable solubility, conferred by the PEG spacer, and its dual-functional, orthogonal reactivity make it suitable for a wide range of applications. Understanding its stability profile is crucial for successful implementation. The Boc-protecting group is sensitive to acid, a feature that is exploited for controlled deprotection, while the overall molecule requires storage at low temperatures, protected from light and moisture, to ensure its long-term integrity. The experimental protocols and workflows provided herein offer a framework for researchers to effectively characterize and utilize this linker in their drug development and research endeavors.

The Strategic Role of the Boc Protecting Group in the Heterobifunctional Linker Boc-HyNic-PEG2-N3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the heterobifunctional linker, Boc-HyNic-PEG2-N3, with a core focus on the critical role of the tert-butyloxycarbonyl (Boc) protecting group. This versatile linker is integral to the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise, sequential reactions are paramount. Understanding the function of each component of this linker is essential for its effective application in therapeutic and diagnostic development.

Molecular Architecture and Component Functions

This compound is a precisely engineered molecule designed for multi-step bioconjugation strategies. Its structure consists of four key functional domains:

  • Boc Protecting Group: A temporary shield for the reactive hydrazine (B178648) moiety of the HyNic linker. It prevents premature reactions, allowing for controlled, sequential conjugation. The Boc group is selectively removed under acidic conditions.

  • HyNic (6-hydrazinonicotinamide) Linker: A reactive moiety that, once deprotected, specifically and efficiently reacts with a 4-formylbenzamide (B2918280) (4FB) group to form a highly stable bis-aryl hydrazone bond.

  • PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic two-unit PEG spacer that enhances the solubility of the linker and the resulting conjugate in aqueous media. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

  • N3 (Azide) Group: A terminal functional group that enables covalent ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry". This reaction is known for its high efficiency and bioorthogonality.

The strategic placement of the Boc group is fundamental to the linker's utility. It enforces a specific order of operations, ensuring that the azide (B81097) terminus can be conjugated via click chemistry without interference from the highly reactive hydrazine group. Only after the desired azide-alkyne ligation is complete is the Boc group removed to expose the HyNic moiety for the subsequent hydrazone conjugation.

Data Presentation: Physicochemical and Reaction Properties

The following tables summarize the key quantitative data for this compound and its associated conjugation reactions.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₇N₇O₅[1]
Molecular Weight 409.44 g/mol [1]
Purity ≥95% (typically)[1]
Appearance White to off-white solid
Storage Conditions -20°C, desiccated, protected from light[2]

Table 1: Physicochemical Properties of this compound.

Reaction ParameterDescriptionValue
HyNic-4FB Conjugation Molar Extinction Coefficient of bis-aryl hydrazone bond29,000 L·mol⁻¹·cm⁻¹
Wavelength of Maximum Absorbance (λmax)354 nm
Optimal Reaction pH4.5 - 6.0
Conjugate StabilityStable from pH 2.0 to 10.0
Thermal StabilityStable up to 92°C
Click Chemistry (CuAAC) Typical Reaction Time1 - 4 hours
Typical Reaction TemperatureRoom Temperature

Table 2: Key Quantitative Parameters for Conjugation Reactions.

Experimental Protocols

The use of this compound involves a three-stage workflow: (1) Azide-alkyne click chemistry conjugation, (2) Boc group deprotection, and (3) HyNic-4FB conjugation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of this compound to an alkyne-modified molecule (e.g., a small molecule drug or peptide).

Materials:

  • This compound

  • Alkyne-modified molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand, e.g., THPTA (e.g., 50 mM in water)

  • Reducing agent: Sodium Ascorbate (B8700270) (freshly prepared, e.g., 100 mM in water)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Methodology:

  • Preparation of Reactants: Dissolve this compound and the alkyne-modified molecule in a minimal amount of anhydrous DMSO or DMF before diluting with the reaction buffer. A slight molar excess (1.5-2 equivalents) of the less critical component is often used.

  • Catalyst Preparation: In a separate tube, prepare the Cu(I)-ligand complex by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is common. Allow this mixture to stand for 2-3 minutes.

  • Reaction Initiation: To the solution of this compound and the alkyne-modified molecule, add the pre-mixed Cu(I)-ligand complex.

  • Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be significantly higher than the copper catalyst (e.g., 5 mM).

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.

  • Purification: The resulting Boc-protected conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc group to expose the reactive HyNic hydrazine. This step is performed after the click chemistry reaction is complete and the product is purified.

Materials:

  • Purified Boc-protected conjugate from Protocol 1

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane, TIS)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Methodology:

  • Reaction Setup: Dissolve the Boc-protected conjugate in DCM (e.g., 0.1-0.2 M). Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger like TIS (2.5-5% v/v) can be included.

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Neutralization: a. Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) (3x) to ensure complete removal of residual acid. b. To obtain the free amine, dissolve the residue in a suitable organic solvent, and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Note on Azide Stability: The azide group is generally stable to the acidic conditions of TFA-mediated Boc deprotection, especially in the absence of sulfur-containing scavengers which can potentially reduce it.

Protocol 3: HyNic-4FB Conjugation

This final step conjugates the newly deprotected HyNic-PEG-conjugate to a molecule functionalized with a 4-formylbenzamide (4FB) group (e.g., an antibody or protein).

Materials:

  • Deprotected HyNic-PEG-conjugate from Protocol 2

  • 4FB-modified biomolecule

  • Conjugation Buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 6.0)

  • Aniline (B41778) catalyst (optional, e.g., 100 mM aniline in conjugation buffer)

Methodology:

  • Preparation of Reactants: Ensure both the HyNic-PEG-conjugate and the 4FB-modified biomolecule are in the conjugation buffer.

  • Conjugation Reaction: Mix the HyNic-PEG-conjugate (typically 2-10 molar equivalents) with the 4FB-modified biomolecule in the conjugation buffer.

  • Catalysis (Optional): For large biomolecules or to accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. The progress can be monitored spectrophotometrically by measuring the absorbance of the forming bis-aryl hydrazone bond at 354 nm.

  • Purification: Purify the final bioconjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess small molecule conjugate and other reagents.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical and experimental workflows where this compound is a critical component.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular Cellular Mechanism of Action linker This compound step1 1. Click Chemistry (CuAAC) linker->step1 poi_ligand Alkyne-modified POI Ligand poi_ligand->step1 e3_ligand 4FB-modified E3 Ligase Ligand step3 3. HyNic Conjugation (pH 6.0) e3_ligand->step3 intermediate Boc-HyNic-PEG2-[POI Ligand] step1->intermediate step2 2. Boc Deprotection (TFA/DCM) intermediate->step2 intermediate2 HyNic-PEG2-[POI Ligand] step2->intermediate2 intermediate2->step3 protac Final PROTAC Molecule step3->protac protac_cell PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac_cell->ternary poi Target Protein (e.g., BRD4) poi->ternary e3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub recruits E2~Ub ub Ubiquitin ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome recognition degradation Target Protein Degradation proteasome->degradation

Caption: PROTAC Synthesis and Cellular Degradation Pathway.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_cellular Cellular Mechanism of Action linker This compound step1 1. Click Chemistry (CuAAC) linker->step1 payload Alkyne-modified Payload (Drug) payload->step1 antibody 4FB-modified Antibody (mAb) step3 3. HyNic Conjugation (pH 6.0) antibody->step3 intermediate Boc-HyNic-PEG2-[Payload] step1->intermediate step2 2. Boc Deprotection (TFA/DCM) intermediate->step2 intermediate2 HyNic-PEG2-[Payload] step2->intermediate2 intermediate2->step3 adc Final ADC step3->adc adc_cell ADC binding Binding adc_cell->binding receptor Tumor Cell Receptor (e.g., HER2) receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome degradation ADC Degradation lysosome->degradation release Payload Release degradation->release target Intracellular Target (e.g., DNA, Tubulin) release->target apoptosis Apoptosis target->apoptosis

Caption: ADC Synthesis and Cellular Processing Workflow.

References

The HyNic Linker: A Comprehensive Technical Guide to Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of the 6-hydrazinonicotinamide (HyNic) linker, a cornerstone of modern bioconjugation strategies. Renowned for its efficiency, stability, and versatility, the HyNic linker has become an indispensable tool in the development of targeted therapeutics, diagnostics, and other advanced biomolecular constructs. This document provides a detailed overview of its core mechanism, quantitative performance data, and step-by-step experimental protocols to empower researchers in their bioconjugation endeavors.

Introduction to HyNic-Mediated Bioconjugation

The HyNic linker is a heterobifunctional crosslinker used to covalently connect two biomolecules. The technology is centered on the reaction between an aromatic hydrazine (B178648) (HyNic) and an aromatic aldehyde, typically 4-formylbenzamide (B2918280) (4FB). This reaction forms a stable bis-aryl hydrazone bond, effectively and irreversibly linking the two molecules of interest.[1][2]

The process generally involves two key steps: modification and conjugation. In the modification step, one biomolecule is functionalized with the HyNic linker, while the second biomolecule is functionalized with the 4FB linker. The most common approach utilizes succinimidyl esters of these linkers, such as S-HyNic and S-4FB, which readily react with primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules.[1][3][4] Once modified, the two biomolecules are simply mixed under appropriate buffer conditions to initiate the conjugation reaction, leading to the formation of the final conjugate.[1][5]

A key advantage of the HyNic-4FB conjugation chemistry is the stability of the resulting hydrazone bond, which exhibits remarkable resistance to hydrolysis over a wide pH range and at elevated temperatures.[2][3][5] Furthermore, the formation of this bond can be spectrophotometrically monitored in real-time due to its unique UV-traceable signature, a feature that allows for precise quantification and characterization of the conjugation process.[1][3][5]

The Core Mechanism: Formation of a Stable Bis-Aryl Hydrazone Bond

The specificity of HyNic-mediated bioconjugation lies in the chemoselective reaction between the HyNic and 4FB moieties. The S-HyNic linker (succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone) introduces an aromatic hydrazine group onto the first biomolecule.[3][5] The hydrazine is temporarily protected as an acetone hydrazone, which provides long-term stability to the linker.[1] During the conjugation reaction, which is typically carried out under mildly acidic conditions (pH 6.0), the protecting group is slowly removed, making the HyNic group available to react with the 4FB group on the second biomolecule.[1]

The S-4FB linker (succinimidyl 4-formylbenzoate) introduces an aromatic aldehyde (4-formylbenzamide) group.[3][5] The reaction between the deprotected HyNic and the 4FB group forms a stable bis-aryl hydrazone bond. This bond's stability is attributed to the resonance stabilization between the two aromatic rings.[1] Unlike Schiff bases formed from aliphatic aldehydes and hydrazines, this bis-aryl hydrazone does not require a subsequent reduction step to ensure its stability.[1]

The reaction kinetics can be significantly enhanced by the addition of a catalyst, such as aniline. In the presence of 10 mM aniline, the conjugation of antibodies can achieve over 95% conversion within approximately two hours.[3][5][6]

Below is a diagram illustrating the overall workflow of HyNic-mediated bioconjugation.

G cluster_modification Modification Step cluster_purification Purification cluster_conjugation Conjugation Step Biomolecule1 Biomolecule 1 (e.g., Antibody) HyNicModified HyNic-Modified Biomolecule 1 Biomolecule1->HyNicModified + S-HyNic (pH 8.0) SHyNic S-HyNic Linker Desalting1 Desalting/ Buffer Exchange HyNicModified->Desalting1 Biomolecule2 Biomolecule 2 (e.g., Drug) FBModified 4FB-Modified Biomolecule 2 Biomolecule2->FBModified + S-4FB (pH 8.0) S4FB S-4FB Linker Desalting2 Desalting/ Buffer Exchange FBModified->Desalting2 Mixing Mixing of Modified Biomolecules Desalting1->Mixing Desalting2->Mixing Conjugate Final Bioconjugate (Stable bis-aryl hydrazone bond) Mixing->Conjugate (pH 6.0) Aniline (optional catalyst)

Caption: Overall workflow of HyNic-mediated bioconjugation.

Quantitative Data Summary

The performance and characteristics of the HyNic linker and the resulting bioconjugates have been quantitatively evaluated. The following tables summarize key data points for easy reference and comparison.

Table 1: Stability and Reaction Conditions of HyNic-4FB Conjugate Bond

ParameterValueReference
Thermal Stability Stable up to 92°C[3][5][6]
pH Stability Stable over a pH range of 2.0 - 10.0[3][5][6]
Optimal Modification pH 8.0[7][8][9]
Optimal Conjugation pH 6.0[3][5][6]
Reaction Time (with catalyst) >95% conversion in ~2 hours[3][5][6]

Table 2: Spectroscopic Properties of the HyNic-4FB Conjugate Bond

ParameterValueReference
Wavelength of Max Absorbance (λmax) 354 nm[3][5][6]
Molar Extinction Coefficient (ε) 29,000 L/(mol·cm)[3][5][6]

Table 3: Molar Extinction Coefficients for Linker Quantification

ReagentTarget LinkerWavelength (nm)Molar Extinction Coefficient (L/(mol·cm))Reference
2-SulfobenzaldehydeHyNic35028,500[7][8]
2-Hydrazinopyridine4FB35024,500[9]

Detailed Experimental Protocols

This section provides generalized yet detailed protocols for the key experiments involved in HyNic-mediated bioconjugation. Researchers should optimize these protocols based on their specific biomolecules and experimental goals.

Modification of a Protein with S-HyNic

This protocol describes the general procedure for introducing HyNic groups onto a protein using an amine-reactive succinimidyl ester.

Materials:

  • Protein of interest

  • S-HyNic (or water-soluble Sulfo-S-HyNic)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if using S-HyNic)

  • Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Desalting columns

Procedure:

  • Buffer Exchange: Desalt and buffer exchange the protein into Modification Buffer to remove any amine-containing contaminants (e.g., Tris, glycine).[5]

  • Protein Concentration Adjustment: Adjust the protein concentration to 1.0–4.0 mg/mL in Modification Buffer.[7]

  • S-HyNic Preparation: Prepare a stock solution of S-HyNic in anhydrous DMF or DMSO (e.g., 2-4 mg in 100 µL).[7] If using the water-soluble Sulfo-S-HyNic, it can be dissolved directly in the reaction buffer immediately before use.[6]

  • Modification Reaction: Add the required volume of the S-HyNic stock solution to the protein solution. The molar excess of S-HyNic will depend on the protein and the desired level of modification. A 20-fold molar excess is a common starting point.[10]

  • Incubation: Incubate the reaction at room temperature for 2 hours.[5]

  • Purification: Remove the excess, unreacted S-HyNic linker by desalting the modified protein.

Modification of a Protein with S-4FB

This protocol outlines the procedure for introducing 4FB groups onto a protein.

Materials:

  • Protein of interest

  • S-4FB (or water-soluble Sulfo-S-4FB)

  • Anhydrous DMF or DMSO (if using S-4FB)

  • Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Desalting columns

Procedure:

  • Buffer Exchange: Desalt and buffer exchange the protein into Modification Buffer.

  • Protein Concentration Adjustment: Adjust the protein concentration as needed.

  • S-4FB Preparation: Prepare a stock solution of S-4FB in anhydrous DMF or DMSO.

  • Modification Reaction: Add the desired molar excess of the S-4FB stock solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2 hours.

  • Purification: Purify the 4FB-modified protein by desalting to remove excess linker. 4FB-modified proteins are stable for over 30 days at 4°C.[11]

Conjugation of HyNic- and 4FB-Modified Proteins

This protocol describes the final step of forming the bioconjugate.

Materials:

  • HyNic-modified protein

  • 4FB-modified protein

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • (Optional) TurboLINK™ Catalyst Buffer (10X Aniline solution)

Procedure:

  • Buffer Exchange: Desalt/buffer exchange the HyNic-modified and 4FB-modified proteins into Conjugation Buffer.[5]

  • Conjugation Reaction: Mix the HyNic-modified and 4FB-modified proteins in the Conjugation Buffer. The stoichiometry will depend on the desired final product.

  • (Optional) Catalysis: For faster reaction kinetics, add TurboLINK™ Catalyst Buffer to a final concentration of 10 mM aniline.[3][5][6]

  • Incubation: Incubate the reaction mixture at room temperature. The incubation time will vary depending on the presence of a catalyst (e.g., 2 hours with aniline, or 4-16 hours without).[3][10]

  • Monitoring and Purification: The progress of the conjugation can be monitored by measuring the absorbance at 354 nm.[3][5] Once the reaction is complete, the final conjugate can be purified using standard chromatographic techniques such as size exclusion chromatography.[10]

The following diagram illustrates the chemical reaction at the core of HyNic conjugation.

Caption: Chemical reaction forming the bis-aryl hydrazone bond.

Applications of HyNic Linkers

The robustness and efficiency of HyNic-mediated conjugation have led to its adoption in a wide range of applications within the life sciences.

  • Antibody-Drug Conjugates (ADCs): HyNic linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The stability of the hydrazone bond is crucial for preventing premature drug release in circulation.[2][12][]

  • Radiopharmaceutical Chemistry: The HyNic linker serves as a bifunctional chelator for radiolabeling peptides and antibodies with radionuclides like Technetium-99m (99mTc) for diagnostic imaging and therapy.[14][15][16]

  • Protein-Protein and Protein-Peptide Conjugation: The straightforward nature of the chemistry makes it ideal for creating fusion proteins or attaching peptides to larger protein scaffolds for various research and therapeutic purposes.[1]

  • Surface Immobilization: Biomolecules modified with HyNic or 4FB can be readily immobilized on surfaces functionalized with the complementary linker, which is useful for developing biosensors and other diagnostic assays.[1][3]

  • PEGylation: HyNic linkers can be incorporated into polyethylene (B3416737) glycol (PEG) reagents to facilitate the PEGylation of biomolecules, which can improve their solubility, stability, and pharmacokinetic properties.[17]

Conclusion

The HyNic linker, in conjunction with its 4FB counterpart, provides a powerful and reliable platform for bioconjugation. Its key strengths lie in the formation of a highly stable, UV-traceable bis-aryl hydrazone bond under mild reaction conditions. The ability to catalytically enhance the reaction rate and the availability of water-soluble linker variants further increase its utility. For researchers and drug developers, a thorough understanding of the HyNic linker's function and its practical implementation, as detailed in this guide, is essential for harnessing its full potential in creating novel and effective biomolecular conjugates.

References

The Pivotal Role of the PEG2 Spacer in Boc-HyNic-PEG2-N3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Boc-HyNic-PEG2-N3, represents a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth analysis of the core components of this linker, with a specific focus on the often-underestimated importance of the short polyethylene (B3416737) glycol (PEG) spacer, PEG2. We will delve into its impact on the physicochemical properties and overall efficacy of the resulting bioconjugates, supported by quantitative data from analogous systems, detailed experimental protocols, and visual workflows.

The Architecture of a Versatile Linker: this compound

The this compound linker is comprised of three key functional moieties, each with a distinct role in the bioconjugation process:

  • Boc-Protected Hydrazinonicotinamide (Boc-HyNic): This component provides a stable, yet selectively reactive handle for conjugation. The Boc (tert-butyloxycarbonyl) protecting group ensures the stability of the reactive hydrazine (B178648) group during storage and initial reaction steps. Upon deprotection under mild acidic conditions, the exposed hydrazine of the HyNic (6-hydrazinonicotinamide) group readily reacts with an aromatic aldehyde, such as a 4-formylbenzamide (B2918280) (4FB) moiety, to form a stable bis-aryl hydrazone bond. This specific and stable linkage is a cornerstone of modern bioconjugation strategies.

  • Azide (B81097) (N3) Group: The terminal azide group is a key participant in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. The azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (e.g., DBCO or BCN), forming a stable triazole ring. This versatility allows for the precise and efficient attachment of a payload, such as a cytotoxic drug or a fluorescent probe.

  • The PEG2 Spacer: Situated between the HyNic and azide functionalities is a short polyethylene glycol spacer consisting of two ethylene (B1197577) glycol units. While seemingly a simple component, this spacer plays a crucial role in the overall performance of the linker and the final bioconjugate.

The Unseen Importance of the PEG2 Spacer

The inclusion of the PEG2 spacer in the this compound linker architecture is a deliberate design choice that imparts several beneficial properties to the resulting bioconjugate. These advantages are critical for the development of effective and safe targeted therapies.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic drugs used in ADCs are hydrophobic in nature. This can lead to aggregation of the final conjugate, which can negatively impact its stability, pharmacokinetics, and safety profile. The hydrophilic nature of the PEG2 spacer helps to mitigate this issue by increasing the overall water solubility of the linker-drug conjugate. This improved solubility is crucial for preventing aggregation and ensuring the ADC remains stable in aqueous biological environments.

Reduced Steric Hindrance

The PEG2 spacer provides a defined and flexible distance between the two conjugated biomolecules (e.g., an antibody and a drug). This spatial separation is critical for several reasons:

  • Preservation of Biological Activity: The spacer prevents the bulky drug payload from sterically hindering the antigen-binding site of the antibody, ensuring that the ADC can still effectively target its intended cell surface receptor.

  • Accessibility of the Payload: The separation provided by the spacer can also ensure that the payload is accessible to its intracellular target once the ADC is internalized by the target cell.

Improved Pharmacokinetics

PEGylation, even with short PEG chains, is a well-established strategy for improving the pharmacokinetic (PK) properties of therapeutic molecules. The hydrophilic PEG spacer can create a hydration shell around the conjugate, which can:

  • Increase Circulation Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.

  • Reduce Immunogenicity: The "stealth" effect of the PEG hydration shell can mask the conjugate from the immune system, reducing the risk of an immunogenic response.

Quantitative Insights into the Impact of PEG Spacer Length

Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50) in an Analogous System

Conjugate (natGa-NOTA-PEGn-RM26)PEG Spacer Length (n)IC50 (nM)[1][2]
natGa-NOTA-PEG2-RM2623.1 ± 0.2
natGa-NOTA-PEG3-RM2633.9 ± 0.3
natGa-NOTA-PEG4-RM2645.4 ± 0.4
natGa-NOTA-PEG6-RM2665.8 ± 0.3

Data from a study on a 68Ga-labeled bombesin (B8815690) antagonist analog. This data is presented to illustrate the general principle of PEG spacer length impact.

Table 2: Effect of PEG Spacer Length on Biodistribution (Liver Uptake) in an Analogous System

Conjugate (68Ga-NOTA-PEGn-RM26)PEG Spacer Length (n)Liver Uptake (%ID/g at 1h p.i.)[1]
68Ga-NOTA-PEG2-RM2620.8 ± 0.1
68Ga-NOTA-PEG3-RM2630.6 ± 0.1
68Ga-NOTA-PEG4-RM2641.0 ± 0.2
68Ga-NOTA-PEG6-RM2661.1 ± 0.3

Data from a study on a 68Ga-labeled bombesin antagonist analog. This data is presented to illustrate the general principle of PEG spacer length impact.

These data demonstrate that even subtle changes in the length of a short PEG spacer can have a measurable impact on the biological properties of a bioconjugate, highlighting the importance of optimizing spacer length for a given application.

Experimental Protocols for Bioconjugation using this compound

The following section provides a detailed, step-by-step methodology for the synthesis of an antibody-drug conjugate (ADC) using the this compound linker. This workflow involves a two-stage process: modification of the antibody and the drug, followed by the final conjugation.

Stage 1: Biomolecule Modification

Protocol 4.1.1: Modification of Antibody with 4-formylbenzamide (4FB)

This protocol describes the introduction of an aromatic aldehyde group onto the antibody via its lysine (B10760008) residues.

  • Materials:

    • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • S-4FB (Succinimidyl-4-formylbenzoate)

    • Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

    • Desalting column

  • Procedure:

    • Buffer exchange the antibody into Modification Buffer using a desalting column to remove any amine-containing buffers (e.g., Tris).

    • Determine the antibody concentration.

    • Prepare a stock solution of S-4FB in a dry, water-miscible organic solvent (e.g., DMF or DMSO).

    • Add a 10-20 fold molar excess of the S-4FB stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess S-4FB and exchange the buffer of the 4FB-modified antibody into a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using a desalting column.

    • Determine the final concentration and the molar substitution ratio (MSR) of the 4FB-modified antibody.

Protocol 4.1.2: Modification of Drug with a Terminal Alkyne

This protocol will vary depending on the functional groups available on the drug molecule. The following is a general example for a drug with a primary amine.

  • Materials:

    • Drug molecule with a primary amine

    • Alkyne-NHS ester

    • Anhydrous DMF or DMSO

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • HPLC for purification

  • Procedure:

    • Dissolve the drug molecule in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of the Alkyne-NHS ester and 2-3 equivalents of TEA or DIPEA.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, purify the alkyne-modified drug by preparative HPLC.

    • Characterize the product by mass spectrometry and NMR.

Stage 2: ADC Synthesis and Purification

Protocol 4.2.1: Boc Deprotection of this compound

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, remove the solvent and TFA under reduced pressure. The resulting HyNic-PEG2-N3 linker is typically used immediately in the next step.

Protocol 4.2.2: Conjugation of HyNic-PEG2-N3 to 4FB-Modified Antibody

  • Materials:

    • 4FB-modified antibody in conjugation buffer (pH 6.0)

    • Freshly deprotected HyNic-PEG2-N3 linker

    • Aniline (B41778) (optional, as a catalyst)

  • Procedure:

    • Dissolve the deprotected HyNic-PEG2-N3 linker in a minimal amount of conjugation buffer compatible solvent (e.g., DMSO).

    • Add a 10-20 fold molar excess of the HyNic-PEG2-N3 solution to the 4FB-modified antibody.

    • For catalysis, a stock solution of aniline in the conjugation buffer can be added to a final concentration of 10 mM.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

    • The formation of the stable bis-aryl hydrazone bond can be monitored by UV-Vis spectroscopy at 354 nm.

Protocol 4.2.3: Click Chemistry Conjugation of Alkyne-Drug to Azide-Antibody

This protocol describes the final step of attaching the drug to the antibody via CuAAC.

  • Materials:

    • Azide-functionalized antibody from the previous step

    • Alkyne-modified drug

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

    • Sodium ascorbate

    • Desalting column or SEC for purification

  • Procedure:

    • To the solution of the azide-functionalized antibody, add the alkyne-modified drug (typically a 5-10 fold molar excess).

    • Prepare a catalyst premix by combining CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the catalyst premix to the antibody-drug mixture.

    • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive drug.

    • Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove excess drug-linker and catalyst components.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizing the Workflow and Reactivity

To better illustrate the logical flow and chemical transformations involved, the following diagrams have been generated using the DOT language.

G cluster_modification Stage 1: Biomolecule Modification cluster_linker Linker Preparation cluster_conjugation Stage 2: ADC Synthesis Antibody Antibody 4FB-Antibody 4FB-Antibody Antibody->4FB-Antibody  S-4FB (pH 8.0) S-4FB S-4FB Azide-Ab-Linker Azide-Ab-Linker 4FB-Antibody->Azide-Ab-Linker  HyNic-PEG2-N3 (pH 6.0) Drug Drug Alkyne-Drug Alkyne-Drug Drug->Alkyne-Drug  Alkyne-NHS (Base) Alkyne-NHS Alkyne-NHS Final ADC Final ADC This compound This compound HyNic-PEG2-N3 HyNic-PEG2-N3 This compound->HyNic-PEG2-N3  TFA/DCM (Boc Deprotection) Azide-Ab-Linker->Final ADC  Alkyne-Drug CuSO4, Ascorbate (Click Chemistry)

Caption: Experimental workflow for ADC synthesis.

G cluster_linker This compound Reactivity cluster_reactions Orthogonal Reactions cluster_partners Reaction Partners Linker This compound Hydrazone Formation Hydrazone Formation Linker->Hydrazone Formation  Boc Deprotection (TFA) Click Chemistry Click Chemistry Linker->Click Chemistry  Azide (N3) 4FB-Biomolecule 4FB-Biomolecule 4FB-Biomolecule->Hydrazone Formation Alkyne-Payload Alkyne-Payload Alkyne-Payload->Click Chemistry

Caption: Reactivity of this compound.

Conclusion

The this compound linker is a powerful and versatile tool for the construction of complex bioconjugates. While the HyNic and azide functionalities provide the chemical handles for orthogonal conjugation, the seemingly simple PEG2 spacer plays a critical, multifaceted role. It enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the final conjugate. The careful consideration and optimization of each component of the linker, including the PEG spacer, are paramount to the successful development of next-generation targeted therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important bioconjugation reagent in their drug development endeavors.

References

The Azide Moiety of Boc-HyNic-PEG2-N3: A Technical Guide to its Reactivity and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the chemical reactivity of the azide (B81097) group in the bifunctional linker, Boc-HyNic-PEG2-N3. This versatile reagent is instrumental in the fields of bioconjugation, diagnostics, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic placement of a terminal azide (-N3), a Boc-protected hydrazine (B178648) (HyNic), and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer makes this molecule a powerful tool for covalently linking biomolecules.

Core Reactivity of the Azide Group

The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] The azide moiety in this compound primarily undergoes three types of bioorthogonal reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Staudinger Ligation. These reactions enable the stable conjugation of this compound to a wide array of molecules functionalized with corresponding reaction partners.[1][2]

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is often dictated by the specific application, particularly the tolerance of the biological system to copper. Below is a comparative summary of the key quantitative parameters for these two reactions, based on data from analogous azide-containing compounds.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.High, as it is a copper-free reaction suitable for living systems.[2]
Reaction Kinetics (Second-Order Rate Constant) Very fast (10² - 10³ M⁻¹s⁻¹).[3]Fast, but generally slower than CuAAC (10⁻³ - 1 M⁻¹s⁻¹), highly dependent on the cyclooctyne (B158145) used.[3]
Reactant Stability Terminal alkynes are generally stable and straightforward to synthesize.Strained cyclooctynes (e.g., DBCO, BCN) can be less stable and more complex to synthesize.[2]
Reaction Conditions Aqueous or organic solvents, broad pH range (4-12), and wide temperature range.[2]Physiological temperature and conditions.
Typical Reaction Time 30 minutes to a few hours.[3]1 to 12 hours, but can be longer for less reactive alkynes.[3]
Typical Reactant Concentration >10 µM.[3]Can be higher than CuAAC to achieve reasonable reaction times.[3]
Yields Near-quantitative.[3]Generally high, but can be lower than CuAAC.
Regioselectivity Exclusively 1,4-disubstituted triazole.[3]A mixture of 1,4- and 1,5-disubstituted triazoles.[3]

Experimental Protocols

Detailed methodologies for the key reactions involving the azide group of this compound are provided below.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for conjugating this compound to a protein containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Degassed buffer

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified protein in the degassed buffer to a final concentration of approximately 2-5 mg/mL.

  • Add this compound to the protein solution to achieve a 10-20 fold molar excess.

  • In a separate tube, prepare the catalyst solution by premixing the CuSO₄ and THPTA stock solutions.

  • Add the catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. The final concentrations should be approximately:

    • Protein: 10-50 µM

    • This compound: 100-1000 µM

    • CuSO₄: 0.25 mM

    • THPTA: 1.25 mM

    • Sodium Ascorbate: 5 mM

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines a general procedure for conjugating this compound to a biomolecule functionalized with a strained alkyne, such as DBCO.

Materials:

  • This compound

  • DBCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Dissolve the DBCO-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Dissolve this compound in DMSO to prepare a concentrated stock solution.

  • Add the this compound stock solution to the DBCO-functionalized biomolecule solution to achieve a 2-10 fold molar excess. Ensure the final DMSO concentration is below 20%.

  • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight.

  • Monitor the progress of the reaction using SDS-PAGE or mass spectrometry.

  • Purify the conjugate using a suitable chromatography technique to remove any unreacted starting materials.

Staudinger Ligation Protocol

This protocol provides a general method for the Staudinger ligation between this compound and a phosphine-labeled biomolecule.

Materials:

  • This compound

  • Phosphine-labeled biomolecule in an aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the phosphine-labeled biomolecule in the reaction buffer.

  • Add this compound to the solution in a 1.5 to 5-fold molar excess.

  • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Monitor the formation of the amide-linked conjugate by an appropriate analytical method.

  • Purify the final conjugate using standard protein purification techniques.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the mechanism of action for molecules synthesized using this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Boc_HyNic_PEG2_N3 This compound Reaction_Mixture Combine in Aqueous Buffer Boc_HyNic_PEG2_N3->Reaction_Mixture Alkyne_Biomolecule Alkyne-functionalized Biomolecule Alkyne_Biomolecule->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction_Mixture Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mixture Incubation Incubate (RT, 1-4h) Reaction_Mixture->Incubation Purification Purification (e.g., SEC) Incubation->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate

Caption: Experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_reactants Reactants Boc_HyNic_PEG2_N3 This compound Mixing Mix in Buffer (e.g., PBS) Boc_HyNic_PEG2_N3->Mixing Strained_Alkyne_Biomolecule Strained Alkyne (e.g., DBCO) functionalized Biomolecule Strained_Alkyne_Biomolecule->Mixing Incubation Incubate (RT or 4°C, 2-12h) Mixing->Incubation Purification Purification (e.g., Chromatography) Incubation->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate

Caption: Experimental workflow for a SPAAC reaction.

PROTAC_MoA cluster_protac PROTAC Molecule Warhead Target Protein Binding Ligand Linker This compound (after azide reaction) Ternary_Complex Formation of Ternary Complex Warhead->Ternary_Complex binds E3_Ligand E3 Ligase Binding Ligand E3_Ligand->Ternary_Complex binds Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex recruited E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: Mechanism of action for a PROTAC utilizing this linker.

Conclusion

The azide group of this compound offers a versatile chemical handle for the precise construction of complex bioconjugates. The choice of ligation chemistry—CuAAC for speed and regioselectivity in vitro, SPAAC for biocompatibility in living systems, or the metal-free Staudinger ligation—can be tailored to the specific demands of the research or drug development project. A thorough understanding of the reactivity and experimental conditions outlined in this guide will enable researchers to effectively utilize this powerful bifunctional linker in their applications.

References

The Strategic Application of Boc-HyNic-PEG2-N3 in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The rational design of these heterobifunctional molecules, which consist of a POI-binding ligand and an E3 ligase-recruiting ligand connected by a chemical linker, is paramount to their success. The linker itself is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This technical guide provides an in-depth examination of Boc-HyNic-PEG2-N3, a versatile linker building block, and its application in the synthesis of PROTACs. We will delve into its structural components, its role in PROTAC assembly via "click chemistry," and provide generalized experimental protocols for its incorporation into novel protein degraders.

Introduction to this compound as a PROTAC Linker

This compound is a heterobifunctional linker that incorporates several key features beneficial for PROTAC development:

  • Boc-Protected Hydrazinonicotinamide (HyNic): The Boc (tert-butoxycarbonyl) protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a reactive hydrazine (B178648) group. The HyNic moiety can then be used to conjugate the linker to a ligand, often through the formation of a stable hydrazone bond with an aldehyde or ketone.

  • Polyethylene Glycol (PEG) Spacer: The two-unit PEG spacer (PEG2) is a hallmark of this linker class. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[1] The flexibility of the PEG chain can also be crucial for allowing the optimal orientation of the POI and E3 ligase to form a productive ternary complex.[2]

  • Terminal Azide (B81097) (N3): The azide group is a versatile functional handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] This highly efficient and bio-orthogonal reaction allows for the straightforward and robust conjugation of the linker to a second ligand that has been functionalized with an alkyne group.[3]

The modular nature of this compound, with its orthogonal reactive ends, makes it a valuable tool for the systematic construction and optimization of PROTAC libraries.

The Role of PEG Linkers in PROTAC Performance

The linker is not merely a passive spacer but an active contributor to the overall efficacy of a PROTAC. The incorporation of a PEG moiety, as seen in this compound, addresses several key challenges in PROTAC design.

Physicochemical Properties

PROTACs often possess high molecular weights and lipophilicity, which can lead to poor solubility and limited bioavailability. The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the final PROTAC conjugate.[1]

Ternary Complex Formation

The length and flexibility of the linker are critical for the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] A linker that is too short may sterically hinder the simultaneous binding of the two proteins, while a linker that is too long may not effectively bring them into proximity for ubiquitination. The PEG2 unit in this compound provides a defined length and degree of flexibility that can be optimal in certain systems.

Quantitative Impact of PEG Linkers on PROTAC Performance
Target ProteinLinker Type/LengthDC50 (nM)Dmax (%)Reference
BRD40 PEG units< 0.5 µM> 90%[4]
BRD41-2 PEG units> 5 µM< 80%[4]
BRD44-5 PEG units< 0.5 µM> 90%[4]
Androgen Receptor12-atom PEG linker> 1 µMNot specified[2]
Androgen Receptor16-atom PEG linker< 100 nM> 90%[2]

Disclaimer: This data is for illustrative purposes to show the impact of linker length and is not derived from PROTACs synthesized with this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the incorporation of this compound into a PROTAC.

Synthesis of an Alkyne-Modified Ligand

The first step is to functionalize one of the ligands (either for the POI or the E3 ligase) with an alkyne handle for the subsequent click reaction.

Protocol:

  • Selection of an appropriate alkyne-containing building block: This could be a small alkyl chain with a terminal alkyne and a reactive group (e.g., a carboxylic acid or an amine) for conjugation to the ligand.

  • Amide Coupling (Example):

    • Dissolve the ligand (containing a free amine) in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add an alkyne-containing carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Conjugation of this compound to the Second Ligand

The this compound linker is then conjugated to the second ligand. This typically involves deprotection of the Boc group followed by reaction with an appropriate functional group on the second ligand.

Protocol:

  • Boc Deprotection:

    • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA/DCM).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and TFA under reduced pressure.

  • Hydrazone Formation (Example):

    • Dissolve the deprotected HyNic-PEG2-N3 and the second ligand (containing an aldehyde or ketone) in an appropriate solvent (e.g., ethanol (B145695) or methanol).

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature or with gentle heating for 4-24 hours.

    • Purify the resulting azide-functionalized ligand-linker conjugate by HPLC.

Final PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step is the "click" reaction between the two functionalized ligands.

Protocol:

  • Reaction Setup:

    • In a suitable vial, dissolve the alkyne-modified ligand (1.0 eq) and the azide-functionalized ligand-linker conjugate (1.0 eq) in a solvent system such as a 1:1 mixture of t-BuOH and water or DMF.[5]

  • Catalyst Preparation:

    • In a separate tube, prepare a premix of the copper catalyst. For example, mix a solution of copper(II) sulfate (B86663) (CuSO4) (0.1 eq) with a solution of a copper-stabilizing ligand such as THPTA (0.5 eq).[5]

  • Initiation of the Reaction:

    • Add the catalyst premix to the solution of the alkyne and azide.

    • Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270) (0.5 eq), to reduce Cu(II) to the active Cu(I) species.[5]

  • Reaction and Purification:

    • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

Western Blotting for Protein Degradation

This is a standard assay to quantify the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Plate the desired cell line in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blotting:

    • Quantify the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Ligand1 Ligand 1 (e.g., POI binder) Alkyne_mod Alkyne Modification Ligand1->Alkyne_mod Ligand1_alkyne Ligand 1-Alkyne Alkyne_mod->Ligand1_alkyne CuAAC CuAAC 'Click' Reaction Ligand1_alkyne->CuAAC Ligand2 Ligand 2 (e.g., E3 binder) Linker_conjugation Linker Conjugation Ligand2->Linker_conjugation Linker This compound Linker->Linker_conjugation Ligand2_linker_N3 Ligand 2-Linker-N3 Linker_conjugation->Ligand2_linker_N3 Ligand2_linker_N3->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC

Caption: A typical workflow for the synthesis of PROTACs.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its distinct chemical handles allow for a modular and efficient synthetic strategy, facilitating the generation of PROTAC libraries for structure-activity relationship studies. The inclusion of a PEG spacer addresses common challenges in PROTAC development, such as poor solubility and cell permeability. While the optimal linker is target- and system-dependent, the principles and protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel protein degraders utilizing this compound. Future advancements in structural biology and computational modeling will further refine our ability to predict the ideal linker for a given application, moving the field towards a more rational and less empirical approach to PROTAC design.

References

In-Depth Technical Guide to Click Chemistry with Boc-HyNic-PEG2-N3: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-HyNic-PEG2-N3, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. We delve into the core principles of its application in click chemistry, detailing its chemical properties, reaction mechanisms, and versatile utility in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document offers a compilation of available data, outlines general experimental protocols, and presents logical workflows for the application of this linker in advanced scientific research.

Introduction to this compound

This compound is a versatile chemical tool designed for orthogonal bioconjugation strategies.[1] Its structure features three key components:

  • Boc-protected HyNic (6-hydrazinonicotinamide): A protected hydrazine (B178648) moiety that, upon deprotection, can react with aldehydes and ketones to form stable hydrazone bonds. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the hydrazine group until it is selectively removed under acidic conditions.[1]

  • PEG2 Spacer (Polyethylene Glycol): A short, hydrophilic diethylene glycol spacer that enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces steric hindrance, and provides flexibility to the linked molecules.[2]

  • Azide (B81097) (-N3) Group: A terminal azide functionality that serves as a reactive handle for "click chemistry" reactions.[3][4]

This trifunctional architecture allows for a sequential and controlled conjugation of different molecular entities, making it a valuable asset in the construction of complex bioconjugates.

Physicochemical and Chemical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C17H27N7O5[3]
Molecular Weight 409.44 g/mol [3]
Purity Typically ≥95%[5]
Solubility Soluble in organic solvents such as DMSO and DMF. The PEG spacer imparts some aqueous solubility, which is enhanced upon conjugation to biomolecules.[6]
Storage Recommended storage at -20°C, protected from light and moisture.[3]

Core Applications in Click Chemistry

The terminal azide group of this compound is the cornerstone of its utility in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[3][4] This linker primarily participates in two types of azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry transformation that involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[3][7] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[7]

Experimental Protocols

The following sections provide generalized protocols for the key reactions involving this compound. It is important to note that these are starting points, and optimization of reaction conditions (e.g., stoichiometry, concentration, temperature, and reaction time) is often necessary for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) relative to the alkyne is often used.

    • Add the THPTA ligand solution.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • The purification method will depend on the nature of the conjugate. Common methods include size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of this compound to a DBCO- or BCN-functionalized molecule.

Materials:

  • This compound

  • DBCO- or BCN-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound and the DBCO/BCN-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO/BCN-functionalized molecule in the reaction buffer.

    • Add the this compound stock solution. A slight molar excess is typically used.

  • Reaction Incubation:

    • Incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants. Monitor the reaction by LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques as described for the CuAAC reaction.

Protocol for Boc Deprotection and Hydrazone Ligation

This two-step protocol describes the removal of the Boc protecting group and subsequent conjugation to an aldehyde- or ketone-containing molecule.

Step 1: Boc Deprotection

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure. The resulting amine salt is often used directly in the next step.

Step 2: Hydrazone Ligation

Materials:

  • Deprotected HyNic-PEG2-N3 conjugate

  • Aldehyde- or ketone-functionalized molecule

  • Aniline (as a catalyst)

  • Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

  • Dissolve the deprotected HyNic conjugate and the aldehyde/ketone-functionalized molecule in the reaction buffer.

  • Add a catalytic amount of aniline.

  • Incubate the reaction at room temperature for 2-16 hours.

  • Monitor the formation of the hydrazone by LC-MS.

  • Purify the final conjugate using an appropriate chromatographic method.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of PROTACs and ADCs using this compound.

PROTAC_Synthesis_Workflow cluster_moiety1 Protein of Interest (POI) Ligand Preparation cluster_moiety2 E3 Ligase Ligand-Linker Preparation cluster_conjugation Conjugation Steps cluster_final Final PROTAC Assembly and Purification POI_Ligand POI Ligand (with alkyne handle) Click_Reaction Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Reaction Boc_HyNic_Linker This compound Deprotection Boc Deprotection (TFA, DCM) Boc_HyNic_Linker->Deprotection E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) Hydrazone_Ligation Hydrazone Ligation (Aniline catalyst) E3_Ligand->Hydrazone_Ligation Activated_Linker HyNic-PEG2-N3 Deprotection->Activated_Linker Activated_Linker->Click_Reaction PROTAC_Intermediate POI Ligand-Linker-N3 Click_Reaction->PROTAC_Intermediate Final_PROTAC Final PROTAC Hydrazone_Ligation->Final_PROTAC PROTAC_Intermediate->Hydrazone_Ligation Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Workflow for PROTAC synthesis using this compound.

ADC_Synthesis_Workflow cluster_antibody Antibody Modification cluster_payload_linker Payload-Linker Preparation cluster_conjugation Conjugation Steps cluster_final Final ADC Assembly and Purification Antibody Monoclonal Antibody (e.g., anti-HER2) Site_Specific_Modification Site-Specific Modification (Introduction of alkyne or DBCO) Antibody->Site_Specific_Modification Modified_Antibody Functionalized Antibody Site_Specific_Modification->Modified_Antibody Click_Reaction Click Chemistry (to Antibody) Modified_Antibody->Click_Reaction Boc_HyNic_Linker This compound Deprotection Boc Deprotection (TFA, DCM) Boc_HyNic_Linker->Deprotection Payload Cytotoxic Payload Hydrazone_Ligation Hydrazone Ligation (to Payload) Payload->Hydrazone_Ligation Activated_Linker HyNic-PEG2-N3 Deprotection->Activated_Linker Activated_Linker->Hydrazone_Ligation Payload_Linker_Azide Payload-Linker-N3 Hydrazone_Ligation->Payload_Linker_Azide Final_ADC Final ADC Click_Reaction->Final_ADC Payload_Linker_Azide->Click_Reaction Purification Purification (SEC, HIC) Final_ADC->Purification Characterization Characterization (DAR, LC-MS) Purification->Characterization

Caption: Workflow for ADC synthesis using this compound.

Conclusion

This compound stands out as a powerful and versatile tool in the field of bioconjugation. Its orthogonal reactive ends, combined with the beneficial properties of the PEG spacer, enable the precise and efficient construction of complex biomolecular architectures such as ADCs and PROTACs. The ability to perform both copper-catalyzed and strain-promoted click chemistry, in addition to hydrazone ligation, provides researchers with a flexible platform to advance the frontiers of drug discovery and chemical biology. As the demand for sophisticated bioconjugates continues to grow, the utility of well-designed linkers like this compound will undoubtedly become even more critical.

References

An In-depth Technical Guide to Boc-HyNic-PEG2-N3 for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-HyNic-PEG2-N3, and its application in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the linker's core properties, a general synthesis strategy, and detailed experimental protocols for its use in bioconjugation.

Introduction to this compound

This compound is a versatile linker molecule designed for the precise and stable conjugation of biomolecules to therapeutic agents.[1][2] It is comprised of three key functional components:

  • Boc-protected Hydrazinonicotinamide (HyNic): The HyNic moiety allows for the formation of a stable, pH-sensitive hydrazone bond with an aldehyde- or ketone-containing molecule, such as a modified antibody or a payload with a 4-formylbenzoyl (4FB) group.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during synthesis and conjugation, and can be removed under mild acidic conditions.

  • Polyethylene Glycol (PEG) Spacer (PEG2): The short, hydrophilic PEG2 spacer enhances the solubility of the resulting conjugate in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of the final drug product.[4][5][6]

  • Azide (B81097) (N3) Group: The terminal azide group enables covalent ligation to an alkyne-functionalized molecule via "click chemistry."[1] This can be achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free bioconjugation.

This trifunctional nature provides a powerful tool for orthogonal conjugation strategies, allowing for the sequential and controlled assembly of complex biomolecular constructs.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and other relevant quantitative data for this compound and its functionalities is presented in the tables below.

PropertyValueReference
Molecular Weight 409.44 g/mol [1][7]
Purity ≥95%[3]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
ParameterDescriptionValueReference
Hydrazone Bond Absorbance The bis-arylhydrazone bond formed between HyNic and 4FB exhibits a characteristic UV absorbance.λmax ≈ 354 nm
Molar Extinction Coefficient (ε) Molar absorptivity of the bis-arylhydrazone bond.~29,000 M⁻¹cm⁻¹
Hydrazone Bond Stability (pH 7.4) Half-life of a representative aromatic hydrazone bond in human plasma at physiological pH.>7 days[8]
Hydrazone Bond Stability (pH 4.5) Half-life of a representative aromatic hydrazone bond under acidic conditions mimicking the lysosomal environment.~24 hours (97% release)[9]

Synthesis of this compound

cluster_0 Step 1: Monofunctionalization of PEG cluster_1 Step 2: Activation of the Terminal Hydroxyl Group cluster_2 Step 3: Azide Introduction A HO-PEG2-OH D Boc-HyNic-PEG2-OH A->D Esterification B Boc-HyNic-COOH B->D C DCC, DMAP C->D E Boc-HyNic-PEG2-OH G Boc-HyNic-PEG2-OMs E->G Mesylation F MsCl, Et3N F->G H Boc-HyNic-PEG2-OMs J This compound H->J Nucleophilic Substitution I NaN3 I->J

A plausible synthetic workflow for this compound.

General Protocol:

  • Monofunctionalization of diethylene glycol: Diethylene glycol is reacted with Boc-HyNic-COOH in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form the mono-ester, Boc-HyNic-PEG2-OH.

  • Activation of the terminal hydroxyl group: The terminal hydroxyl group of Boc-HyNic-PEG2-OH is then activated, for example, by conversion to a good leaving group such as a mesylate (OMs) using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N).

  • Introduction of the azide: The mesylated intermediate, Boc-HyNic-PEG2-OMs, is subsequently reacted with sodium azide (NaN3) in a suitable solvent (e.g., DMF) to yield the final product, this compound, via nucleophilic substitution.

Purification at each step would typically be performed using column chromatography. The structure and purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.[4]

Experimental Protocols for Bioconjugation

Boc Deprotection

The Boc protecting group is typically removed under acidic conditions to expose the reactive hydrazine (B178648) moiety of the HyNic group.

A This compound in Organic Solvent B Add Trifluoroacetic Acid (TFA) A->B C Incubate at Room Temperature B->C D Evaporate Solvent and TFA C->D E HyNic-PEG2-N3 D->E

Workflow for the deprotection of the Boc group.

Protocol:

  • Dissolve the this compound linker in a suitable organic solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM and TFA).

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting deprotected linker, HyNic-PEG2-N3, can be used directly in the next step or purified further if necessary.

HyNic-4FB Conjugation (Hydrazone Bond Formation)

The deprotected HyNic linker readily reacts with a 4-formylbenzamide (B2918280) (4FB)-modified biomolecule (e.g., an antibody) to form a stable bis-arylhydrazone bond.

A 4FB-Modified Antibody in Conjugation Buffer (pH 6.0) B Add Deprotected HyNic-PEG2-N3-Payload A->B C Incubate at Room Temperature B->C D Purify ADC by Size Exclusion Chromatography C->D E Antibody-Hydrazone-PEG2-N3-Payload Conjugate D->E

Workflow for HyNic-4FB conjugation.

Protocol:

  • Prepare the 4FB-modified antibody in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

  • Dissolve the deprotected HyNic-PEG2-N3-payload conjugate in a compatible solvent (e.g., DMSO).

  • Add the HyNic-PEG2-N3-payload solution to the 4FB-modified antibody solution. A molar excess of the payload-linker is typically used.

  • Incubate the reaction mixture at room temperature for 2-16 hours. The reaction can be monitored by measuring the absorbance at 354 nm.

  • Purify the resulting antibody-drug conjugate (ADC) using a desalting column or size-exclusion chromatography to remove excess linker-payload.

Azide-Alkyne Cycloaddition ("Click Chemistry")

The azide moiety of the this compound linker can be conjugated to an alkyne-containing molecule using either CuAAC or SPAAC.

A Mix Azide-Linker and Alkyne-Payload B Add Copper(II) Sulfate (B86663) and a Reducing Agent (e.g., Sodium Ascorbate) A->B C Add a Copper(I) Stabilizing Ligand (e.g., TBTA) B->C D Incubate at Room Temperature C->D E Purify the Conjugate D->E F Triazole-Linked Product E->F

Workflow for CuAAC.

Protocol:

  • Dissolve the azide-containing molecule (e.g., this compound attached to a targeting ligand) and the alkyne-containing payload in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

  • Prepare a premix of copper(II) sulfate and a copper(I)-stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA).

  • Add the copper/ligand premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the resulting triazole-linked product using an appropriate chromatographic method.

A Dissolve Azide-Linker in Buffer B Add Strained Alkyne (e.g., DBCO)-Payload A->B C Incubate at Room Temperature or 37°C B->C D Purify the Conjugate C->D E Triazole-Linked Product D->E

Workflow for SPAAC.

Protocol:

  • Dissolve the azide-containing molecule in an appropriate buffer (e.g., PBS, pH 7.4).

  • Add the strained alkyne-containing molecule (e.g., a payload functionalized with DBCO or BCN). A slight molar excess of the strained alkyne may be used.

  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.

  • Purify the resulting conjugate to remove any unreacted starting materials.

Application in Targeted Drug Delivery: A Case Study with HER2-Targeted ADCs

This compound is an ideal linker for constructing ADCs targeting receptors such as HER2, which is overexpressed in various cancers.[11][12]

Signaling Pathways

The following diagrams illustrate the targeted HER2 and EGFR signaling pathways.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Endocytosis HER2->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release (pH-mediated hydrazone cleavage) Lysosome->Drug_Release DNA_Damage DNA Damage & Apoptosis Drug_Release->DNA_Damage

Mechanism of action of a HER2-targeted ADC.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Simplified EGFR signaling pathway.

Experimental Evaluation of ADCs

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined by methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).[13][14][15]

UV-Vis Spectroscopy Method:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the λmax of the drug.

  • Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.

  • The DAR is the molar ratio of the drug to the antibody.

The stability of the hydrazone linker is assessed by incubating the ADC in plasma from different species at 37°C.[16][17][18]

Protocol:

  • Incubate the ADC in human, rat, or mouse plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma samples.

  • Quantify the amount of released drug using LC-MS.

  • The stability is often reported as the percentage of intact ADC remaining over time or the half-life of the linker.

The uptake of the ADC by target cells can be quantified using flow cytometry or fluorescence microscopy if a fluorescently labeled payload is used.[18][19][]

Protocol:

  • Seed HER2-positive cells (e.g., SK-BR-3, BT-474) in appropriate culture plates.

  • Incubate the cells with the fluorescently labeled ADC at various concentrations and for different time periods.

  • Wash the cells to remove unbound ADC.

  • Analyze the cellular fluorescence by flow cytometry to determine the mean fluorescence intensity, which correlates with ADC uptake.

The potency of the ADC is determined by measuring its ability to kill cancer cells in culture.[21][22][23][24]

Protocol:

  • Seed HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative control cells in 96-well plates.[12]

  • Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72-120 hours).

  • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Cell LineHER2 ExpressionADC (Linker-Payload)IC50 (nM)Reference
SK-BR-3 HighTrastuzumab-vc-MMAE~0.03 - 0.07[12]
BT-474 HighTrastuzumab-vc-MMAE~0.5 - 0.8[12]
NCI-N87 HighDS-8201 (cleavable linker)32.7 ng/mL[11]

Note: The data in this table are for ADCs with similar mechanisms of action but may not use the exact this compound linker. They are provided as representative examples.

Pharmacokinetic (PK) Analysis

The pharmacokinetic profile of an ADC is crucial for determining its dosing regimen and therapeutic window.[7][25][26]

Typical PK Parameters for a PEGylated ADC in Rats:

ParameterDescriptionRepresentative ValueReference
t½ (half-life) The time required for the concentration of the ADC in the plasma to decrease by half.~60-70 h[7]
Cmax The maximum plasma concentration of the ADC after administration.~28-30 µg/mL[7]
AUC The total exposure to the ADC over time.~146-175 µg·h/mL[7]
CL (Clearance) The rate at which the ADC is removed from the body.~17-21 mL/h/kg[7]

Note: These are representative values for a PEGylated protein and may vary significantly depending on the specific antibody, payload, and linker.

Conclusion

This compound is a highly adaptable and efficient heterobifunctional linker that offers researchers and drug developers significant advantages in the construction of targeted drug delivery systems. Its orthogonal reactive groups allow for precise, stepwise conjugation strategies, while the inclusion of a PEG spacer can impart favorable physicochemical and pharmacokinetic properties to the final conjugate. The pH-sensitive nature of the HyNic-hydrazone bond provides a mechanism for controlled drug release in the acidic environment of tumor cells, enhancing the therapeutic index of the drug. The detailed protocols and representative data provided in this guide serve as a valuable resource for the successful application of this versatile linker in the development of next-generation targeted therapies.

References

An In-depth Technical Guide to Bifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional linkers are indispensable tools in modern biotechnology and drug development, enabling the covalent linkage of two or more molecules to create novel conjugates with specific functions.[1] These reagents are fundamental in applications ranging from the study of protein-protein interactions to the creation of targeted therapeutics like antibody-drug conjugates (ADCs).[2] This guide provides a comprehensive overview of bifunctional linkers, their chemistries, applications, and the experimental protocols for their use.

Core Concepts: Understanding Bifunctional Linkers

Bifunctional linkers, or crosslinkers, are molecules with two or more reactive ends that form stable covalent bonds with specific functional groups on other molecules, such as proteins, nucleic acids, and small-molecule drugs.[1][3] The choice of a linker is critical and depends on the specific application, the functional groups available on the target molecules, and the desired stability of the final conjugate.[1]

Classification of Bifunctional Linkers

Bifunctional linkers are broadly categorized based on the identity of their reactive groups:

  • Homobifunctional Linkers: These possess two identical reactive groups and are typically used in a single-step reaction to crosslink molecules with the same functional group, which can sometimes lead to polymerization or self-conjugation.[4][5]

  • Heterobifunctional Linkers: Featuring two different reactive groups, these linkers allow for controlled, sequential reactions.[4][6] This two-step process minimizes unwanted side reactions, making them ideal for conjugating two different molecules.[4]

  • Photoreactive Linkers: A subset of heterobifunctional linkers, these have one reactive group that is activated by UV light.[3][7] This provides temporal control over the crosslinking reaction, which is particularly useful for capturing transient molecular interactions.[1]

Common Chemistries of Bifunctional Linkers

The specificity of a bifunctional linker is dictated by its reactive groups, which target specific functional groups on biomolecules.[5]

  • Amine-Reactive Chemistries: N-hydroxysuccinimide (NHS) esters are the most common group targeting primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[8] They form stable amide bonds.[1] Sulfo-NHS esters are a water-soluble alternative, ideal for cell-surface labeling.[1]

  • Sulfhydryl-Reactive Chemistries: Maleimides, haloacetyls, and pyridyl disulfides specifically react with sulfhydryl groups on cysteine residues.[9] This specificity is advantageous as cysteine is less abundant than lysine.[1]

  • Carboxyl-Reactive Chemistries: Carbodiimides like EDC are "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[10]

  • Bioorthogonal Chemistries: "Click chemistry," such as strain-promoted azide-alkyne cycloaddition (SPAAC), involves reactions that do not interfere with biological processes, allowing for highly specific labeling in complex environments like living cells.[1][11]

Quantitative Data on Common Bifunctional Linkers

The selection of an appropriate linker often involves considering its physical and chemical properties. The table below summarizes key quantitative data for several common crosslinkers.

CrosslinkerTypeReactive GroupsSpacer Arm Length (Å)Water SolubilityCleavabilityKey Features
DSS (Disuccinimidyl suberate)HomobifunctionalNHS ester (amine)11.4LowNon-cleavableHigh reactivity, moderate toxicity.
BS3 (Bis[sulfosuccinimidyl] suberate)HomobifunctionalSulfo-NHS ester (amine)11.4HighNon-cleavableWater-soluble version of DSS.
Sulfo-SMCC HeterobifunctionalSulfo-NHS ester (amine), Maleimide (thiol)11.6HighNon-cleavableWidely used for ADCs, low toxicity.
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-LengthCarbodiimide (carboxyl/amine)0HighNon-cleavable (amide bond formed)High efficiency, low toxicity.
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])HomobifunctionalSulfo-NHS ester (amine)12.0HighCleavable (disulfide bond)Cleavable under reducing conditions.
PEGylated Linkers VariesVariesCustomizableHighVariesHighly biocompatible, customizable length.

Applications in Research and Drug Development

Bifunctional linkers are pivotal in a multitude of applications:

  • Probing Protein-Protein Interactions: Crosslinking can stabilize and capture both stable and transient protein interactions for subsequent analysis by techniques like mass spectrometry.[12]

  • Bioconjugate Preparation: They are essential for creating conjugates for diagnostic and research purposes, such as attaching enzymes or fluorescent dyes to antibodies.[2][13]

  • Antibody-Drug Conjugates (ADCs): In this major therapeutic application, a linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[2][14] The linker's stability in circulation and its cleavability within the target cell are critical for the ADC's efficacy and safety.[14][15]

  • PROTACs (Proteolysis Targeting Chimeras): These bifunctional molecules consist of a ligand for a target protein and another for an E3 ligase, connected by a linker.[16] This induces the ubiquitination and subsequent degradation of the target protein.[16]

Cleavable vs. Non-Cleavable Linkers in ADCs

The design of the linker in an ADC is a critical determinant of its therapeutic index.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH, high glutathione (B108866) concentrations, or specific enzymes like cathepsins).[17][18] This allows for the release of the cytotoxic payload at the target site and can lead to a "bystander effect," where the released drug can kill adjacent cancer cells.[17]

  • Non-Cleavable Linkers: These linkers remain intact, and the drug is released only after the complete lysosomal degradation of the antibody.[17][19] This can lead to increased stability in plasma and a potentially wider therapeutic window by reducing off-target toxicity.[18][19]

Experimental Protocols

Below are detailed methodologies for common bioconjugation experiments.

Protocol for In Vitro Protein Crosslinking with DSS

This protocol outlines the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (B1241622) (DSS).[20]

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).[20]

  • DSS (Disuccinimidyl suberate).[20]

  • Anhydrous Dimethyl Sulfoxide (DMSO).[20]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[20]

Procedure:

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.[20]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 1-2 mM. The optimal molar excess of crosslinker to protein should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature.[20]

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSS. Incubate for 15 minutes at room temperature.[20]

  • Analysis: The crosslinked protein mixture is now ready for analysis by methods such as SDS-PAGE or mass spectrometry.

Protocol for Two-Step Heterobifunctional Crosslinking (Amine to Sulfhydryl)

This protocol describes the conjugation of two proteins using a heterobifunctional linker like SMCC, which reacts first with an amine on one protein and then with a sulfhydryl on the second.

Materials:

  • Amine-containing protein (Protein-NH2).[1]

  • Sulfhydryl-containing protein (Protein-SH).[1]

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[1]

  • Anhydrous DMSO or DMF.[1]

  • Desalting column.[1]

Procedure:

  • Step 1: Reaction with Protein-NH2 a. Dissolve Protein-NH2 in Conjugation Buffer A. b. Dissolve SMCC in DMSO or DMF at a 10-20 fold molar excess to Protein-NH2. c. Add the SMCC solution to the Protein-NH2 solution and incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to Conjugation Buffer A. The product is Protein-maleimide.

  • Step 2: Reaction with Protein-SH a. Dissolve Protein-SH in Conjugation Buffer A. If Protein-SH does not have free sulfhydryls, they can be introduced using a reagent like Traut's Reagent. b. Mix the Protein-maleimide from Step 1 with Protein-SH. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove unconjugated proteins.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in bioconjugation.

Homobifunctional_vs_Heterobifunctional cluster_homo Homobifunctional Crosslinking cluster_hetero Heterobifunctional Crosslinking p1_homo Protein A linker_homo Linker (Reactive Group X - Reactive Group X) p1_homo->linker_homo One-step reaction p2_homo Protein A p2_homo->linker_homo product_homo Polymerized / Crosslinked Product linker_homo->product_homo p1_hetero Protein A linker_hetero Linker (Reactive Group X - Reactive Group Y) p1_hetero->linker_hetero Step 1 p2_hetero Protein B product_hetero Specific A-B Conjugate p2_hetero->product_hetero Step 2 intermediate Protein A - Linker Intermediate linker_hetero->intermediate intermediate->product_hetero

Caption: Comparison of homobifunctional and heterobifunctional crosslinking workflows.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) CancerCell Cancer Cell (Antigen Positive) ADC->CancerCell 1. Binding to Antigen Endosome Endosome CancerCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage / Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Biomolecule1 Biomolecule 1 (e.g., Antibody) Activation Activation of Biomolecule 1 with Linker (if two-step) Biomolecule1->Activation Biomolecule2 Biomolecule 2 (e.g., Drug) Conjugation Reaction with Biomolecule 2 Biomolecule2->Conjugation Linker Bifunctional Linker Linker->Activation Activation->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization FinalProduct Final Bioconjugate Characterization->FinalProduct

Caption: A generalized experimental workflow for bioconjugation.

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker Boc-HyNic-PEG2-N3, detailing its chemical properties, applications in bioconjugation, and step-by-step experimental protocols. This linker is a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts

This compound is a versatile molecule featuring three key components:

  • Boc-protected HyNic (Hydrazinonicotinamide): A protected hydrazine (B178648) moiety. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to reveal the reactive HyNic group. The HyNic group then readily reacts with aldehydes and ketones, such as a 4-formylbenzamide (B2918280) (4FB) group, to form a stable bis-arylhydrazone bond.[1][2]

  • PEG2 Spacer: A short polyethylene (B3416737) glycol linker. This spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers and provides flexibility between the conjugated molecules.

  • Azide (N3) Group: A highly versatile functional group that participates in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO), forming a stable triazole ring.[3][4][5]

This dual functionality allows for a two-step sequential or orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular architectures.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C17H27N7O5MedChemExpress
Molecular Weight 409.45 g/mol [6]
Purity ≥95%[6][7]
Appearance White to off-white solidGeneric
Storage Conditions Store at -5°C, keep dry and avoid sunlight[7]

Experimental Protocols

This section details the key experimental procedures for utilizing this compound in a typical bioconjugation workflow.

Boc Deprotection of this compound

To activate the HyNic moiety, the Boc protecting group must be removed. Several methods can be employed, with the choice depending on the stability of the other molecules in the reaction.

Method A: Deprotection using Trifluoroacetic Acid (TFA)

This is a common and effective method for Boc deprotection.

  • Materials:

    • This compound

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Nitrogen or Argon gas

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting deprotected HyNic-PEG2-N3 can be used directly or after purification.

Method B: Mild Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates sensitive to strong acids.[8]

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Oxalyl chloride

  • Procedure:

    • Dissolve this compound in methanol.

    • Add 3 equivalents of oxalyl chloride to the solution and stir at room temperature.

    • The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.[8]

    • Remove the solvent under reduced pressure to obtain the deprotected product.

Conjugation of Deprotected HyNic-PEG2-N3 to an Aldehyde-Modified Biomolecule

The reactive HyNic group readily forms a stable hydrazone bond with an aldehyde, such as a 4FB-modified antibody.

  • Materials:

    • Deprotected HyNic-PEG2-N3

    • 4FB-modified biomolecule (e.g., antibody)

    • Conjugation Buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 6.0)

    • Aniline (B41778) catalyst (optional, but recommended to accelerate the reaction)[1]

  • Procedure:

    • Dissolve the 4FB-modified biomolecule in the conjugation buffer.

    • Dissolve the deprotected HyNic-PEG2-N3 in the conjugation buffer.

    • Add a 10-20 fold molar excess of the deprotected linker to the biomolecule solution.

    • If using, add aniline to a final concentration of 10 mM.[1]

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

    • The resulting biomolecule-PEG2-N3 conjugate can be purified from excess linker using size exclusion chromatography (SEC) or dialysis.

Azide-Alkyne Click Chemistry

The azide-functionalized biomolecule can now be conjugated to an alkyne-containing molecule via click chemistry.

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but requires a copper catalyst, which can be cytotoxic.

  • Materials:

    • Azide-functionalized biomolecule

    • Alkyne-containing molecule

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate (B8700270) (reducing agent)

    • THPTA (ligand to stabilize Cu(I) and protect the biomolecule)[9]

    • Reaction Buffer (e.g., PBS)

  • Procedure:

    • In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically a 2-10 fold molar excess of the alkyne).[10]

    • Prepare a fresh premix of CuSO4 and THPTA in a 1:5 molar ratio.[10]

    • Add the CuSO4/THPTA premix to the reaction mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Incubate at room temperature for 1-4 hours.

    • Purify the final conjugate using an appropriate method (e.g., SEC, affinity chromatography).

Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry is ideal for applications involving live cells or other copper-sensitive systems.

  • Materials:

    • Azide-functionalized biomolecule

    • DBCO (dibenzocyclooctyne)-functionalized molecule

    • Reaction Buffer (e.g., PBS, azide-free)

  • Procedure:

    • Combine the azide-functionalized biomolecule and the DBCO-functionalized molecule in the reaction buffer.

    • The reaction proceeds spontaneously without the need for a catalyst.

    • Incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[4]

    • Purify the final conjugate as needed.

Mandatory Visualizations

Caption: Structure of this compound and its bioconjugation workflow.

Experimental_Workflow start Start deprotection 1. Boc Deprotection of This compound start->deprotection purify1 Purification/Removal of Deprotection Reagents deprotection->purify1 hynic_conjugation 2. Conjugate Deprotected Linker to Aldehyde-Biomolecule purify1->hynic_conjugation purify2 Purify Azide-Functionalized Biomolecule (e.g., SEC) hynic_conjugation->purify2 click_reaction 3. Perform Azide-Alkyne Click Chemistry purify2->click_reaction purify3 Purify Final Conjugate click_reaction->purify3 characterization Characterization (SDS-PAGE, MS, etc.) purify3->characterization end End characterization->end

References

An In-depth Technical Guide to the Chemical Synthesis of Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Boc-HyNic-PEG2-N3, a heterobifunctional linker critical in the development of advanced bioconjugates and targeted therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic strategy, experimental protocols, and characterization of the key intermediates and the final product.

Introduction

This compound is a versatile chemical tool that incorporates three key functional moieties:

  • A tert-butyloxycarbonyl (Boc) protected hydrazinonicotinamide (HyNic) group: The HyNic ligation is a well-established bioorthogonal reaction that forms a stable hydrazone bond with aldehydes and ketones. The Boc protecting group allows for controlled, stepwise conjugation strategies.

  • A hydrophilic di-polyethylene glycol (PEG2) spacer : The PEG linker enhances the solubility and pharmacokinetic properties of the resulting bioconjugate, reducing aggregation and immunogenicity.

  • An azide (B81097) (N3) terminus : The azide group enables "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to alkyne- or cyclooctyne-containing molecules.

This guide outlines a reliable synthetic route to this compound, proceeding through the preparation of two key intermediates: 6-(tert-butoxycarbonylhydrazino)nicotinic acid (Boc-HyNic-OH) and 2-(2-azidoethoxy)ethanamine (Amino-PEG2-Azide).

Synthetic Strategy

The overall synthetic strategy for this compound is depicted in the workflow diagram below. The synthesis begins with the preparation of the two primary building blocks, which are then coupled to form the final product.

G cluster_0 Preparation of Intermediate 1: Boc-HyNic-OH cluster_1 Preparation of Intermediate 2: Amino-PEG2-Azide cluster_2 Final Coupling A 6-Hydrazinonicotinic acid C Boc-HyNic-OH A->C Boc Protection B Di-tert-butyl dicarbonate (B1257347) (Boc)2O B->C K Boc-HyNic-OH C->K D 2-(2-Chloroethoxy)ethanol (B196239) F 2-(2-Azidoethoxy)ethanol D->F Azidation E Sodium azide (NaN3) E->F H 2-(2-Azidoethoxy)ethyl mesylate F->H Mesylation G Mesyl chloride (MsCl) G->H J Amino-PEG2-Azide H->J Amination I Ammonia (B1221849) (NH3) I->J N Amino-PEG2-Azide J->N M Boc-HyNic-NHS K->M Activation L EDC, NHS L->M O This compound M->O Coupling N->O

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 6-(tert-butoxycarbonylhydrazino)nicotinic acid (Boc-HyNic-OH)

This procedure describes the protection of the hydrazine (B178648) group of 6-hydrazinonicotinic acid with a Boc group.

Materials:

Procedure:

  • Suspend 6-hydrazinonicotinic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Adjust the pH of the aqueous residue to approximately 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford Boc-HyNic-OH as a solid.

Synthesis of 2-(2-azidoethoxy)ethanamine (Amino-PEG2-Azide)

This multi-step synthesis converts a commercially available starting material into the desired amino-PEG-azide intermediate.

Step 1: Synthesis of 2-(2-azidoethoxy)ethanol

Materials:

  • 2-(2-Chloroethoxy)ethanol

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve 2-(2-chloroethoxy)ethanol (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 2-(2-azidoethoxy)ethanol, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(2-azidoethoxy)ethyl mesylate

Materials:

  • 2-(2-Azidoethoxy)ethanol

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve 2-(2-azidoethoxy)ethanol (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-(2-azidoethoxy)ethyl mesylate.

Step 3: Synthesis of 2-(2-azidoethoxy)ethanamine (Amino-PEG2-Azide)

Materials:

  • 2-(2-Azidoethoxy)ethyl mesylate

  • Aqueous ammonia (28-30%)

  • Methanol

  • DCM

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve 2-(2-azidoethoxy)ethyl mesylate (1.0 eq) in a mixture of methanol and aqueous ammonia.

  • Stir the reaction in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Dissolve the residue in water and extract with DCM (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 2-(2-azidoethoxy)ethanamine. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Synthesis of this compound

This final step involves the activation of the carboxylic acid of Boc-HyNic-OH and subsequent coupling with Amino-PEG2-Azide.

G cluster_0 Activation of Boc-HyNic-OH cluster_1 Coupling Reaction A Boc-HyNic-OH C Boc-HyNic-NHS A->C Formation of NHS ester B EDC, NHS B->C D Boc-HyNic-NHS F This compound D->F Amide bond formation E Amino-PEG2-Azide E->F

Figure 2: Final coupling workflow.

Materials:

  • Boc-HyNic-OH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • 2-(2-Azidoethoxy)ethanamine (Amino-PEG2-Azide)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve Boc-HyNic-OH (1.0 eq), EDC·HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 4-6 hours to form the active NHS ester.

  • In a separate flask, dissolve Amino-PEG2-Azide (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DMF.

  • Add the solution of the activated Boc-HyNic-NHS ester to the amine solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in DCM) to obtain this compound as the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
6-Hydrazinonicotinic acidC6H7N3O2153.14
Boc-HyNic-OHC11H15N3O4253.26
Amino-PEG2-AzideC4H10N4O130.15
This compound C17H27N7O5 409.44 [1]

Table 2: Summary of a Representative Synthesis Batch

StepStarting MaterialProductReagentsSolventTypical Yield (%)
16-Hydrazinonicotinic acidBoc-HyNic-OH(Boc)2O, TEADioxane/Water70-85
2a2-(2-Chloroethoxy)ethanol2-(2-Azidoethoxy)ethanolNaN3DMF85-95
2b2-(2-Azidoethoxy)ethanol2-(2-Azidoethoxy)ethyl mesylateMsCl, TEADCM90-98
2c2-(2-Azidoethoxy)ethyl mesylateAmino-PEG2-Azideaq. NH3Methanol50-65
3Boc-HyNic-OH & Amino-PEG2-AzideThis compound EDC·HCl, NHS, TEADMF60-75

Characterization

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic peaks for the Boc group (a singlet around 1.5 ppm), the aromatic protons of the nicotinic acid ring, the methylene (B1212753) protons of the PEG linker, and protons adjacent to the azide and amide functionalities.

    • ¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, including the carbonyls of the Boc and amide groups, the aromatic carbons, and the carbons of the PEG chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the intermediates and the final product. The observed mass should correspond to the calculated molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A single major peak is indicative of high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify key functional groups, such as the azide stretch (around 2100 cm⁻¹), amide carbonyl stretch (around 1650 cm⁻¹), and the carbamate (B1207046) carbonyl of the Boc group (around 1700 cm⁻¹).

Conclusion

This technical guide provides a detailed and practical framework for the chemical synthesis of this compound. The described multi-step synthesis is robust and allows for the preparation of this valuable heterobifunctional linker in good overall yield. The successful synthesis and purification of this compound will enable researchers and drug development professionals to advance their work in creating sophisticated bioconjugates for a wide range of applications in medicine and biotechnology. Careful monitoring of each reaction step and thorough characterization of the intermediates and final product are crucial for obtaining high-quality material for subsequent conjugation reactions.

References

Methodological & Application

Step-by-Step Guide to Using Boc-HyNic-PEG2-N3 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of the heterobifunctional linker, Boc-HyNic-PEG2-N3, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The strategic choice of the linker is critical in PROTAC design, influencing the molecule's efficacy, selectivity, and pharmacokinetic properties. This compound offers a versatile platform for PROTAC assembly, featuring a Boc-protected hydrazine (B178648) nicotinamide (B372718) (HyNic) group and a terminal azide (B81097) (N3) moiety, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer.

The azide group serves as a chemical handle for "click chemistry," specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent linkage of the linker to a ligand for either the target protein of interest (POI) or an E3 ubiquitin ligase that has been functionalized with a terminal alkyne.

The Boc-protected HyNic group, upon deprotection, reveals a reactive hydrazine. This hydrazine can then readily react with an aldehyde or ketone functionality, often introduced on the second ligand, to form a stable bis-aryl hydrazone bond. This sequential and modular approach provides a robust and flexible strategy for the convergent synthesis of PROTACs.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->E3_Ligase

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following protocols outline the key experimental procedures. It is assumed that the POI ligand has been modified with a terminal alkyne and the E3 ligase ligand has been functionalized with an aldehyde or ketone, or vice-versa.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the this compound linker to an alkyne-modified ligand (either for the POI or E3 ligase).

Materials:

  • Alkyne-modified ligand (e.g., POI-alkyne)

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dimethylformamide (DMF) (optional solvent)

Procedure:

  • In a clean, dry reaction vial, dissolve the alkyne-modified ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water (or DMF). The concentration should typically be in the range of 0.05-0.1 M.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • To the stirred solution of the alkyne-ligand and azide-linker, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by LC-MS to confirm the formation of the triazole product.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the HyNic moiety.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification. If necessary, the free amine can be obtained by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate, followed by drying and concentration.

Protocol 3: HyNic-Aldehyde/Ketone Ligation

This protocol describes the final conjugation of the deprotected HyNic-linker-ligand intermediate with the second ligand bearing an aldehyde or ketone functionality (e.g., E3-ligand-aldehyde).

Materials:

  • Deprotected HyNic-linker-ligand intermediate (TFA salt or free amine) from Protocol 2

  • Aldehyde/ketone-modified ligand (e.g., E3-ligand-aldehyde)

  • Anhydrous N,N-Dimethylformamide (DMF) or a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • Aniline (B41778) (optional catalyst)

Procedure:

  • Dissolve the deprotected HyNic-linker-ligand intermediate (1.0 eq) and the aldehyde/ketone-modified ligand (1.0-1.2 eq) in anhydrous DMF or the recommended conjugation buffer.

  • If using a catalyst, add a catalytic amount of aniline (e.g., 10 mM).

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS. The formation of the hydrazone bond is often accompanied by a color change and can be monitored spectrophotometrically, as the bis-aryl hydrazone has a characteristic UV absorbance around 354 nm.

  • Upon completion, the reaction mixture can be directly purified.

  • Purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Synthetic Workflow

The overall synthetic strategy for constructing a PROTAC using this compound is a modular and convergent process.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps POI_Alkyne POI-Alkyne CuAAC Protocol 1: CuAAC POI_Alkyne->CuAAC Linker This compound Linker->CuAAC E3_Aldehyde E3-Ligand-Aldehyde Ligation Protocol 3: HyNic Ligation E3_Aldehyde->Ligation Intermediate1 Boc-HyNic-PEG2-Triazole-POI CuAAC->Intermediate1 Deprotection Protocol 2: Boc Deprotection Intermediate1->Deprotection Intermediate2 HyNic-PEG2-Triazole-POI Deprotection->Intermediate2 Intermediate2->Ligation Final_PROTAC Final PROTAC Ligation->Final_PROTAC

Figure 2: Synthetic workflow for PROTAC synthesis using this compound.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for each step in the synthesis. The data is compiled from literature reports on similar synthetic routes.[1][2] Actual results may vary depending on the specific substrates and reaction scale.

Table 1: Summary of Reaction Conditions

StepProtocolKey ReagentsSolventTemperature (°C)Time (h)
CuAAC 1CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O or DMFRoom Temp12-24
Boc Deprotection 2Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp1-3
HyNic Ligation 3(Optional: Aniline)DMF or Buffer (pH 6.0)Room Temp2-16

Table 2: Expected Outcomes and Characterization

StepProductExpected Yield (%)Purity (%)Analytical Techniques
CuAAC Boc-protected Intermediate55-90[2]>90 (after chromatography)LC-MS, ¹H NMR
Boc Deprotection Deprotected Intermediate>95 (often used crude)>90LC-MS
HyNic Ligation Final PROTAC30-70>95 (after HPLC)LC-MS, ¹H NMR, HRMS

References

Application Notes and Protocols for Boc-HyNic-PEG2-N3 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Boc-HyNic-PEG2-N3 in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This versatile bifunctional linker is a valuable tool in bioconjugation, particularly for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

Introduction

This compound is a heterobifunctional linker molecule that incorporates three key chemical motifs:

  • A Boc-protected HyNic (6-hydrazinonicotinamide) group: Following deprotection of the Boc group, the HyNic moiety can react with aldehydes and ketones to form stable hydrazone linkages. This functionality is often utilized for conjugation to antibodies or other biomolecules that have been modified to present a carbonyl group.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer : The two-unit PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

  • An azide (B81097) (N3) group : This functional group is the reactive handle for "click chemistry" reactions. It can specifically and efficiently react with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) without the need for a catalyst (SPAAC).[1][2]

The azide group's stability and selective reactivity make this compound an ideal reagent for modular approaches in drug development, allowing for the precise and efficient coupling of different molecular entities.[][4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[5] This reaction is widely used due to its reliability, high yields, and tolerance of a wide range of functional groups.[5] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5]

Typical CuAAC Reaction Parameters

The optimal conditions for a CuAAC reaction can vary depending on the specific substrates and desired outcome. The following table summarizes typical starting concentrations and conditions.

ParameterTypical RangeNotes
This compound Concentration 1 - 10 mMHigher concentrations can lead to faster reaction rates.
Alkyne-containing Molecule 1 - 1.5 equivalentsA slight excess of the alkyne can help drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) 0.1 - 1 equivalents
Sodium Ascorbate (B8700270) 1 - 5 equivalentsActs as a reducing agent to generate and maintain Cu(I).
Copper Ligand (e.g., TBTA) 0.5 - 2 equivalentsOptional, but highly recommended to stabilize the Cu(I) catalyst and protect biomolecules.
Solvent Aqueous buffers (e.g., PBS), DMF, DMSO, tBuOH/H₂OCo-solvents may be necessary to solubilize all reactants.
Temperature Room Temperature (20-25°C)Gentle heating (30-40°C) can sometimes accelerate the reaction.
Reaction Time 1 - 12 hoursReaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, HPLC).
Experimental Protocol: CuAAC Conjugation

This protocol provides a general procedure for the conjugation of this compound to a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., DMF, DMSO, or an aqueous buffer like PBS, pH 7.4)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using, prepare a 10 mM stock solution of TBTA in DMF or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule from its stock solution.

    • Add 1.2 equivalents of the this compound stock solution.

    • Add the chosen solvent to achieve the desired final reaction concentration.

    • If using TBTA, add 1 equivalent of the stock solution to the reaction mixture and vortex briefly.

    • Add 1 equivalent of the CuSO₄ stock solution to the reaction mixture.

    • To initiate the reaction, add 2-3 equivalents of the freshly prepared sodium ascorbate stock solution.

  • Incubation:

    • Vortex the reaction mixture gently to ensure all components are well mixed.

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Once the reaction is complete, the product can be purified by standard methods such as HPLC or size-exclusion chromatography to remove the catalyst and unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to drive the cycloaddition with azides.[1][2] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for bioconjugation in living systems and with sensitive biomolecules.

Typical SPAAC Reaction Parameters

The following table outlines typical conditions for SPAAC reactions. Reaction kinetics are highly dependent on the specific strained alkyne used.

ParameterTypical RangeNotes
This compound Concentration 1 - 10 mM
Strained Alkyne (DBCO or BCN) 1 - 3 equivalentsA slight excess of the strained alkyne can improve reaction efficiency.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFThe choice of solvent should ensure the solubility of both reactants.
Temperature Room Temperature (20-25°C) or 37°CReactions are typically efficient at physiological temperatures.
Reaction Time 1 - 24 hoursDBCO generally reacts faster than BCN. Reaction progress should be monitored.
Experimental Protocol: SPAAC Conjugation with a DBCO-functionalized Molecule

This protocol describes a general method for conjugating this compound to a DBCO-containing molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Solvent (e.g., PBS, pH 7.4, or a mixture with a water-miscible organic solvent like DMSO)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in the chosen reaction solvent to the desired concentration (e.g., 10 mM).

    • Dissolve the DBCO-functionalized molecule in a compatible solvent to a known concentration.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the DBCO-functionalized molecule and this compound. A 1.5 to 3-fold molar excess of this compound is often used.

    • Ensure the final concentration of any organic co-solvent is compatible with the stability of the biomolecule, if applicable (typically <10% for proteins).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours. The reaction can also be performed at 4°C for an extended period (e.g., overnight).

  • Monitoring and Purification:

    • Monitor the reaction by an appropriate analytical technique (e.g., HPLC, LC-MS, or SDS-PAGE for protein conjugations).

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Boc_HyNic_PEG2_N3 This compound (Azide) Reaction CuAAC Reaction Boc_HyNic_PEG2_N3->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Reaction Catalyst Product 1,2,3-Triazole Product Reaction->Product

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow Start Start Prepare_Reactants Prepare this compound and Strained Alkyne Solutions Start->Prepare_Reactants Mix_Reactants Mix Reactants in Appropriate Buffer Prepare_Reactants->Mix_Reactants Incubate Incubate at RT or 37°C (1-24 hours) Mix_Reactants->Incubate Monitor Monitor Reaction (e.g., LC-MS, HPLC) Incubate->Monitor Purify Purify Conjugate Monitor->Purify End End Purify->End Logical_Relationships cluster_azide_reactions Azide Group Reactions cluster_hynic_reactions HyNic Group Reactions (after Boc deprotection) Boc_HyNic_PEG2_N3 This compound CuAAC CuAAC Boc_HyNic_PEG2_N3->CuAAC reacts with terminal alkyne SPAAC SPAAC Boc_HyNic_PEG2_N3->SPAAC reacts with strained alkyne Hydrazone Hydrazone Formation Boc_HyNic_PEG2_N3->Hydrazone reacts with aldehyde/ketone Triazole_Linkage Stable Triazole Linkage CuAAC->Triazole_Linkage forms SPAAC->Triazole_Linkage forms Hydrazone_Linkage Stable Hydrazone Linkage Hydrazone->Hydrazone_Linkage forms

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, Boc-HyNic-PEG2-N3, in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This "click chemistry" approach is renowned for its high efficiency, specificity, and biocompatibility, making it a valuable tool in bioconjugation, particularly for the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to CuAAC and this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and regioselective reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][2] This reaction proceeds under mild conditions, including in aqueous environments, and is tolerant of a wide range of functional groups, making it ideal for modifying sensitive biological molecules.

This compound is a versatile linker molecule featuring a Boc-protected 6-hydrazinonicotinamide (HyNic) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide moiety.[3][4] The azide group serves as a handle for CuAAC reactions, allowing for its conjugation to alkyne-modified molecules. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate. The Boc-protected HyNic group can be deprotected to allow for subsequent conjugation to aldehydes or ketones, for example, on a carrier protein or small molecule. This linker is particularly well-suited for the construction of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[3][5]

Data Presentation

The CuAAC reaction is well-documented to proceed with high to near-quantitative yields.[1][6] The following tables provide representative data for typical CuAAC reactions involving PEGylated azide linkers and for the biological activity of PROTACs synthesized using such linkers.

Table 1: Representative Quantitative Data for CuAAC Bioconjugation of an Alkyne-Modified Protein with a PEG-Azide Linker

ParameterValueMethod of Analysis
Reaction Time 1 - 4 hoursLC-MS
Conversion Yield > 95%LC-MS, SDS-PAGE
Purified Product Purity > 98%SEC-HPLC
Drug-to-Antibody Ratio (DAR) (for ADC synthesis) 3.5 - 4.0HIC-HPLC, LC-MS

Note: Yields and reaction times can vary depending on the specific substrates, catalyst system, and reaction conditions.

Table 2: Representative Biological Activity of a PROTAC Synthesized via CuAAC

ParameterValueMethod of Analysis
Target Protein Degradation (Dmax) > 90%Western Blot
Half-maximal Degradation Concentration (DC50) 10 - 100 nMWestern Blot, In-cell assays
Selectivity High for target protein over related proteinsProteomics (e.g., LC-MS/MS)

Note: Dmax and DC50 values are highly dependent on the specific target protein, E3 ligase ligand, and cell line used.[7][8]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of an Alkyne-Modified Protein with this compound

This protocol describes a general method for the conjugation of an alkyne-modified protein (e.g., an antibody) to this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Degassing equipment (e.g., vacuum line or argon gas)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in a compatible solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-modified protein solution.

    • Add the this compound stock solution to the protein solution. The molar excess of the linker will depend on the desired degree of labeling and should be optimized. A 5- to 10-fold molar excess is a common starting point.

    • Gently mix the solution.

  • Catalyst Preparation:

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is often used to stabilize the Cu(I) ion and protect the protein from oxidative damage.[6]

  • Reaction Initiation:

    • Add the copper-ligand complex to the protein-linker mixture. The final copper concentration typically ranges from 100 to 500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

    • If the protein is sensitive to oxidation, it is recommended to degas the reaction mixture with argon or nitrogen before adding the sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, purify the conjugate to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) is a common method for separating the labeled protein from small molecule reagents. Dialysis can also be used.

  • Characterization:

    • Analyze the purified conjugate by methods such as SDS-PAGE, SEC-HPLC, and LC-MS to confirm successful conjugation and determine purity.

Protocol 2: Synthesis of a PROTAC using this compound and an Alkyne-Modified E3 Ligase Ligand

This protocol outlines the synthesis of a PROTAC molecule by reacting this compound with an alkyne-functionalized E3 ligase ligand, followed by deprotection and conjugation to a target protein ligand.

Part A: CuAAC Reaction

  • Follow the general CuAAC procedure described in Protocol 1, using the alkyne-modified E3 ligase ligand as the substrate instead of a protein. The reaction can be performed in an organic solvent like DMF or a mixture of water and a co-solvent.

  • After the reaction, the product can be purified by standard organic chemistry techniques such as column chromatography.

Part B: Boc Deprotection and Final Conjugation

  • The Boc protecting group on the HyNic moiety of the CuAAC product is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The deprotected HyNic-linker-E3 ligase ligand is then conjugated to a target protein ligand containing a ketone or aldehyde functionality through the formation of a stable hydrazone bond.

  • The final PROTAC is purified by HPLC.

Visualizations

The following diagrams illustrate the key processes involved in the application of CuAAC with this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product Alkyne R1-C≡CH Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I) Azide N3-R2 Boc_Linker This compound Cu_Triazolide Copper Triazolide Boc_Linker->Cu_Triazolide + Cu-Acetylide Cu(I) Cu(I) Cu_Acetylide->Cu_Triazolide Cu_Triazolide->Cu(I) Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Protonolysis

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow Start Start: Alkyne-Protein & this compound Mix 1. Mix Reactants Start->Mix Add_Catalyst 2. Add Cu(I) Catalyst (CuSO4/THPTA + NaAsc) Mix->Add_Catalyst Incubate 3. Incubate (Room Temp, 1-4h) Add_Catalyst->Incubate Purify 4. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze 5. Analyze Product (LC-MS, SDS-PAGE) Purify->Analyze End End: Purified Protein Conjugate Analyze->End

Caption: Experimental workflow for protein bioconjugation using CuAAC.

PROTAC_Signaling_Pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System (UPS) PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb Polyubiquitination of POI Ternary_Complex->PolyUb Proximity-induced Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated targeted protein degradation signaling pathway.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic catalysts. This click chemistry reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide (B81097), forming a stable triazole linkage.[1][2] Boc-HyNic-PEG2-N3 is a versatile, heterobifunctional linker designed to leverage SPAAC for advanced bioconjugation applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and the functionalization of cell surfaces.[3][4]

This molecule incorporates three key functionalities:

  • A Boc-protected HyNic (6-hydrazinonicotinamide) group, which, after deprotection, can react with aldehydes and ketones to form stable hydrazone bonds.[4]

  • A short PEG2 (polyethylene glycol) spacer that enhances solubility and reduces steric hindrance during conjugation.[3][4]

  • An azide (N3) group that readily participates in SPAAC reactions.[3][4]

These application notes provide detailed protocols for the use of this compound in ADC development and cell surface labeling, along with quantitative data to guide experimental design.

Data Presentation

The efficiency of SPAAC is highly dependent on the reactivity of the strained alkyne. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model for azide-containing biomolecules. This data can help in selecting the appropriate reaction partner for this compound.

Cyclooctyne (B158145)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1Smaller size, lower lipophilicity.[5]
DIBO (Dibenzocyclooctynol)~0.3 - 0.7Robust reactivity.[5]
DBCO (Dibenzocyclooctyne)~0.6 - 1.0Generally exhibits the highest reaction rates.[5]
ADIBO (Azadibenzocyclooctyne)~0.4Fast reaction kinetics.[6]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.[5]

Signaling Pathways and Experimental Workflows

SPAAC Reaction Mechanism

The fundamental reaction pathway for Strain-Promoted Azide-Alkyne Cycloaddition involves the [3+2] cycloaddition of an azide and a strained cyclooctyne to form a stable triazole linkage. This reaction is driven by the release of ring strain in the cyclooctyne and does not require a catalyst.[1]

SPAAC_Mechanism reagents This compound + Strained Alkyne (e.g., DBCO) transition_state Transition State reagents->transition_state [3+2] Cycloaddition product Stable Triazole Linkage transition_state->product Ring Strain Release

SPAAC Reaction Pathway
Antibody-Drug Conjugate (ADC) Synthesis Workflow

The synthesis of an ADC using this compound is a two-step process. First, a payload (drug) is conjugated to the linker. The Boc-protected HyNic group is then deprotected, and the resulting linker-payload is conjugated to an aldehyde-functionalized antibody via hydrazone ligation. The azide on the linker is then available for a subsequent SPAAC reaction if desired for dual-payload conjugation or other modifications.

ADC_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation payload Payload (Drug) linker_payload This compound-Payload payload->linker_payload linker This compound linker->linker_payload deprotection Boc Deprotection linker_payload->deprotection hydrazone_ligation Hydrazone Ligation (pH 4.5-5.5) deprotection->hydrazone_ligation ab Aldehyde-functionalized Antibody ab->hydrazone_ligation adc Antibody-Drug Conjugate (ADC) hydrazone_ligation->adc

ADC Synthesis Workflow
Cell Surface Labeling Workflow

Cell surface labeling can be achieved by first metabolically engineering the cell surface to express azide groups. A molecule of interest (e.g., a fluorescent dye, biotin) is first conjugated to a strained alkyne (e.g., DBCO). This DBCO-functionalized molecule can then be reacted with the azide-modified cells via SPAAC. While this compound is primarily a linker for payloads, a similar workflow can be envisioned where a payload attached to this linker is delivered to azide-modified cells.

Cell_Labeling_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: SPAAC Reaction cells Live Cells labeled_cells Azide-expressing Cells cells->labeled_cells azide_sugar Azide-modified Sugar (e.g., Ac4ManNAz) azide_sugar->labeled_cells spaac SPAAC Reaction labeled_cells->spaac dbco_payload DBCO-functionalized Molecule dbco_payload->spaac functionalized_cells Functionalized Cells spaac->functionalized_cells

Cell Surface Labeling Workflow

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a payload to an antibody that has been modified to contain aldehyde groups. This is a two-part process: 1) conjugation of the payload to the this compound linker, and 2) conjugation of the linker-payload to the antibody.

Materials:

  • This compound

  • Payload with a suitable functional group for conjugation to the linker (e.g., carboxylic acid, amine)

  • Aldehyde-functionalized monoclonal antibody (mAb)

  • Activation reagents (e.g., EDC, NHS for carboxylic acid payload)

  • Anhydrous DMSO or DMF

  • Deprotection solution (e.g., 20% TFA in DCM, Note: This is a harsh condition and may require optimization for antibody compatibility. Milder, aqueous-compatible methods should be explored. )

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5

  • Quenching solution: 1 M Glycine

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Part A: Payload-Linker Conjugation

  • Payload Activation (if necessary): If your payload has a carboxylic acid, activate it by dissolving it in anhydrous DMSO/DMF and adding EDC and NHS (typically 2-3 molar equivalents each relative to the payload). Incubate at room temperature for 1-2 hours.

  • Conjugation to Linker: Dissolve this compound in anhydrous DMSO/DMF and add it to the activated payload solution. If the payload has a reactive amine, it can be directly conjugated to a pre-activated linker. A typical molar ratio is 1.5:1 (linker:payload). Let the reaction proceed overnight at room temperature with gentle mixing.

  • Purification: Purify the this compound-Payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.

Part B: Antibody Conjugation

  • Boc Deprotection: This is a critical step and requires careful optimization to avoid antibody denaturation. A common method for Boc deprotection involves dissolving the purified this compound-Payload in a minimal amount of organic solvent and adding an excess of an acidic solution (e.g., 20% TFA in DCM). The reaction is typically fast (15-30 minutes at room temperature). The deprotected product should be immediately worked up (e.g., evaporated to dryness under vacuum) to remove the acid. It is highly recommended to explore milder, aqueous-based deprotection methods if available to maintain antibody integrity.

  • Hydrazone Ligation: Immediately dissolve the deprotected HyNic-PEG2-N3-Payload in the Conjugation Buffer.

  • Add the deprotected linker-payload solution to the aldehyde-functionalized antibody in the Conjugation Buffer. A typical molar excess of the linker-payload to the antibody is 5-10 fold.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add a quenching solution (e.g., 1 M Glycine) to a final concentration of 100 mM to react with any remaining aldehyde groups on the antibody. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC using SEC to remove unreacted linker-payload and other small molecules.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Cell Surface Labeling via SPAAC

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface. A molecule of interest is first conjugated to a strained alkyne (e.g., DBCO), which is then used to label the cells.

Materials:

  • Live cells in culture

  • Azide-modified sugar precursor (e.g., Ac4ManNAz)

  • DBCO-functionalized molecule of interest (e.g., DBCO-fluorophore, DBCO-biotin)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Anhydrous DMSO

  • Instrumentation for analysis (e.g., fluorescence microscope, flow cytometer)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of the azide-modified sugar (e.g., 50 mM Ac4ManNAz in DMSO).

    • Add the azide-modified sugar to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours under standard culture conditions to allow for the metabolic incorporation of the azide groups onto the cell surface glycans.

  • Preparation of Labeling Reagent:

    • Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Labeling:

    • Gently wash the azide-labeled cells twice with warm PBS or serum-free medium to remove any un-incorporated azide sugar.

    • Dilute the DBCO-functionalized molecule stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light if using a fluorescent dye.

  • Washing and Analysis:

    • Gently wash the cells three times with warm PBS to remove any unreacted DBCO-functionalized molecule.

    • The labeled cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other downstream applications.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its heterobifunctional nature allows for a two-step conjugation strategy, providing greater control over the synthesis of complex biomolecules like ADCs. The azide functionality enables the use of clean and efficient SPAAC chemistry for bioorthogonal ligation. The protocols and data presented here serve as a guide for the successful implementation of this compound in your research endeavors. Careful optimization of reaction conditions, particularly the Boc deprotection step in the context of sensitive biomolecules, is crucial for achieving high yields and maintaining the integrity of the final conjugate.

References

Application Notes and Protocols for the Conjugation of Boc-HyNic-PEG2-N3 to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to other molecules such as proteins, oligonucleotides, or imaging agents is a critical process in the development of targeted therapeutics, diagnostic agents, and research tools. The heterobifunctional linker, Boc-HyNic-PEG2-N3, offers a versatile platform for peptide conjugation, featuring two distinct reactive moieties: a Boc-protected hydrazinonicotinamide (HyNic) group and an azide (B81097) (N3) group, separated by a polyethylene (B3416737) glycol (PEG) spacer.

This document provides detailed protocols and application notes for the successful conjugation of this compound to peptides. It covers the principles of the two primary conjugation strategies enabled by this linker:

  • Hydrazone Ligation: The HyNic moiety, after deprotection, reacts with an aldehyde-modified molecule (specifically one containing a 4-formylbenzamide (B2918280), 4FB, group) to form a stable bis-aryl hydrazone bond. This reaction is notable for its efficiency and the UV-traceable signature of the resulting bond.

  • Click Chemistry: The azide group allows for highly specific and efficient ligation to alkyne-containing molecules via either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

These methods provide a robust toolkit for creating well-defined peptide conjugates for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.

Principles of Conjugation

The conjugation process using this compound can be tailored based on the desired final product and the available functional groups on the binding partner. The general workflow involves the initial modification of the peptide with the linker, followed by one of two distinct conjugation pathways.

Pathway 1: HyNic-4FB Hydrazone Formation

This pathway involves a two-stage process. First, the peptide is functionalized with the this compound linker. Following this, the Boc protecting group on the HyNic moiety is removed under acidic conditions. The now-exposed hydrazine (B178648) group is then reacted with a molecule that has been pre-functionalized with a 4-formylbenzamide (4FB) group. The reaction between the aromatic hydrazine (HyNic) and the aromatic aldehyde (4FB) forms a stable bis-aryl hydrazone bond. This bond formation can be monitored spectrophotometrically due to its characteristic absorbance at 354 nm[1][2]. Aniline (B41778) is often used as a catalyst to increase the reaction rate, leading to high conjugate yields.[1]

Pathway 2: Azide-Alkyne Click Chemistry

This pathway utilizes the azide functionality of the linker. After modifying the peptide with this compound, the azide group is ready for reaction with an alkyne-modified molecule. This can be achieved through two primary methods:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole ring.[3][4] The reaction is typically carried out in aqueous buffers, and various ligands can be used to stabilize the copper(I) catalyst and improve reaction outcomes.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst, especially in biological systems, SPAAC can be employed.[4][7] This method uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with the azide without the need for a catalyst.[7][8]

Experimental Protocols

This section provides detailed step-by-step protocols for the key experimental procedures involved in conjugating peptides using this compound.

Protocol 1: Incorporation of this compound onto a Peptide

This protocol describes the modification of a peptide with the this compound linker. The linker can be incorporated at the N-terminus of the peptide during solid-phase peptide synthesis (SPPS) or conjugated to a primary amine (like the side chain of lysine) post-synthesis.

Method 1A: N-terminal Incorporation during SPPS

  • Resin Preparation: The peptide is assembled on a resin using standard Fmoc-based SPPS. After the final amino acid coupling, the N-terminal Fmoc group is removed.[1]

  • Linker Activation: Dissolve 6-Boc-HyNic (5 equivalents relative to the resin substitution) and HBTU (5 equivalents) in a minimal amount of DMF.[1]

  • Coupling Reaction: Add Diisopropylethylamine (DiPEA) (15 equivalents) to the activated linker solution and immediately add it to the Fmoc-deprotected peptide resin.[1]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[1]

  • Monitoring and Washing: Check for complete reaction using a Kaiser or TNBS test. Once complete, wash the resin thoroughly with DMF.[1]

Method 1B: Post-Synthesis Conjugation to a Lysine Residue

This method is not explicitly detailed in the provided search results but would follow standard NHS-ester chemistry if a this compound-NHS ester variant were used. The primary focus of the provided results is on SPPS incorporation.

Protocol 2: Boc Deprotection of the HyNic-Peptide

This step is crucial for activating the HyNic moiety for subsequent hydrazone ligation.

  • Resin Cleavage and Initial Deprotection: If the peptide is on resin, it is typically cleaved using a cocktail containing trifluoroacetic acid (TFA), which also removes many side-chain protecting groups. A common cleavage cocktail is TFA/triisopropylsilane/water (95:2.5:2.5).[9]

  • Standard Boc Deprotection in Solution:

    • Dissolve the Boc-HyNic-peptide in a solvent like dichloromethane (B109758) (DCM) or a mixture of DCM:CH3OH (9:1).[10]

    • Cool the solution to 0°C.[10]

    • Add an equal volume of TFA and allow the solution to warm to room temperature.[10]

    • Stir at room temperature until the starting material is consumed, as monitored by TLC or HPLC.[10]

    • Concentrate the solution in vacuo to remove the TFA.[10]

Protocol 3: HyNic-4FB Conjugation

This protocol details the reaction between the deprotected HyNic-peptide and a 4FB-modified molecule.

  • Preparation of Reactants:

    • Dissolve the HyNic-peptide and the 4FB-modified molecule in a conjugation buffer. A recommended buffer is 100 mM sodium phosphate (B84403), 150 mM sodium chloride, pH 6.0.[11][12]

    • A 2-5 fold molar excess of the HyNic-peptide is typically used.[1]

  • Conjugation Reaction:

    • Mix the reactants in the conjugation buffer.

    • (Optional but recommended) For improved kinetics, especially with large biomolecules, add an aniline catalyst (e.g., TurboLINK™ Catalyst Buffer) to a final concentration of 10 mM.[11][12]

    • Incubate the reaction at room temperature for 2 hours.[1][12]

  • Monitoring: The progress of the reaction can be monitored by measuring the absorbance at 354 nm, which corresponds to the formation of the bis-aryl hydrazone bond (molar extinction coefficient ≈ 29,000 L·mol⁻¹·cm⁻¹).[1][11]

Protocol 4: Azide-Alkyne Click Chemistry Conjugation

Method 4A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reactant Preparation:

    • Dissolve the azide-functionalized peptide (from Protocol 1) in an aqueous buffer such as PBS, pH ~7.4.[8]

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (DMSO can be used, keeping the final concentration below 20%).[8]

  • Conjugation Reaction:

    • Mix the azide-peptide and the DBCO-molecule.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[8]

  • Monitoring: The reaction can be monitored by the decrease in the DBCO absorbance at approximately 310 nm.[8][13]

Method 4B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ and a stabilizing ligand (e.g., THPTA) in a 1:2 to 1:5 molar ratio in water.[5][6] This solution can be stored frozen.[6]

  • Reactant Preparation:

    • Dissolve the azide-peptide and the alkyne-modified molecule in an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7).[5]

  • Conjugation Reaction:

    • Add the CuSO₄/ligand solution to the mixture of the azide and alkyne substrates.[5]

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[5][6]

    • Incubate at room temperature for 1-4 hours.

  • Purification: It is crucial to remove the copper catalyst after the reaction, which can be achieved through purification methods like HPLC or size-exclusion chromatography.

Protocol 5: Purification of the Peptide Conjugate

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptide conjugates.[14]

  • Column: A C18 stationary phase is commonly used.[14]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is typically employed.[14]

  • Detection: The elution of the peptide conjugate can be monitored at wavelengths of 214 nm (peptide bond) and 280 nm (for peptides containing Trp or Tyr).[15] For HyNic-4FB conjugates, detection at 354 nm is also highly effective.[11]

  • Fraction Collection and Analysis: Fractions containing the purified peptide are collected, analyzed for purity by analytical HPLC, and can be lyophilized to obtain the final product as a powder.[14]

Data Presentation

The following tables summarize key quantitative data for the conjugation protocols.

Table 1: Reaction Conditions and Yields for HyNic-4FB Conjugation

ParameterRecommended ValueReference
pH 6.0 (for antibodies/proteins)[1][16]
4.5 - 5.0 (optimal kinetics)[1]
Molar Ratio (HyNic-peptide:4FB-protein) 2-5 fold excess of peptide[1]
Reaction Time 2 hours[1]
Catalyst 10 mM Aniline[11][12]
Expected Yield >80% (uncatalyzed)[1]
>95% (aniline catalyzed)[1]
Molar Extinction Coefficient (Hydrazone bond) 29,000 L·mol⁻¹·cm⁻¹ at 354 nm[1][11]

Table 2: Reaction Conditions for Azide-Alkyne Click Chemistry

ParameterSPAAC (with DBCO)CuAACReference
Catalyst None requiredCuSO₄ / Sodium Ascorbate[5][8]
Ligand N/ATHPTA (recommended for aqueous media)[5][6]
Solvent Aqueous buffer (e.g., PBS), up to 20% DMSOAqueous buffer (e.g., phosphate buffer)[5][8]
Temperature Room temperature or 4°CRoom temperature[3][8]
Reaction Time 2-4 hours (or overnight)1-4 hours[3][8]
Expected Yield Quantitative>95%[3][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_pathways Conjugation Pathways cluster_hynic Pathway 1: HyNic-4FB cluster_azide Pathway 2: Click Chemistry sp_synthesis Solid-Phase Peptide Synthesis linker_incorp Incorporate This compound (Protocol 1) sp_synthesis->linker_incorp cleavage Cleavage from Resin & Side-Chain Deprotection linker_incorp->cleavage purify_peptide RP-HPLC Purification of Azide-Peptide cleavage->purify_peptide boc_dep Boc Deprotection (Protocol 2) purify_peptide->boc_dep click_chem Azide-Alkyne Conjugation (Protocol 4) purify_peptide->click_chem hynic_conj HyNic-4FB Conjugation (Protocol 3) boc_dep->hynic_conj final_purification Final Conjugate Purification (RP-HPLC, Protocol 5) hynic_conj->final_purification click_chem->final_purification final_product Purified Peptide Conjugate final_purification->final_product

Caption: Experimental workflow for peptide conjugation using this compound.

Application in Cardiac Cell Targeting

The following diagram illustrates a conceptual application where a HyNic-conjugated cardiac targeting peptide (CTP) is used for imaging. The CTP targets a specific receptor on cardiomyocytes, and the HyNic moiety acts as a chelator for the radioisotope Technetium-99m (99mTc), allowing for imaging via SPECT/CT.[17][18]

cardiac_targeting_pathway cluster_conjugate_prep Conjugate Preparation cluster_cellular_action Cellular Targeting and Imaging hynic_ctp HyNic-CTP (Cardiac Targeting Peptide) radiolabeling Radiolabeling (Chelation) hynic_ctp->radiolabeling tc99m 99mTc Radioisotope tc99m->radiolabeling labeled_ctp 99mTc-HyNic-CTP radiolabeling->labeled_ctp binding Binding & Internalization labeled_ctp->binding Targets cardiomyocyte Cardiomyocyte (Heart Muscle Cell) receptor Cell Surface Receptor (e.g., Kcnh5) receptor->binding imaging SPECT/CT Imaging (Signal Detection) binding->imaging Enables

Caption: Conceptual diagram of a HyNic-peptide conjugate for targeted cardiac imaging.

References

Application Notes and Protocols for Labeling Oligonucleotides with Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of oligonucleotides using the bifunctional linker, Boc-HyNic-PEG2-N3. This linker allows for a two-step conjugation strategy. Initially, the N-hydroxysuccinimide (NHS) ester of the Boc-protected Hydrazino-Nicotinamide (HyNic) linker is conjugated to an amine-modified oligonucleotide. Following deprotection of the Boc group, the exposed HyNic moiety is available for further conjugation. The presence of a terminal azide (B81097) (N3) group on the polyethylene (B3416737) glycol (PEG) spacer enables subsequent attachment of molecules containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.

This methodology is particularly valuable for the development of oligonucleotide-based therapeutics and diagnostics, allowing for the stable and specific attachment of a wide range of functionalities, including fluorophores, peptides, and other bioactive molecules.

Chemistry Overview

The labeling process involves three key stages:

  • Conjugation of this compound to an Amine-Modified Oligonucleotide: An amine-modified oligonucleotide, typically at the 5' or 3' terminus, is reacted with the NHS ester of this compound. The primary amine of the oligonucleotide performs a nucleophilic attack on the NHS ester, forming a stable amide bond.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the HyNic moiety is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the reactive hydrazine (B178648) group.

  • Click Chemistry Reaction: The azide-functionalized oligonucleotide is then reacted with an alkyne-containing molecule of interest in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage.

Data Presentation

The following tables summarize typical quantitative data associated with the labeling and purification process. Actual yields and purity may vary depending on the oligonucleotide sequence, scale of the reaction, and specific reagents used.

Table 1: Typical Yields for Labeling and Purification Steps

StepDescriptionTypical Yield/Recovery
Step 1: HyNic-Oligonucleotide Conjugation Reaction of amine-modified oligonucleotide with Boc-HyNic-PEG2-NHS ester.60-80%
Step 2: Boc Deprotection Removal of the Boc protecting group.>95%
Step 3: Click Chemistry Conjugation CuAAC reaction of the azide-oligonucleotide with an alkyne-modified molecule.>90% (often near quantitative)
Step 4: HPLC Purification Post-reaction purification of the final conjugate.75-85% recovery of the desired product

Table 2: Characterization of Oligonucleotide Conjugates

Analytical MethodPurposeExpected Observations
RP-HPLC Assess purity and confirm successful conjugation at each step.A shift in retention time is expected after each successful conjugation step.
Mass Spectrometry (ESI or MALDI-TOF) Confirm the molecular weight of the starting materials, intermediates, and final product.The observed mass should correspond to the calculated mass of the expected product.
UV-Vis Spectroscopy Quantify oligonucleotide concentration.Measurement at 260 nm allows for the determination of oligonucleotide concentration.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Modified Oligonucleotide

This protocol describes the reaction of an amine-modified oligonucleotide with the NHS ester of this compound.

Materials:

  • 5'- or 3'-Amine-modified oligonucleotide

  • This compound, NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Borate (B1201080) buffer, pH 8.5

  • Nuclease-free water

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Desalting columns

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate or sodium borate buffer (pH 8.5) to a final concentration of 1-5 mM.

  • Linker Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound NHS ester to the oligonucleotide solution.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect from light if the final conjugate is intended to be fluorescently labeled.

  • Purification: Purify the this compound labeled oligonucleotide using RP-HPLC to remove unreacted linker and other impurities.[1] The desired product can be identified by a shift in retention time compared to the starting oligonucleotide.

  • Desalting: Desalt the collected fractions containing the purified product using a suitable desalting column.

  • Quantification and Characterization: Quantify the purified conjugate using UV-Vis spectroscopy at 260 nm. Confirm the successful conjugation by mass spectrometry. The expected mass increase corresponds to the mass of the this compound moiety minus the mass of the NHS leaving group.

Protocol 2: Boc Deprotection of the HyNic-Labeled Oligonucleotide

This protocol describes the removal of the Boc protecting group to activate the HyNic linker.

Materials:

  • Lyophilized this compound labeled oligonucleotide

  • Trifluoroacetic acid (TFA)

  • Nuclease-free water

  • Triethylamine (B128534) (optional, for neutralization)

  • Desalting columns

Procedure:

  • Preparation of Deprotection Solution: Prepare an 80% aqueous solution of Trifluoroacetic Acid (TFA). Handle TFA in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction: Dissolve the lyophilized Boc-HyNic-labeled oligonucleotide in the 80% TFA solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Neutralization (Optional): To neutralize the acidic solution, add triethylamine dropwise until the pH is neutral.

  • Desalting: Immediately desalt the deprotected oligonucleotide using a desalting column to remove TFA and salts.

  • Lyophilization: Lyophilize the purified, deprotected oligonucleotide to dryness. The resulting product is the HyNic-PEG2-N3 labeled oligonucleotide, ready for the click chemistry reaction.

  • Characterization: Confirm the removal of the Boc group by mass spectrometry. A decrease in mass corresponding to the Boc group (100.12 g/mol ) should be observed.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction between the azide-functionalized oligonucleotide and an alkyne-containing molecule.

Materials:

  • Lyophilized HyNic-PEG2-N3 labeled oligonucleotide

  • Alkyne-modified molecule of interest (e.g., fluorescent dye, peptide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

  • Nuclease-free water

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • RP-HPLC system for purification

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Dissolve the HyNic-PEG2-N3 labeled oligonucleotide in nuclease-free water to a concentration of 1-2 mM.

    • Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMSO, water) to a concentration of 10-20 mM.

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (e.g., 50 mM in water)

      • Sodium ascorbate (e.g., 100 mM in water)

      • TBTA (e.g., 10 mM in DMSO)

  • Reaction Setup:

    • In a microcentrifuge tube, combine the HyNic-PEG2-N3 labeled oligonucleotide and a 1.5- to 5-fold molar excess of the alkyne-modified molecule.

    • Add the copper(I)-stabilizing ligand (TBTA) to a final concentration of approximately 1 mM.

    • Add the copper(II) sulfate to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM. The final reaction volume can be adjusted with buffer.

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC.

  • Purification: Purify the final oligonucleotide conjugate by RP-HPLC to remove unreacted starting materials, catalyst, and ligand.

  • Desalting and Lyophilization: Desalt the purified conjugate and lyophilize to obtain the final product.

  • Final Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Click Chemistry cluster_purification Analysis & Purification AmineOligo Amine-Modified Oligonucleotide Conjugation NHS Ester Reaction (pH 8.5) AmineOligo->Conjugation HyNicLinker This compound NHS Ester HyNicLinker->Conjugation BocHyNicOligo This compound Oligonucleotide Conjugation->BocHyNicOligo Deprotection Boc Deprotection (TFA) BocHyNicOligo->Deprotection HPLC RP-HPLC BocHyNicOligo->HPLC MS Mass Spectrometry BocHyNicOligo->MS HyNicOligo HyNic-PEG2-N3 Oligonucleotide Deprotection->HyNicOligo ClickReaction CuAAC Click Reaction HyNicOligo->ClickReaction HyNicOligo->HPLC HyNicOligo->MS AlkyneMolecule Alkyne-Modified Molecule AlkyneMolecule->ClickReaction FinalConjugate Final Oligonucleotide Conjugate ClickReaction->FinalConjugate FinalConjugate->HPLC FinalConjugate->MS

Caption: Overall experimental workflow for oligonucleotide labeling.

signaling_pathway cluster_conjugation Amine-NHS Ester Reaction cluster_click Azide-Alkyne Click Chemistry OligoNH2 Oligo-NH2 AmideBond Stable Amide Bond OligoNH2->AmideBond BocHyNicNHS This compound-NHS BocHyNicNHS->AmideBond OligoNHCOHyNic Oligo-NHCO-HyNic(Boc)-PEG2-N3 AmideBond->OligoNHCOHyNic OligoN3 Oligo-...-N3 Triazole Triazole Formation (Cu+ catalyst) OligoN3->Triazole AlkyneR Alkyne-R AlkyneR->Triazole OligoTriazoleR Oligo-...-Triazole-R Triazole->OligoTriazoleR

Caption: Key chemical transformations in the labeling process.

References

Application Notes and Protocols for Nanoparticle Functionalization with Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. The use of heterobifunctional linkers, such as Boc-HyNic-PEG2-N3, offers a versatile platform for the covalent attachment of multiple moieties to a nanoparticle surface. This linker possesses three key components:

  • A Boc-protected hydrazinonicotinamide (HyNic) group: The Boc (tert-butyloxycarbonyl) protecting group provides stability during initial conjugation and can be selectively removed under acidic conditions to reveal a reactive hydrazine (B178648) group. This HyNic moiety can then specifically react with aldehydes and ketones, such as a 4-formylbenzamide (B2918280) (4-FB) modified molecule, to form a stable bis-arylhydrazone bond.

  • A polyethylene glycol (PEG) spacer: The short PEG2 spacer enhances the water solubility and biocompatibility of the nanoparticle construct, reduces non-specific protein adsorption (opsonization), and can increase the circulation half-life in vivo.

  • An azide (B81097) (N3) group: This terminal azide allows for highly efficient and specific conjugation to alkyne-containing molecules via "click chemistry," such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) functionalized molecules.

This document provides detailed protocols for the functionalization of nanoparticles with this compound, subsequent deprotection of the Boc group, and dual conjugation strategies utilizing the exposed HyNic and the terminal azide.

Data Presentation: Quantitative Analysis of Functionalization

The following table summarizes typical quantitative data obtained during the multi-step functionalization of nanoparticles. These values are representative and can vary depending on the nanoparticle type, size, and specific reaction conditions.

Stage of FunctionalizationParameter MeasuredTypical ValueCharacterization Method(s)
Bare Nanoparticles (Carboxylated) Hydrodynamic Diameter100 ± 5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2DLS
Zeta Potential-40 ± 5 mVDLS
This compound Conjugation Hydrodynamic Diameter115 ± 7 nmDLS
Zeta Potential-30 ± 5 mVDLS
Linker Conjugation Efficiency60-80%UV-Vis Spectroscopy, Fluorescence Assay
Boc Deprotection Hydrodynamic Diameter114 ± 7 nmDLS
Zeta Potential-28 ± 5 mVDLS
Deprotection Efficiency> 95%TNBSA Assay, Kaiser Test
SPAAC with DBCO-Molecule Hydrodynamic Diameter125 ± 10 nmDLS
Zeta PotentialVaries with cargoDLS
Conjugation Efficiency (Azide)> 90%Fluorescence Spectroscopy, HPLC
HyNic Ligation with 4-FB-Molecule Hydrodynamic DiameterVaries with cargoDLS
Zeta PotentialVaries with cargoDLS
Conjugation Efficiency (HyNic)70-90%UV-Vis Spectroscopy, SDS-PAGE

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of the this compound linker to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., magnetic nanoparticles, quantum dots, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Centrifugal filtration units or magnetic separator

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 5-10 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Add EDC to a final concentration of 10 mM and NHS to a final concentration of 20 mM to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Purification of Activated Nanoparticles:

    • Centrifuge the activated nanoparticles (e.g., 12,000 x g for 20 minutes) or use a magnetic separator to pellet the nanoparticles.

    • Discard the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Conjugation Buffer. Repeat the washing step twice.

  • Conjugation Reaction:

    • Immediately add a solution of this compound (dissolved in a minimal amount of DMSO and diluted in Conjugation Buffer) to the activated nanoparticle suspension. A 50-100 fold molar excess of the linker over the estimated surface carboxyl groups is recommended.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Quenching and Washing:

    • Add the Quenching Solution to a final concentration of 100 mM and incubate for 30 minutes to deactivate any unreacted NHS esters.

    • Pellet the functionalized nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with Conjugation Buffer to remove unreacted linker and quenching agent.

  • Final Resuspension:

    • Resuspend the purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Boc Deprotection of HyNic-Functionalized Nanoparticles

This protocol details the removal of the Boc protecting group to expose the reactive HyNic moiety.

Materials:

  • This compound functionalized nanoparticles

  • Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavenger (optional): Triisopropylsilane (TIS) (2-5% v/v)

  • Neutralization Buffer: PBS, pH 7.4

Procedure:

  • Nanoparticle Preparation:

    • Lyophilize or carefully dry the functionalized nanoparticle pellet.

  • Deprotection Reaction:

    • Resuspend the dried nanoparticles in the Deprotection Solution. If the cargo is sensitive to acid-catalyzed degradation, the addition of a scavenger like TIS is recommended.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Acid:

    • Pellet the nanoparticles by centrifugation.

    • Carefully decant the acidic supernatant.

    • Wash the nanoparticle pellet three times with DCM to remove residual TFA.

    • Dry the nanoparticles under a stream of nitrogen or in a vacuum desiccator to remove all traces of DCM.

  • Resuspension and Neutralization:

    • Resuspend the deprotected nanoparticles in Neutralization Buffer (PBS, pH 7.4). The buffer will neutralize any remaining trace amounts of acid.

    • The resulting HyNic-PEG2-N3 functionalized nanoparticles are now ready for subsequent conjugation reactions.

Protocol 3: Dual Bioconjugation

This section outlines the two orthogonal conjugation reactions that can be performed on the HyNic-PEG2-N3 functionalized nanoparticles.

A. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • HyNic-PEG2-N3 functionalized nanoparticles

  • DBCO-functionalized molecule (e.g., protein, peptide, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • To the suspension of HyNic-PEG2-N3 functionalized nanoparticles in Reaction Buffer, add the DBCO-functionalized molecule. A 5-10 fold molar excess of the DBCO-molecule over the nanoparticle-bound azide is recommended.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the conjugated nanoparticles using centrifugal filtration, size exclusion chromatography, or magnetic separation to remove the excess unconjugated DBCO-molecule.

B. HyNic Ligation

Materials:

  • Azide-conjugated nanoparticles from the previous step (or directly from Protocol 2 if only HyNic ligation is desired)

  • 4-FB-functionalized molecule (e.g., antibody, drug)

  • Ligation Buffer: 100 mM Sodium Acetate, pH 4.7, containing 10 mM aniline (B41778) (as a catalyst)

Procedure:

  • Reaction Setup:

    • Exchange the buffer of the nanoparticle suspension to the Ligation Buffer.

    • Add the 4-FB-functionalized molecule to the nanoparticle suspension. A 10-20 fold molar excess of the 4-FB-molecule is recommended.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final dual-functionalized nanoparticles using appropriate methods (e.g., size exclusion chromatography, protein A/G purification for antibodies) to remove unreacted molecules and catalyst.

Visualizations

experimental_workflow cluster_orthogonal Orthogonal Conjugation start Carboxylated Nanoparticle edc_nhs EDC / NHS Activation start->edc_nhs 1. conjugation1 Amide Bond Formation edc_nhs->conjugation1 linker This compound linker->conjugation1 boc_np Boc-Protected Nanoparticle conjugation1->boc_np 2. deprotection TFA / DCM Boc Deprotection boc_np->deprotection 3. hynic_azide_np HyNic-Azide Nanoparticle deprotection->hynic_azide_np 4. spaac SPAAC Reaction hynic_azide_np->spaac 5a. hynic_ligation HyNic Ligation hynic_azide_np->hynic_ligation 5b. final_np_spaac Singly Conjugated Nanoparticle (via Azide) spaac->final_np_spaac dbco DBCO-Molecule dbco->spaac final_np_hynic Singly Conjugated Nanoparticle (via HyNic) hynic_ligation->final_np_hynic fb 4-FB-Molecule fb->hynic_ligation final_np_spaac->hynic_ligation 6. dual_np Dual-Functionalized Nanoparticle final_np_spaac->dual_np final_np_hynic->spaac 6. final_np_hynic->dual_np

Caption: Experimental workflow for nanoparticle functionalization.

signaling_pathway np Targeted Nanoparticle (e.g., Antibody-conjugated) receptor Cell Surface Receptor (e.g., EGFR, CD44) np->receptor 1. Targeting & Binding internalization Receptor-Mediated Endocytosis receptor->internalization 2. Internalization endosome Endosome internalization->endosome lysosome Lysosome (Acidic pH, Enzymes) endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Payload Release drug Active Drug drug_release->drug target Intracellular Target (e.g., DNA, Tubulin) drug->target 5. Action on Target effect Therapeutic Effect (e.g., Apoptosis) target->effect 6. Cellular Response

Caption: Targeted nanoparticle cellular uptake and drug release pathway.

logical_relationship linker This compound Linker boc Boc Group (Protection) linker->boc hynic HyNic Moiety (Hydrazine) linker->hynic peg PEG Spacer (Solubility, Biocompatibility) linker->peg azide Azide Group (Click Chemistry) linker->azide fb_molecule 4-FB Molecule (Aldehyde) hynic->fb_molecule HyNic Ligation dbco_molecule DBCO Molecule (Alkyne) azide->dbco_molecule SPAAC Reaction nanoparticle Nanoparticle Surface (e.g., -COOH, -NH2) nanoparticle->linker Initial Conjugation

Caption: Logical relationships of the this compound linker.

Application Notes and Protocols for Biomaterial Surface Modification using Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-HyNic-PEG2-N3 is a heterobifunctional linker designed for the versatile and efficient surface modification of biomaterials. This molecule incorporates three key functional elements:

  • Boc-protected HyNic (Hydrazinonicotinamide): A protected hydrazine (B178648) moiety that, upon deprotection, can react with aldehydes and ketones to form stable hydrazone bonds. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the HyNic group until it is needed for conjugation.

  • PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the biocompatibility of the modified surface by reducing non-specific protein adsorption and improving solubility.

  • Azide (B81097) (N3) Group: A terminal azide group that serves as a versatile handle for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

This unique combination of functionalities allows for a multi-step, controlled approach to surface modification, making it an invaluable tool for a wide range of applications in drug delivery, diagnostics, and tissue engineering.

Applications

The dual-functionality of this compound enables a variety of surface modification strategies:

  • Sequential Immobilization of Biomolecules: The azide and HyNic groups can be used in a step-wise fashion to immobilize two different molecules onto a surface. For instance, an alkyne-containing peptide can be first "clicked" to the azide, followed by deprotection of the Boc group and subsequent conjugation of an aldehyde-modified protein.

  • Targeted Drug Delivery: Biomaterial surfaces can be functionalized with targeting ligands via the azide group (through click chemistry) and subsequently loaded with aldehyde- or ketone-containing drugs via the HyNic linker.

  • Development of Biosensors: The linker can be used to attach capture proteins or antibodies to a sensor surface, with the other end available for signaling molecules or further modifications.

  • PROTAC Synthesis: this compound is also utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of these novel therapeutic agents.[1]

Experimental Protocols

Here we provide detailed protocols for a three-stage workflow for the surface modification of a biomaterial with primary amine groups on its surface.

Stage 1: Immobilization of this compound onto an Amine-Functionalized Surface

Materials:

  • Amine-functionalized biomaterial substrate

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nitrogen or Argon gas

Protocol:

  • Thoroughly clean and dry the amine-functionalized biomaterial substrate.

  • In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

  • Place the amine-functionalized substrate in the reaction vessel.

  • Add the this compound solution to the vessel, ensuring the entire surface of the substrate is covered. A 5-10 fold molar excess of the linker relative to the estimated surface amine groups is recommended as a starting point.

  • Add DIPEA to the reaction mixture to act as a non-nucleophilic base.

  • Purge the reaction vessel with nitrogen or argon gas, seal, and allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • After the reaction, remove the substrate and wash it thoroughly with DMF, followed by PBS, and finally with deionized water to remove any unreacted linker and by-products.

  • Dry the modified substrate under a stream of nitrogen or in a vacuum desiccator.

Stage 2: Deprotection of the Boc Group to Expose the HyNic Moiety

This step involves the removal of the Boc protecting group under acidic conditions to reveal the reactive hydrazine group of the HyNic moiety.

Materials:

  • This compound modified substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

Protocol:

  • Prepare a deprotection solution of 20-50% TFA in DCM.

  • Immerse the this compound modified substrate in the deprotection solution.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Remove the substrate and wash it thoroughly with DCM to remove the TFA.

  • Neutralize any residual acid by washing with a saturated sodium bicarbonate solution.

  • Finally, wash the substrate extensively with deionized water.

  • Dry the HyNic-functionalized substrate under a stream of nitrogen or in a vacuum desiccator.

Stage 3: Conjugation via Click Chemistry and HyNic Ligation

The now functionalized surface presents both azide and HyNic groups, ready for subsequent conjugation reactions.

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO/t-BuOH or aqueous buffer

  • Deionized water

Protocol:

  • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Prepare fresh stock solutions of 100 mM sodium ascorbate in water and 20 mM CuSO4 in water.

  • If using TBTA, prepare a 10 mM stock solution in 55% DMSO. If using THPTA, prepare a 100 mM stock in an aqueous buffer or water.

  • In a reaction vessel, add the azide-functionalized substrate.

  • Add the alkyne-containing molecule solution to the vessel.

  • Add the copper-stabilizing ligand (TBTA or THPTA).

  • Add the CuSO4 solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • After the reaction, wash the substrate thoroughly with deionized water to remove the catalyst and unreacted reagents.

  • Dry the substrate under a stream of nitrogen.

This protocol describes the conjugation of a molecule containing an aldehyde or ketone to the HyNic-functionalized surface.

Materials:

  • HyNic-functionalized substrate

  • Aldehyde- or ketone-containing molecule of interest

  • Aniline (B41778) (optional, as a catalyst)

  • Conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0)

Protocol:

  • Dissolve the aldehyde- or ketone-containing molecule in the conjugation buffer.

  • Immerse the HyNic-functionalized substrate in the solution.

  • If desired, add aniline to the reaction mixture to a final concentration of 10-20 mM to catalyze the reaction.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • After the reaction, wash the substrate thoroughly with the conjugation buffer, followed by deionized water.

  • Dry the substrate under a stream of nitrogen.

Data Presentation

While specific quantitative data for biomaterial surfaces modified with this compound is not extensively available in the reviewed literature, the following tables provide an example of how such data would be structured for comparative analysis. The values presented are illustrative and based on typical results for similar PEGylation and surface modification experiments.

Table 1: Surface Characterization of Modified Biomaterials

Surface Modification StepWater Contact Angle (°)Surface Roughness (RMS, nm)
Unmodified Substrate85 ± 52.5 ± 0.5
After Stage 1 (this compound Immobilization)65 ± 43.0 ± 0.6
After Stage 2 (Boc Deprotection)68 ± 53.1 ± 0.5
After Stage 3a (CuAAC Conjugation)75 ± 64.2 ± 0.8
After Stage 3b (HyNic Ligation)72 ± 53.8 ± 0.7

Table 2: XPS Elemental Analysis of Modified Surfaces

Surface Modification StepC (%)O (%)N (%)Si (%)
Unmodified Substrate50.225.15.519.2
After Stage 1 (this compound Immobilization)62.528.38.11.1
After Stage 2 (Boc Deprotection)58.929.19.51.5
After Stage 3a (CuAAC Conjugation)65.126.810.20.9
After Stage 3b (HyNic Ligation)63.827.510.81.0

Visualizations

experimental_workflow cluster_stage1 Stage 1: Immobilization cluster_stage2 Stage 2: Deprotection cluster_stage3 Stage 3: Conjugation AmineSurface Amine-Functionalized Biomaterial Immobilized This compound Modified Surface AmineSurface->Immobilized Linker This compound Linker->Immobilized DMF, DIPEA Deprotected HyNic/Azide Functionalized Surface Immobilized->Deprotected TFA/DCM FinalSurface1 Dual-Functionalized Surface Deprotected->FinalSurface1 HyNic Ligation (pH 6-7) FinalSurface2 Dual-Functionalized Surface Deprotected->FinalSurface2 CuAAC Click Chemistry AlkyneMolecule Alkyne-Molecule AlkyneMolecule->FinalSurface2 AldehydeMolecule Aldehyde/Ketone-Molecule AldehydeMolecule->FinalSurface1

Caption: Experimental workflow for surface modification.

signaling_pathway cluster_click Click Chemistry Pathway cluster_hynic HyNic Ligation Pathway Azide Surface-N3 Triazole Stable Triazole Linkage Azide->Triazole Alkyne Alkyne-Ligand Alkyne->Triazole Cu(I) Catalyst HyNic Surface-HyNic Hydrazone Stable Hydrazone Bond HyNic->Hydrazone Aldehyde Aldehyde-Drug Aldehyde->Hydrazone pH 6-7 (Aniline catalyst)

Caption: Conjugation reaction pathways.

References

Application Notes and Protocols for Hydrazone Bond Formation with HyNic Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation strategies are pivotal in modern drug development, enabling the precise assembly of complex biomolecular conjugates. Among these, the formation of a hydrazone bond between a 6-hydrazinonicotinamide (HyNic) linker and a 4-formylbenzamide (B2918280) (4FB) linker offers a robust and efficient method for conjugating proteins, peptides, oligonucleotides, and other biomolecules.[1][2][3] This technology is predicated on the reaction between an aromatic hydrazine (B178648) (HyNic) and an aromatic aldehyde (4FB) to form a stable bis-aryl hydrazone bond.[2][4] This bond is notably stable under a wide range of conditions, withstanding temperatures up to 92°C and a pH range of 2.0 to 10.0.[1][3][4]

A key advantage of the HyNic-4FB conjugation chemistry is its chemoselectivity, proceeding efficiently without the need for oxidants, reductants, or metals that could compromise the integrity of sensitive biomolecules, such as by cleaving disulfide bonds.[1][3] Furthermore, the reaction can be significantly accelerated by the use of an aniline (B41778) catalyst, which can enhance reaction rates by 10- to 100-fold, often leading to conjugate yields exceeding 95%.[1][5] The resulting hydrazone bond is also UV-traceable, with a characteristic absorbance at approximately 354 nm, allowing for real-time monitoring of the conjugation reaction.[1][3][5]

These application notes provide a comprehensive overview and detailed protocols for the successful formation of hydrazone bonds using HyNic linkers, tailored for professionals in research and drug development.

Reaction Principle and Workflow

The core of this bioconjugation strategy is the reaction between a HyNic-functionalized molecule and a 4FB-functionalized molecule. The HyNic moiety contains a hydrazine group, while the 4FB moiety possesses an aldehyde group. These two functional groups react specifically with each other to form a stable hydrazone linkage.

Below is a diagram illustrating the overall experimental workflow for a typical protein-protein conjugation using HyNic-4FB chemistry.

G cluster_modification Biomolecule Modification cluster_purification1 Purification cluster_purification2 Purification cluster_conjugation Conjugation cluster_final_purification Final Purification Protein_A Protein A HyNic_Protein_A HyNic-Protein A Protein_A->HyNic_Protein_A pH 8.0 S_HyNic S-HyNic Linker S_HyNic->HyNic_Protein_A Desalting1 Desalting/ Buffer Exchange HyNic_Protein_A->Desalting1 Protein_B Protein B 4FB_Protein_B 4FB-Protein B Protein_B->4FB_Protein_B pH 8.0 S_4FB S-4FB Linker S_4FB->4FB_Protein_B Desalting2 Desalting/ Buffer Exchange 4FB_Protein_B->Desalting2 Conjugation_Reaction Mix & Incubate Desalting1->Conjugation_Reaction Desalting2->Conjugation_Reaction Final_Purification Size Exclusion Chromatography Conjugation_Reaction->Final_Purification pH 6.0 + Aniline Catalyst Conjugate Protein A-Hydrazone-Protein B Final_Purification->Conjugate

Fig 1. General workflow for protein-protein conjugation.

Quantitative Data Summary

The efficiency and kinetics of the HyNic-4FB hydrazone formation are influenced by several factors, including pH, the presence of a catalyst, and reactant concentrations. The following tables summarize key quantitative data for this conjugation chemistry.

ParameterValueConditionsReference
Optimal pH for Modification 8.0100 mM Sodium Phosphate, 150 mM NaCl[1][3][4]
Optimal pH for Conjugation 4.5 - 6.0100 mM Phosphate, 150 mM NaCl (pH 6.0 recommended for antibodies)[2][3][5]
Hydrazone Bond Absorbance (λmax) ~354 nmNeutral pH[1][3][5]
Molar Extinction Coefficient (ε) 29,000 M⁻¹cm⁻¹at 354 nm[1][3][5]
Bond Stability (Temperature) Stable up to 92°C-[1][3][4]
Bond Stability (pH) Stable from pH 2.0 to 10.0-[1][3][4]
Reaction ConditionSecond-Order Rate Constant (k₁)Reference
pH 4.5, No Catalyst 3.0 ± 0.3 M⁻¹s⁻¹[6][7]
pH 7.0, 100 mM Aniline Catalyst 170 ± 10 M⁻¹s⁻¹[6]
pH 7.0, No Catalyst Significantly slower than with catalyst[6]
Equilibrium Constant (Keq)ValueConditionsReference
Hydrazone Formation (2.3 ± 0.1) x 10⁶ M⁻¹pH 7.0, 100 mM Aniline[6]

Experimental Protocols

This section provides detailed protocols for the modification of biomolecules with HyNic and 4FB linkers, followed by the conjugation step to form the hydrazone bond.

Protocol 1: Modification of a Protein with S-HyNic

This protocol describes the incorporation of HyNic linkers into a protein via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be modified

  • S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone)

  • Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0[1][3]

  • Anhydrous Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Desalting Columns)

Procedure:

  • Buffer Exchange: Desalt and buffer exchange the protein into Modification Buffer to remove any amine-containing contaminants (e.g., Tris, glycine).[1] The recommended protein concentration is 1.0–2.5 mg/mL.[4]

  • S-HyNic Stock Solution: Prepare a fresh stock solution of S-HyNic in anhydrous DMF (e.g., 20 mg/mL).[8]

  • Modification Reaction: Add a calculated molar excess of the S-HyNic stock solution to the protein solution. A 20-fold molar excess is a common starting point.[8]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours.[3][8]

  • Purification: Remove the excess, unreacted S-HyNic linker by desalting the modified protein into a suitable buffer for conjugation (e.g., Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).[4]

  • Quantification of Modification (Optional but Recommended): The degree of HyNic incorporation (Molar Substitution Ratio, MSR) can be determined colorimetrically by reacting an aliquot of the modified protein with 2-Sulfobenzaldehyde. The resulting bis-aryl hydrazone absorbs at 350 nm.[3][9]

Protocol 2: Modification of a Protein with S-4FB

This protocol details the incorporation of 4FB linkers onto a protein.

Materials:

  • Protein to be modified

  • S-4FB (Succinimidyl 4-formylbenzoate)

  • Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0[1][3]

  • Anhydrous Dimethylformamide (DMF)

  • Desalting columns

Procedure:

  • Buffer Exchange: Prepare the protein in Modification Buffer as described in Protocol 1.

  • S-4FB Stock Solution: Prepare a fresh stock solution of S-4FB in anhydrous DMF (e.g., 20 mg/mL).[8]

  • Modification Reaction: Add a molar excess of the S-4FB stock solution to the protein solution.

  • Incubation: Mix and incubate at room temperature for at least 2.5 hours.[10]

  • Purification: Desalt the 4FB-modified protein into Conjugation Buffer (pH 6.0). 4FB-modified proteins are generally very stable and can be stored for extended periods.

  • Quantification of Modification (Optional but Recommended): The MSR of 4FB groups can be determined by reacting an aliquot with 2-hydrazinopyridine, which forms a hydrazone that absorbs at 348 nm.[9]

Protocol 3: Hydrazone Bond Formation (Conjugation)

This protocol describes the conjugation of a HyNic-modified biomolecule to a 4FB-modified biomolecule.

Materials:

  • HyNic-modified biomolecule (from Protocol 1)

  • 4FB-modified biomolecule (from Protocol 2)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0[4]

  • TurboLink™ Catalyst Buffer (10X Aniline solution)[3]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the HyNic-modified and 4FB-modified biomolecules in Conjugation Buffer. A slight molar excess (e.g., 1-2 mole equivalents) of one component can be used to drive the reaction to completion.[3]

  • Catalyst Addition: Add 1/10th volume of 10X TurboLink™ Catalyst Buffer to the reaction mixture to achieve a final aniline concentration of 10 mM.[1][10]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours. For some applications, an overnight incubation at 4°C may be suitable.[8][10] With the aniline catalyst, >95% conversion can often be achieved within 2 hours for antibody-protein conjugations.[1][3]

  • Monitoring the Reaction (Optional): The formation of the hydrazone bond can be monitored spectrophotometrically by measuring the increase in absorbance at 354 nm.[1]

  • Purification of the Conjugate: The final conjugate can be purified from excess reactants and catalyst using standard methods such as size exclusion chromatography (SEC) or diafiltration.[5][8]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and steps in the HyNic-4FB conjugation process.

G Biomolecule1 Biomolecule 1 (e.g., Protein, Peptide) Modification_Step1 Modification (pH 8.0) Biomolecule1->Modification_Step1 Biomolecule2 Biomolecule 2 (e.g., Drug, Oligo) Modification_Step2 Modification (pH 8.0) Biomolecule2->Modification_Step2 HyNic_Linker S-HyNic Linker HyNic_Linker->Modification_Step1 4FB_Linker S-4FB Linker 4FB_Linker->Modification_Step2 HyNic_Modified HyNic-Biomolecule 1 Modification_Step1->HyNic_Modified 4FB_Modified 4FB-Biomolecule 2 Modification_Step2->4FB_Modified Conjugation Conjugation Reaction HyNic_Modified->Conjugation 4FB_Modified->Conjugation Hydrazone_Conjugate Biomolecule 1-Hydrazone-Biomolecule 2 Conjugation->Hydrazone_Conjugate Forms Stable Bond (pH 6.0) Catalyst Aniline Catalyst Catalyst->Conjugation Accelerates

Fig 2. Key components and their relationships.

Conclusion

The HyNic-4FB conjugation chemistry provides a powerful and versatile platform for the creation of well-defined biomolecular conjugates. The stability of the resulting hydrazone bond, coupled with the mild reaction conditions and the catalytic enhancement of the reaction rate, makes this an attractive methodology for a wide range of applications in research and therapeutic development. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize this technology to advance their scientific objectives.

References

Application Notes and Protocols for the Purification of Boc-HyNic-PEG2-N3 Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with specialized linkers such as Boc-HyNic-PEG2-N3 is a powerful strategy in drug development, diagnostics, and proteomics research. This linker incorporates a short polyethylene (B3416737) glycol (PEG) chain to enhance solubility and reduce immunogenicity, a hydrazinonicotinamide (HyNic) group for covalent attachment to the protein, a terminal azide (B81097) (N3) group for subsequent "click" chemistry reactions, and a Boc-protecting group that may require removal. The successful implementation of this technology is critically dependent on the robust purification of the resulting conjugated protein to remove unreacted protein, excess linker, and other reaction byproducts.

These application notes provide a comprehensive overview and detailed protocols for the purification of proteins conjugated with this compound. The methodologies described leverage the unique physicochemical properties imparted by the linker to achieve high purity of the final conjugate.

Purification Strategy Overview

The purification of a this compound conjugated protein is typically a multi-step process that exploits differences in size, charge, and the presence of the azide handle. A typical workflow involves an initial capture step followed by one or more polishing steps.

The workflow for purifying and characterizing a this compound conjugated protein is outlined below.

G cluster_0 Purification Workflow Reaction Crude Conjugation Reaction Mixture Affinity Affinity Chromatography (e.g., Alkyne-Resin) Reaction->Affinity Initial Capture of Azide-Conjugated Protein SEC Size-Exclusion Chromatography (SEC) Affinity->SEC Polishing Step 1: Removal of Aggregates & Byproducts IEX Ion-Exchange Chromatography (IEX) SEC->IEX Polishing Step 2: Separation of Isoforms Analysis Purity & Identity Analysis IEX->Analysis Final Product Characterization G cluster_1 Conjugation Chemistry Protein Protein (-NH2) ConjugatedProtein Protein-HyNic-PEG2-N3 Protein->ConjugatedProtein HyNic Conjugation HyNicLinker This compound HyNicLinker->ConjugatedProtein FinalProduct Final Bioconjugate ConjugatedProtein->FinalProduct Click Chemistry (CuAAC or SPAAC) AlkyneMolecule Alkyne-Modified Molecule AlkyneMolecule->FinalProduct

Application Notes and Protocols for Fluorescence Imaging using Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-HyNic-PEG2-N3 is a versatile, heterobifunctional linker designed for the precise, two-step covalent labeling of biomolecules. Its unique architecture, featuring a Boc-protected 6-hydrazinonicotinamide (HyNic) group and a terminal azide (B81097) (N3) moiety separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables a controlled and efficient strategy for conjugating biomolecules with fluorescent probes. This two-step approach, combining hydrazone ligation and click chemistry, offers high specificity and stability, making it an ideal tool for developing fluorescently labeled proteins, antibodies, and other targeting ligands for a wide range of fluorescence imaging applications in research and drug development.

The HyNic group, after deprotection of the Boc (tert-butyloxycarbonyl) group, reacts specifically with aldehydes or ketones to form a stable bis-aryl hydrazone bond. This reaction is particularly useful for labeling biomolecules that have been modified to present an aromatic aldehyde, such as 4-formylbenzamide (B2918280) (4FB). The azide group serves as a handle for bioorthogonal "click chemistry," allowing for the highly efficient and specific attachment of an alkyne-functionalized fluorescent dye. This modular strategy provides researchers with the flexibility to couple a wide variety of fluorescent reporters to their biomolecule of interest. The integrated PEG2 spacer enhances the solubility of the resulting conjugate, minimizing aggregation and improving its pharmacokinetic properties in biological systems.

These application notes provide a comprehensive overview of the principles, experimental protocols, and expected outcomes for the use of this compound in fluorescence imaging applications.

Principle of the Method

The use of this compound for fluorescently labeling a biomolecule, such as an antibody, involves a sequential two-stage process:

  • Biomolecule-Linker Conjugation: The first stage involves the covalent attachment of the this compound linker to the target biomolecule. This is typically achieved by reacting a biomolecule that has been pre-modified to contain an aldehyde group (e.g., through reaction of its primary amines with an NHS-ester of 4-formylbenzoic acid) with the deprotected HyNic moiety of the linker. The Boc protecting group on the HyNic linker is first removed under acidic conditions to expose the reactive hydrazine (B178648). This hydrazine then condenses with the aldehyde on the biomolecule to form a stable hydrazone bond.

  • Fluorescent Probe Attachment via Click Chemistry: The second stage utilizes the azide group on the linker, which is now attached to the biomolecule. An alkyne-functionalized fluorescent dye is then covalently attached to the azide-modified biomolecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, specific, and biocompatible, resulting in the formation of a stable triazole linkage. The final product is a fluorescently labeled biomolecule ready for imaging applications.

This two-step methodology provides excellent control over the labeling process and allows for the purification of the intermediate biomolecule-linker conjugate before the introduction of the fluorescent probe.

Data Presentation

Table 1: Quantitative Parameters for Antibody Labeling with this compound and a Fluorescent Probe
ParameterTypical Value/RangeMethod of DeterminationNotes
Linker-to-Antibody Ratio (LAR) 2 - 8UV-Vis SpectroscopyDetermined by measuring the absorbance of the hydrazone bond at ~354 nm.
Dye-to-Antibody Ratio (DAR) 1 - 4UV-Vis SpectroscopyCalculated from the absorbance of the fluorescent dye and the antibody.
Labeling Efficiency (Click Reaction) > 90%HPLC, Mass SpectrometryThe CuAAC reaction is highly efficient, often proceeding to near completion.
Final Conjugate Purity > 95%SDS-PAGE, Size Exclusion ChromatographyPurification is necessary to remove excess reagents and unconjugated dye.
Fluorescence Quantum Yield Dependent on FluorophoreFluorometerThe conjugation process can sometimes slightly alter the quantum yield of the dye.

Experimental Protocols

Protocol 1: Modification of an Antibody with Aldehyde Groups

This protocol describes the introduction of aromatic aldehyde groups onto an antibody using S-4FB (succinimidyl-4-formylbenzoate).

Materials:

  • Antibody (e.g., IgG) at 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • S-4FB (succinimidyl-4-formylbenzoate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Modification Buffer using a desalting column.

  • S-4FB Solution Preparation: Immediately before use, dissolve S-4FB in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Modification Reaction: Add a 10-20 fold molar excess of the S-4FB solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess S-4FB and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Quantification: Determine the concentration of the 4FB-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 2: Conjugation of 4FB-Modified Antibody with this compound

This protocol details the deprotection of this compound and its conjugation to the 4FB-modified antibody.

Materials:

  • 4FB-modified antibody (from Protocol 1)

  • This compound

  • Deprotection Solution: 95% Trifluoroacetic Acid (TFA) in water

  • Anhydrous DMF or DMSO

  • Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Desalting column

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a small volume of the Deprotection Solution.

    • Incubate for 30 minutes at room temperature.

    • Remove the TFA by drying under a stream of nitrogen or by lyophilization. The resulting deprotected HyNic-PEG2-N3 should be used immediately.

  • Conjugation Reaction:

    • Dissolve the deprotected HyNic-PEG2-N3 in anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

    • Add a 10-20 fold molar excess of the deprotected HyNic-PEG2-N3 solution to the 4FB-modified antibody in Conjugation Buffer.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the antibody-HyNic-PEG2-N3 conjugate using a desalting column equilibrated with a buffer suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).

  • Characterization (Optional): The formation of the hydrazone bond can be confirmed by UV-Vis spectroscopy, as the bond has a characteristic absorbance at approximately 354 nm.

Protocol 3: Fluorescent Labeling of the Azide-Modified Antibody via CuAAC

This protocol describes the final step of attaching an alkyne-functionalized fluorescent dye to the azide-modified antibody.

Materials:

  • Antibody-HyNic-PEG2-N3 conjugate (from Protocol 2)

  • Alkyne-functionalized fluorescent dye (e.g., DBCO-dye for copper-free click, or a terminal alkyne dye for copper-catalyzed click)

  • For Copper-Catalyzed Click Chemistry (CuAAC):

    • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

    • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Click Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., size exclusion chromatography)

Procedure for CuAAC:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the antibody-HyNic-PEG2-N3 conjugate with a 5-10 fold molar excess of the alkyne-functionalized fluorescent dye in the Click Reaction Buffer.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 solution and the THPTA ligand solution at a 1:5 molar ratio.

  • Initiation of Click Reaction:

    • Add the CuSO4/THPTA mixture to the antibody/dye solution to a final copper concentration of 0.5-1 mM.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled antibody from excess dye and catalyst using a suitable purification column (e.g., size exclusion chromatography).

  • Characterization:

    • Determine the Dye-to-Antibody Ratio (DAR) by measuring the absorbance of the dye and the protein.

    • Assess the purity and integrity of the conjugate by SDS-PAGE.

Visualizations

experimental_workflow cluster_modification Step 1: Antibody Modification cluster_linker_conjugation Step 2: Linker Conjugation cluster_fluorescent_labeling Step 3: Fluorescent Labeling Ab Antibody Ab_4FB 4FB-Modified Antibody Ab->Ab_4FB Amine Reaction S4FB S-4FB S4FB->Ab_4FB Ab_Linker Antibody-Linker-N3 Ab_4FB->Ab_Linker Hydrazone Formation Boc_HyNic This compound Deprotection TFA Deprotection Boc_HyNic->Deprotection HyNic_N3 HyNic-PEG2-N3 Deprotection->HyNic_N3 HyNic_N3->Ab_Linker Labeled_Ab Fluorescently Labeled Antibody Ab_Linker->Labeled_Ab Click Chemistry (CuAAC) Alkyne_Dye Alkyne-Fluorophore Alkyne_Dye->Labeled_Ab signaling_pathway cluster_cell Target Cell Receptor Cell Surface Receptor Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Signaling Downstream Signaling Lysosome->Signaling Labeled_Ab Fluorescently Labeled Antibody Labeled_Ab->Receptor Binding Fluorophore Fluorophore

Application Notes and Protocols: Site-Specific Protein Modification Using Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-HyNic-PEG2-N3, a heterobifunctional linker, for the site-specific modification of proteins. This linker enables the precise covalent attachment of various payloads, such as small molecule drugs, imaging agents, or other biomolecules, to a target protein. The protocols outlined below cover the deprotection of the Boc group, the conjugation of the HyNic moiety to an aldehyde- or ketone-bearing protein, and the subsequent attachment of a payload via click chemistry.

Introduction to Site-Specific Protein Modification

Site-specific protein modification is a powerful tool for creating well-defined protein conjugates with uniform properties. By controlling the location of conjugation, it is possible to preserve the protein's structure and function while optimizing the performance of the attached payload. The this compound linker facilitates a two-step conjugation strategy. First, the HyNic (hydrazinonicotinamide) group reacts with a carbonyl group (aldehyde or ketone) on the protein, which can be introduced through enzymatic or chemical methods. Second, the azide (B81097) (N3) group allows for the attachment of a payload using highly efficient and specific click chemistry reactions. The PEG2 spacer enhances solubility and reduces steric hindrance.

Chemical Structure and Properties of this compound

This compound is a versatile linker with three key functional components:

  • Boc (tert-butyloxycarbonyl) group: A protecting group for the hydrazine (B178648) moiety of HyNic. It must be removed before conjugation to the protein.

  • HyNic (hydrazinonicotinamide) group: Reacts with aldehydes and ketones to form a stable hydrazone bond.

  • PEG2 (di-ethylene glycol) spacer: A short, hydrophilic spacer that improves solubility and provides flexibility.

  • N3 (azide) group: Enables covalent linkage to an alkyne-containing molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."

Experimental Workflow Overview

The overall workflow for using this compound for site-specific protein modification consists of several stages, from initial protein preparation to final conjugate analysis.

G cluster_0 Protein Preparation cluster_1 Linker Preparation & Conjugation cluster_2 Payload Attachment (Click Chemistry) cluster_3 Final Product cluster_4 Analysis P0 Target Protein Expression & Purification P1 Site-Specific Aldehyde/Ketone Introduction P0->P1 C1 Hydrazone Formation: Protein-HyNic Conjugation L0 This compound L1 Boc Deprotection (TFA) L0->L1 L2 HyNic-PEG2-N3 L1->L2 CC Azide-Alkyne Cycloaddition (CuAAC or SPAAC) C1->CC PL Alkyne-Payload PL->CC FP Purified Site-Specific Protein-Payload Conjugate CC->FP A0 SDS-PAGE FP->A0 A1 Mass Spectrometry FP->A1 A2 Functional Assay FP->A2

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed experimental design for the synthesis of an ADC using the bifunctional linker, Boc-HyNic-PEG2-N3.

This linker features a Boc-protected 6-hydrazinonicotinamide (HyNic) group for conjugation to an antibody and a terminal azide (B81097) (N3) group for the attachment of a payload via "click chemistry." The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility. The synthesis involves a two-step sequential conjugation strategy: first, the attachment of the linker to the antibody, followed by the conjugation of the drug payload to the linker.

Experimental Workflow

The overall process for the synthesis of an ADC using this compound is a multi-step process involving antibody modification, linker activation and conjugation, drug-linker conjugation, and finally, purification and characterization of the resulting ADC.

G cluster_0 Antibody Preparation cluster_1 Linker Activation & Conjugation cluster_2 Drug Conjugation (Click Chemistry) cluster_3 Purification & Characterization mAb Monoclonal Antibody (mAb) mod_mAb Aldehyde-Modified mAb mAb->mod_mAb Oxidation mAb_linker mAb-Linker Conjugate mod_mAb->mAb_linker linker This compound dep_linker HyNic-PEG2-N3 linker->dep_linker Boc Deprotection (Mild Acidic Conditions) dep_linker->mAb_linker Hydrazone Formation ADC Antibody-Drug Conjugate (ADC) mAb_linker->ADC drug Alkyne-Modified Drug drug->ADC SPAAC Reaction purified_ADC Purified ADC ADC->purified_ADC Purification (e.g., SEC) characterization Characterization (HIC, MS, etc.) purified_ADC->characterization Analysis

Figure 1: Experimental workflow for ADC synthesis.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound Linker

  • Alkyne-modified cytotoxic drug (e.g., DBCO-MMAE)

  • Sodium periodate (B1199274) (NaIO₄)

  • Aniline (B41778)

  • Trifluoroacetic acid (TFA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium acetate (B1210297) buffer, pH 5.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • Mass Spectrometer (e.g., Q-TOF)

Protocol 1: Antibody Modification - Introduction of Aldehyde Groups

This protocol describes the generation of aldehyde groups on the antibody's glycan domains for subsequent conjugation with the HyNic linker.[1]

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a sodium acetate buffer (pH 5.5).

  • Oxidation: Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quenching: Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 15 minutes at 4°C.

  • Purification: Immediately purify the aldehyde-modified antibody using a desalting column (e.g., SEC) equilibrated with PBS (pH 7.4) to remove excess reagents.

Protocol 2: Linker Activation and Conjugation to Antibody

This protocol involves the deprotection of the Boc group from the linker and its subsequent conjugation to the aldehyde-modified antibody.

  • Boc Deprotection: Dissolve this compound in a solution of 10-20% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 1-2 hours.[2] Note: This deprotection should be optimized to be mild enough not to denature the antibody if performed in a one-pot reaction with the antibody present. Alternatively, the deprotected linker should be purified before addition to the antibody.

  • Purification of Deprotected Linker: Evaporate the solvent and TFA under reduced pressure. The resulting HyNic-PEG2-N3 can be used directly or purified further if necessary.

  • Conjugation Reaction: To the purified aldehyde-modified antibody (from Protocol 1) in PBS (pH 6.0-7.4), add a 10-20 fold molar excess of the deprotected HyNic-PEG2-N3 linker.

  • Catalyst Addition: Add aniline to a final concentration of 10 mM to catalyze the hydrazone bond formation.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purification: Purify the mAb-linker conjugate using a desalting column (e.g., SEC) to remove excess linker and aniline.

Protocol 3: Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-functionalized mAb-linker conjugate and an alkyne-modified drug.[4]

  • Reactant Preparation: Prepare a stock solution of the alkyne-modified drug (e.g., DBCO-MMAE) in DMSO.

  • Conjugation Reaction: To the purified mAb-linker conjugate in PBS (pH 7.4), add a 5-10 fold molar excess of the alkyne-modified drug. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours, or at 4°C for 24-48 hours.

  • Purification: Purify the final ADC using a desalting column (e.g., SEC) to remove unreacted drug. Further purification to separate different drug-to-antibody ratio (DAR) species can be performed using HIC.[5]

Data Presentation and Characterization

The synthesized ADC must be thoroughly characterized to ensure its quality and homogeneity. Key parameters include the drug-to-antibody ratio (DAR), aggregation levels, and purity.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute. HIC and Mass Spectrometry are commonly used for DAR determination.[6]

Table 1: Representative Hydrophobic Interaction Chromatography (HIC) Data for an ADC

Peak NumberRetention Time (min)Peak Area (%)Assigned DAR
18.510.20
212.135.82
315.345.14
418.28.96
520.5<18

Note: The retention time and peak area percentages are representative and will vary depending on the specific ADC and chromatographic conditions. The weighted average DAR is calculated from the peak areas.

Table 2: Representative Mass Spectrometry Data for a Reduced ADC

ChainObserved Mass (Da)Calculated Mass (Da)Drug Load
Light Chain23,50023,5000
Light Chain + 1 Drug24,85024,8501
Heavy Chain50,00050,0000
Heavy Chain + 1 Drug51,35051,3501
Heavy Chain + 2 Drugs52,70052,7002
Heavy Chain + 3 Drugs54,05054,0503

Note: The observed masses are for a hypothetical ADC and will depend on the specific antibody, linker, and drug used. Deconvoluted mass spectra of the light and heavy chains allow for the determination of drug distribution.

Signaling Pathway

The mechanism of action of an ADC involves its binding to a target antigen on the cancer cell surface, followed by internalization and release of the cytotoxic payload, which ultimately leads to apoptosis. The following diagram illustrates a simplified signaling pathway for an ADC targeting the HER2 receptor.[7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Apoptotic Cascade ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Drug Cytotoxic Drug Drug_Release->Drug Tubulin Microtubule Disruption Drug->Tubulin Cell_Cycle_Arrest G2/M Arrest Tubulin->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Cell_Cycle_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: HER2-targeted ADC induced apoptosis pathway.

Conclusion

The use of the this compound linker provides a versatile and efficient method for the synthesis of ADCs with a defined drug-to-antibody ratio. The two-step conjugation strategy, involving hydrazone formation and subsequent click chemistry, allows for controlled and site-specific attachment of the payload. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers in the development of novel antibody-drug conjugates. Rigorous purification and characterization are paramount to ensure the production of a safe and effective therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-HyNic-PEG2-N3 Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing the bifunctional linker, Boc-HyNic-PEG2-N3. It covers troubleshooting, frequently asked questions, and detailed protocols for the two key reactions this linker facilitates: azide-alkyne "click chemistry" and HyNic-carbonyl hydrazone ligation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker used in bioconjugation and drug development, particularly for creating complex structures like Antibody-Drug Conjugates (ADCs) or PROTACs.[1] It features three key components:

  • Boc-HyNic: A Boc-protected hydrazinonicotinamide group. After deprotection, the HyNic moiety reacts with aldehydes or ketones to form a stable hydrazone bond.

  • PEG2: A two-unit polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation between conjugated molecules.

  • N3 (Azide): A functional group for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules.[1]

Q2: What is the difference between CuAAC and SPAAC for the azide (B81097) group reaction?

A2: Both are types of "click chemistry" that join an azide with an alkyne, but they differ in their requirements.[2][3]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join a terminal alkyne with an azide.[3][] It is extremely efficient but the copper catalyst can be toxic to living cells or detrimental to certain proteins.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained, cyclic alkyne (like DBCO or BCN) and does not require a metal catalyst.[2][7] This makes it ideal for applications in biological systems where copper toxicity is a concern.[2]

Q3: How do I remove the Boc protecting group from the HyNic moiety?

A3: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. It is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[8][9] Milder acidic conditions can also be used if other acid-sensitive groups are present in your molecule.[9]

Q4: What is the optimal pH for the HyNic-aldehyde/ketone reaction?

A4: The formation of a hydrazone bond between HyNic and an aldehyde or ketone is pH-dependent. The reaction is most efficient under mildly acidic conditions, typically in the pH range of 4.5 to 6.0. This pH range facilitates the necessary proton transfers in the reaction mechanism without causing degradation of the reactants.

Q5: In what order should I perform the two conjugations (azide-alkyne click and HyNic-carbonyl ligation)?

A5: The optimal order depends on the stability of your molecules to the required reaction conditions.

  • Click Chemistry First: Perform the CuAAC or SPAAC reaction, purify the product, and then proceed with the Boc deprotection and subsequent HyNic ligation. This is often preferred as the acidic deprotection conditions could potentially compromise moieties installed via the click reaction.

  • HyNic Ligation First: Deprotect the Boc group, perform the hydrazone ligation, purify the product, and then carry out the azide-alkyne click reaction. This may be necessary if your alkyne-containing molecule is sensitive to the acidic deprotection conditions.

Troubleshooting Guides

Azide-Alkyne Click Chemistry (CuAAC & SPAAC)
ProblemPossible CauseSuggested Solution
Low or No Product Yield (CuAAC) Inactive Catalyst: The Cu(I) catalyst is essential but easily oxidized to inactive Cu(II).Ensure your reducing agent (e.g., sodium ascorbate) is fresh. Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) state.[5][10] Pre-mix the copper salt and ligand before adding them to the reaction.[10]
Inappropriate Ligand/Solvent: The ligand choice depends on the solvent.For aqueous reactions, use a water-soluble ligand like THPTA.[10] For organic solvents, ligands like TBTA are common. Ensure your substrates are soluble in the chosen solvent system.[11]
Substrate Inhibition: Some functional groups (e.g., thiols) can coordinate with copper and inhibit the reaction.[10]Increase the concentration of the copper-ligand complex or use a different ligation strategy if possible.
Incorrect Stoichiometry: An improper ratio of azide to alkyne can result in incomplete reaction.While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less critical reagent can drive the reaction to completion.[10]
Low or No Product Yield (SPAAC) Steric Hindrance: The azide or strained alkyne may be sterically inaccessible, especially on large biomolecules.The PEG2 spacer on the linker is designed to reduce steric hindrance. If the issue persists, consider increasing reaction time or temperature (e.g., from 25°C to 37°C), being mindful of biomolecule stability.[12]
Reagent Degradation: Strained alkynes like DBCO can degrade over time, especially if not stored properly.Use fresh reagents and store them according to the manufacturer's instructions (typically cold and dark).
Competing Azide: Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-linker for the strained alkyne.Ensure all buffers are azide-free. Dialysis or buffer exchange is recommended to remove any contaminating azide.[12]
Side Reactions or Impurities Protein Modification/Crosslinking (CuAAC): Reactive oxygen species generated by the ascorbate (B8700270)/copper system can damage proteins.[5]Add a radical scavenger like aminoguanidine (B1677879) to the reaction mixture to protect sensitive biomolecules.[5]
Reaction with Cysteine (SPAAC): Some strained alkynes, like DBCO, have been reported to react non-specifically with cysteine residues.[12]If your protein has reactive cysteines, consider capping them with N-ethylmaleimide (NEM) prior to the SPAAC reaction.
Boc Deprotection & HyNic Ligation
ProblemPossible CauseSuggested Solution
Incomplete Boc Deprotection Insufficient Acid/Time: The deprotection reaction has not gone to completion.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Water Contamination: Water can interfere with the acidic deprotection mechanism.Use anhydrous solvents (e.g., dry DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield in HyNic Ligation Incorrect pH: The reaction is highly pH-dependent.Ensure the reaction buffer is maintained between pH 4.5 and 6.0. Use a non-nucleophilic buffer like MES or acetate.
Oxidation of Aldehyde: Aldehyde functional groups can be oxidized to non-reactive carboxylic acids.Use fresh reagents and consider performing the reaction under an inert atmosphere to minimize oxidation.
Hydrolysis of Hydrazone: The hydrazone bond can be reversible, especially at very low or high pH.After the reaction is complete, adjust the pH to neutral (7.0-7.5) for storage to improve the stability of the hydrazone linkage.
Difficulty with Purification PEG Linker Challenges: The PEG spacer can lead to peak broadening in chromatography.[]Use purification techniques suited for PEGylated molecules, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[][14][15] Reversed-phase HPLC can also be effective but may require method optimization.

Experimental Protocols & Data

Data Summary Tables

Table 1: Recommended Conditions for CuAAC Bioconjugation

ParameterRecommended ValueNotes
Solvent Aqueous Buffer (e.g., PBS, pH 7.4)Co-solvents like DMSO or t-butanol can be added to aid solubility.
[Azide] 10 µM - 1 mMDependent on the specific application.
[Alkyne] 1 - 2 equivalents (relative to azide)A slight excess can improve reaction efficiency.[10]
[CuSO₄] 50 - 200 µMFinal concentration in the reaction.
[Ligand (THPTA)] 5 equivalents (relative to CuSO₄)A 5:1 ligand-to-copper ratio is optimal for protecting the catalyst.[5][10]
[Na-Ascorbate] 1 - 5 mMMust be prepared fresh.
Temperature 25°C (Room Temperature)Can be increased to 37°C to accelerate slow reactions.
Reaction Time 1 - 12 hoursMonitor by LC-MS or other appropriate analytical method.

Table 2: Recommended Conditions for SPAAC Bioconjugation

ParameterRecommended ValueNotes
Solvent Aqueous Buffer (e.g., PBS, pH 7.4)Ensure buffer is free of sodium azide.[12]
[Azide] 10 µM - 1 mM
[Strained Alkyne] 1.5 - 5 equivalents (relative to azide)Higher excess is often used to ensure complete labeling of the limiting reagent.
Temperature 25°C - 37°CHigher temperatures can increase the reaction rate.[12]
Reaction Time 1 - 24 hoursKinetics are generally slower than CuAAC.
Protocols

Protocol 1: Boc Deprotection of this compound

  • Dissolve the this compound linker in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the TFA and DCM under reduced pressure (in a fume hood).

  • Co-evaporate the residue with toluene (B28343) or DCM several times to remove residual TFA.

  • The resulting deprotected HyNic-PEG2-N3 amine salt is typically used in the next step without further purification.

Protocol 2: CuAAC Reaction

  • Prepare stock solutions:

    • Azide-containing molecule (e.g., post-deprotection HyNic-PEG2-N3) in an appropriate buffer.

    • Alkyne-containing molecule in DMSO or buffer.

    • CuSO₄: 20 mM in water.

    • Ligand (e.g., THPTA): 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare this solution immediately before use).

  • In a reaction tube, combine the azide and alkyne molecules in your chosen buffer.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. Add this copper/ligand mixture to the main reaction tube.[10]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature, monitoring as needed.

  • Purify the final conjugate using an appropriate method (e.g., SEC, IEX, or dialysis).[][14]

Protocol 3: HyNic-Aldehyde Ligation

  • Modify your target molecule (e.g., a protein) to introduce an aromatic aldehyde group using a reagent like S-4-formylbenzamide (4-FB).

  • Dissolve the aldehyde-modified molecule in an aniline-containing buffer (e.g., 100 mM aniline (B41778) in 100 mM MES buffer, pH 4.7). Aniline acts as a catalyst.

  • Add the deprotected HyNic-PEG2-N3 linker (from Protocol 1) to the reaction mixture, typically at a 5- to 10-fold molar excess.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purify the resulting conjugate to remove excess linker and byproducts, for example, by size-exclusion chromatography.

Visualizations

G cluster_start Starting Materials cluster_path1 Pathway 1: Click First cluster_path2 Pathway 2: HyNic First mol_linker This compound p1_step1 Step 1: Azide-Alkyne Click (CuAAC or SPAAC) mol_linker->p1_step1 p2_step1 Step 1: Boc Deprotection (TFA/DCM) mol_linker->p2_step1 mol_alkyne Alkyne-Molecule (A) mol_alkyne->p1_step1 p2_step3 Step 3: Azide-Alkyne Click (CuAAC or SPAAC) mol_alkyne->p2_step3 mol_carbonyl Carbonyl-Molecule (B) p1_step3 Step 3: HyNic Ligation (pH 4.5-6.0) mol_carbonyl->p1_step3 p2_step2 Step 2: HyNic Ligation (pH 4.5-6.0) mol_carbonyl->p2_step2 p1_step2 Step 2: Boc Deprotection (TFA/DCM) p1_step1->p1_step2 p1_step2->p1_step3 final_product Final Conjugate (A)-Linker-(B) p1_step3->final_product p2_step1->p2_step2 p2_step2->p2_step3 p2_step3->final_product

Caption: Dual conjugation workflow using this compound.

G start Low / No Product in Click Reaction is_cuaac Is it a CuAAC reaction? start->is_cuaac check_catalyst Check Catalyst Components: - Fresh Sodium Ascorbate? - Correct Ligand? - Correct Cu:Ligand Ratio? is_cuaac->check_catalyst Yes check_reagents_spaac Check Reagents & Conditions: - Steric Hindrance? - Reagent Degradation? - Azide in Buffer? is_cuaac->check_reagents_spaac No (SPAAC) check_reagents_cu Check Reagents & Conditions: - Correct Stoichiometry? - Substrate Inhibition? check_catalyst->check_reagents_cu solution_cu Optimize Catalyst System & Reagent Ratios check_reagents_cu->solution_cu solution_spaac Optimize Conditions (Temp, Time) & Ensure Buffer Purity check_reagents_spaac->solution_spaac

Caption: Troubleshooting logic for low click chemistry yield.

References

How to prevent side reactions with Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-HyNic-PEG2-N3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during the use of this versatile heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring three key chemical motifs: a Boc-protected hydrazine (B178648) (HyNic), a short polyethylene (B3416737) glycol (PEG2) spacer, and a terminal azide (B81097) (N3) group.[1][2][3][4] This design allows for a sequential and orthogonal bioconjugation strategy. Its primary applications include the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular constructs where precise control over conjugation chemistry is essential.[1][2][3]

Q2: What is an "orthogonal protection strategy" and how does it apply to this molecule?

An orthogonal protection strategy involves using multiple protecting groups in a synthesis that can be removed under distinct chemical conditions, without affecting the other groups.[5][6][7][8] For this compound, the Boc group is acid-labile, the HyNic group (once deprotected) reacts with aldehydes/ketones, and the azide group reacts with alkynes or cyclooctynes. This orthogonality allows for the selective reaction of each functional group in a stepwise manner.

Q3: What are the storage recommendations for this compound?

It is recommended to store this compound at -20°C, protected from moisture and light to ensure its stability and reactivity.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with this compound.

Part 1: Boc-Group Deprotection

The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group for the HyNic moiety. Its removal is the first step to enable hydrazone ligation.

Issue 1: Incomplete Boc Deprotection

  • Symptom: Low yield of the deprotected product, with starting material still present.

  • Possible Causes & Solutions:

    • Insufficient Acid: The strength or concentration of the acid may be too low. Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like HCl in dioxane.[9][10]

    • Short Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion.

    • Low Temperature: Most Boc deprotections are efficient at room temperature. If the reaction is sluggish, a slight increase in temperature can be considered, but with caution to avoid degradation of sensitive substrates.[9]

Issue 2: Side Reactions During Boc Deprotection (Tert-Butylation)

  • Symptom: Presence of byproducts with a mass increase of +56 Da, corresponding to the addition of a tert-butyl group.

  • Possible Cause: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., tryptophan, methionine).[9][11]

  • Solution: Incorporate a "scavenger" in your deprotection cocktail to trap the tert-butyl cation.[9][11]

ScavengerTarget Residue(s)Typical Concentration
Triethylsilane (TES) / Triisopropylsilane (B1312306) (TIPS)Tryptophan, Methionine1-5% (v/v)
ThioanisoleMethionine1-5% (v/v)
AnisoleGeneral Nucleophiles1-5% (v/v)
1,2-Ethanedithiol (EDT)Tryptophan1-5% (v/v)
WaterGeneral2.5-5% (v/v)
Part 2: HyNic-Aldehyde/Ketone Ligation (Hydrazone Formation)

After Boc deprotection, the free hydrazine of the HyNic group can react with an aldehyde or ketone to form a pH-sensitive hydrazone bond.

Issue 1: Low Yield of Hydrazone Conjugate

  • Symptom: Incomplete conjugation between the deprotected HyNic-linker and the carbonyl-containing molecule.

  • Possible Causes & Solutions:

    • Suboptimal pH: Hydrazone formation is pH-dependent. The optimal pH is typically between 4.5 and 6.5.[12][13]

    • Slow Reaction Kinetics: At neutral pH, the reaction can be slow.[12] The use of a catalyst, such as aniline (B41778) (10-100 mM), can significantly accelerate the reaction rate.[14][15]

    • Hydrolysis of the Hydrazone Bond: Hydrazone bonds are susceptible to hydrolysis, especially at acidic pH.[16][17][18] Analyze the reaction mixture promptly and consider the stability of the conjugate under your experimental conditions.

Issue 2: Instability of the Hydrazone Linkage

  • Symptom: The conjugated product degrades over time.

  • Possible Cause: The hydrazone bond is inherently reversible and its stability is influenced by pH and the structure of the carbonyl compound.[19][20] Aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes.[18]

  • Solution: For applications requiring high stability, consider alternative ligation chemistries. The hydrazino-Pictet-Spengler (HIPS) ligation is a newer method that forms a more stable linkage with aldehydes under physiological conditions.[21]

Part 3: Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal azide group allows for conjugation to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Issue 1: Low Yield in CuAAC Reactions

  • Symptom: Inefficient formation of the triazole product.

  • Possible Causes & Solutions:

    • Oxidation of Cu(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.[22] Perform reactions under an inert atmosphere (nitrogen or argon) and use a reducing agent like sodium ascorbate (B8700270).[22][23]

    • Inhibitory Buffer Components: Buffers containing chelating agents, such as Tris, can inhibit the copper catalyst. Use non-coordinating buffers like phosphate, HEPES, or MOPS.[22]

    • Absence of a Stabilizing Ligand: Ligands like TBTA or THPTA stabilize the Cu(I) catalyst and increase reaction efficiency.[22]

    • Alkyne Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne. This can be minimized by maintaining an inert atmosphere and using an antioxidant like sodium ascorbate.[22]

Issue 2: Unwanted Reduction of the Azide Group

  • Symptom: Loss of the azide functionality without the formation of the desired triazole.

  • Possible Cause: If your reaction mixture contains phosphines (e.g., from a preceding Staudinger ligation or as a reducing agent), the azide can be reduced to an amine via the Staudinger reaction.[24]

  • Solution: Ensure that all reagents are free from phosphine (B1218219) contamination. If a phosphine-based reagent was used in a previous step, rigorous purification is necessary before proceeding with the azide-alkyne cycloaddition.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve the this compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Prepare a deprotection cocktail. For substrates with sensitive residues, a recommended cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS). For less sensitive substrates, a solution of 20-50% TFA in DCM can be used.[25]

  • Add the deprotection cocktail to the dissolved linker.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by LC-MS.

  • Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[25]

  • The deprotected product is typically obtained as a TFA salt and can be used directly in the next step.

Protocol 2: Hydrazone Ligation with an Aldehyde-Containing Protein
  • Prepare a solution of the deprotected HyNic-PEG2-N3 in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 6.0).

  • Prepare a solution of the aldehyde-containing protein in the same buffer.

  • Combine the two solutions. A typical molar excess of the HyNic linker is 10-20 fold over the protein.

  • If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.[15]

  • Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, SEC-HPLC, or mass spectrometry).

  • Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare a stock solution of the alkyne-containing molecule and the azide-functionalized conjugate in a suitable solvent (e.g., DMF, DMSO, or an aqueous buffer).

  • Prepare a stock solution of a Cu(I) stabilizing ligand (e.g., THPTA) in water.

  • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4) in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • In a reaction vial, combine the azide-conjugate, the alkyne, and the THPTA ligand.

  • Add the CuSO4 solution.

  • Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 100-200 µM Cu(II), 500-1000 µM THPTA, and 2.5-5 mM sodium ascorbate.[26]

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final conjugate using an appropriate method to remove the copper catalyst and excess reagents.

Visualizations

experimental_workflow Experimental Workflow for Sequential Conjugation cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Hydrazone Ligation cluster_step3 Step 3: Click Chemistry boc_hynic This compound deprotection Acidic Deprotection (e.g., TFA) boc_hynic->deprotection Add Acid hynic H2N-N(H)-HyNic-PEG2-N3 deprotection->hynic ligation Hydrazone Formation (pH 4.5-6.5) hynic->ligation aldehyde Aldehyde/Ketone -Molecule 1 aldehyde->ligation conjugate1 Molecule 1-Hydrazone-HyNic-PEG2-N3 ligation->conjugate1 click CuAAC or SPAAC conjugate1->click alkyne Alkyne-Molecule 2 alkyne->click final_conjugate Molecule 1-Hydrazone-HyNic-PEG2-Triazole-Molecule 2 click->final_conjugate

Caption: Sequential conjugation workflow using this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_boc Boc Deprotection cluster_hydrazone Hydrazone Ligation cluster_cuaac CuAAC start Low Yield? step Which Step? start->step boc_incomplete Incomplete Reaction? step->boc_incomplete Deprotection hyd_ph pH Optimal? step->hyd_ph Ligation cuaac_cu Cu(I) Oxidation? step->cuaac_cu Click boc_side_reaction Side Reaction (+56 Da)? boc_incomplete->boc_side_reaction No boc_sol1 Increase Acid/Time boc_incomplete->boc_sol1 Yes boc_sol2 Add Scavenger boc_side_reaction->boc_sol2 Yes hyd_slow Slow Kinetics? hyd_ph->hyd_slow Yes hyd_sol1 Adjust pH to 4.5-6.5 hyd_ph->hyd_sol1 No hyd_sol2 Add Aniline Catalyst hyd_slow->hyd_sol2 Yes cuaac_buffer Buffer Inhibition? cuaac_cu->cuaac_buffer No cuaac_sol1 Inert Atmosphere/ Sodium Ascorbate cuaac_cu->cuaac_sol1 Yes cuaac_sol2 Use Non-Coordinating Buffer cuaac_buffer->cuaac_sol2 Yes

References

Technical Support Center: Purification of ADCs with Boc-HyNic-PEG2-N3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) synthesized using the Boc-HyNic-PEG2-N3 linker.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of ADCs featuring the this compound linker.

Observed Problem Potential Cause Recommended Solution
Low Recovery of ADC After Purification 1. Aggregation: The hydrophobic nature of the drug-linker can lead to ADC aggregation, resulting in loss during purification steps like Size Exclusion Chromatography (SEC).[1] 2. Non-specific Binding: The ADC may be binding irreversibly to the chromatography resin. 3. Instability of the Linker: The HyNic linker might be unstable under the purification conditions, leading to premature drug release.1. Optimization of Buffer Conditions: Screen different pH and excipients to minimize aggregation. The inclusion of PEG in the linker already aids in solubility.[1] 2. Resin Selection: Test different chromatography resins (e.g., different HIC resins, ion-exchange resins) to minimize non-specific binding.[2] 3. Mild Purification Conditions: Employ purification methods that use physiological pH and avoid harsh organic solvents.[3]
Presence of High Molecular Weight Species (Aggregates) in Final Product 1. Hydrophobic Interactions: The cytotoxic payload and linker can increase the hydrophobicity of the antibody, promoting self-association.[1] 2. Incomplete Removal During SEC: The SEC column may not be adequately resolving the monomeric ADC from aggregates. 3. Suboptimal Formulation: The final buffer composition may not be suitable for maintaining the stability of the ADC.1. Preparative SEC: Utilize a high-resolution preparative SEC column to effectively separate monomers from aggregates. 2. Hydrophobic Interaction Chromatography (HIC): HIC can be used to remove aggregates, as they are often more hydrophobic than the monomeric ADC.[4] 3. Formulation Screening: Conduct a formulation study to identify a buffer system that minimizes aggregation over time.
Incomplete Removal of Free Drug-Linker 1. Insufficient Diafiltration: The number of diavolumes during Tangential Flow Filtration (TFF) may be inadequate for complete removal of small molecules.[5] 2. Co-elution in Chromatography: The free drug-linker may have similar retention properties to the ADC on the chromatography column.1. Increase Diavolumes: Perform additional diafiltration volumes during the TFF step.[5] 2. Optimize Chromatography Gradient: Adjust the gradient in HIC or other chromatographic methods to improve the separation between the ADC and the free drug-linker.[6] 3. Introduce a Polishing Step: Add a final polishing step, such as a different mode of chromatography (e.g., ion exchange), to remove residual free drug-linker.[2]
Heterogeneous Drug-to-Antibody Ratio (DAR) Profile 1. Incomplete Reaction: The conjugation reaction may not have gone to completion, resulting in a mixture of different DAR species. 2. Stochastic Conjugation: Lysine or cysteine conjugation can lead to a distribution of DAR values.[7]1. Optimize Conjugation Conditions: Adjust reaction time, temperature, and reagent stoichiometry to drive the reaction towards the desired DAR. 2. Preparative HIC: Use preparative HIC to isolate specific DAR species. The hydrophobicity of the ADC increases with the number of conjugated drugs, allowing for separation based on DAR.[3][4]
Presence of Unconjugated Antibody 1. Inefficient Conjugation: The conjugation reaction conditions may not be optimal, leaving a significant amount of antibody unconjugated. 2. Poor Separation: The purification method may not be effectively separating the unconjugated antibody from the ADC.1. Optimize Conjugation Chemistry: Ensure efficient activation of the antibody and linker. 2. Ion-Exchange Chromatography (IEX): IEX can sometimes separate unconjugated antibody from ADC species based on differences in their isoelectric points.[2] 3. Hydrophobic Interaction Chromatography (HIC): Unconjugated antibody is less hydrophobic than the ADC and will elute earlier in a typical HIC separation.[8]
Issues Related to the Boc-Protecting Group 1. Incomplete Deprotection: Residual Boc groups can lead to heterogeneity and affect the subsequent conjugation or purification steps. 2. Side Reactions During Deprotection: Acidic conditions for Boc removal can potentially damage the antibody.1. Optimize Deprotection Step: Ensure complete removal of the Boc group by optimizing the deprotection conditions (e.g., acid concentration, reaction time). 2. Mild Deprotection Conditions: Use the mildest possible acidic conditions to avoid antibody degradation. 3. Analytical Characterization: Use analytical techniques like mass spectrometry to confirm complete deprotection.
Challenges with the Azide (B81097) Group 1. Reactivity: The azide group is intended for click chemistry but could potentially react with other components under certain conditions. 2. Safety: Azides can be hazardous and require proper handling and disposal.1. Controlled Reaction Conditions: Ensure that the purification conditions are not conducive to unwanted reactions of the azide group. 2. Follow Safety Protocols: Adhere to all institutional and regulatory safety guidelines for handling azide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying ADCs with a this compound linker?

The primary challenges stem from the complex and heterogeneous nature of the ADC mixture after conjugation.[9] Key issues include:

  • Product Heterogeneity: The reaction mixture contains the desired ADC with a specific drug-to-antibody ratio (DAR), but also unconjugated antibody, ADCs with varying DARs, and residual free drug-linker.[5]

  • Aggregation: The hydrophobic nature of the payload can cause the ADC to aggregate, which can be difficult to remove and can impact the product's safety and efficacy.[1]

  • Linker-Payload Instability: The linker may not be completely stable under all purification conditions, potentially leading to premature release of the cytotoxic drug.

  • Boc Deprotection Byproducts: Incomplete deprotection or side reactions during the removal of the Boc group can introduce additional impurities.

Q2: Which chromatographic techniques are most effective for purifying these ADCs?

A multi-step chromatographic approach is often necessary for effective purification. The most common techniques include:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their DAR.[8] As the number of hydrophobic drug-linkers attached to the antibody increases, so does the ADC's retention on the HIC column. This allows for the separation of different DAR species and the removal of unconjugated antibody.

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and low molecular weight impurities like the free drug-linker.[10]

  • Ion-Exchange Chromatography (IEX): IEX can be used to separate based on charge differences between the ADC, unconjugated antibody, and other impurities.[2]

Q3: How does the PEG2 spacer in the linker affect purification?

The short polyethylene (B3416737) glycol (PEG2) spacer offers several advantages for purification and the overall properties of the ADC:

  • Increased Hydrophilicity: The PEG spacer increases the hydrophilicity of the drug-linker, which can help to mitigate aggregation caused by a hydrophobic payload.[11]

  • Improved Solubility: Enhanced solubility of the ADC can lead to better behavior during chromatographic purification, resulting in improved peak shape and resolution.[1]

  • Reduced Immunogenicity: PEGylation can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.[1]

Q4: How can I accurately determine the Drug-to-Antibody Ratio (DAR) after purification?

Accurate DAR determination is a critical quality attribute for ADCs. Several analytical methods can be used:

  • Hydrophobic Interaction Chromatography (HIC): Analytical HIC is a common method for determining the DAR profile, as it can separate species with different numbers of conjugated drugs.[3]

  • UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the average DAR can be calculated.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the DAR and the identification of different conjugated species.

Q5: What are the critical process parameters to control during HIC purification?

To achieve robust and reproducible HIC purification, the following parameters should be carefully controlled:

  • Salt Concentration and Type: The type and concentration of the salt in the mobile phase are critical for modulating the hydrophobic interactions and achieving the desired separation.[6]

  • pH: The pH of the mobile phase can affect the charge of both the ADC and the stationary phase, influencing retention and selectivity.[6]

  • Temperature: Temperature can impact the strength of hydrophobic interactions and should be kept consistent.[6]

  • Loading Amount: Overloading the column can lead to poor resolution and peak broadening.[6]

Experimental Protocols

Protocol 1: Purification of this compound ADC using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general guideline for the purification of an ADC using HIC to separate different DAR species.

Materials:

  • Crude ADC conjugation mixture

  • HIC column (e.g., Butyl, Phenyl, or Ether-based)

  • HPLC or FPLC system

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Sample Buffer: Buffer compatible with Mobile Phase A (e.g., 1 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the crude ADC mixture with the Sample Buffer to a final salt concentration that ensures binding to the HIC column.

  • Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 100% Mobile Phase A or a starting mixture) for at least 5-10 column volumes.

  • Sample Loading: Load the prepared ADC sample onto the equilibrated column at a controlled flow rate.

  • Elution: Elute the bound ADC using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis: Analyze the collected fractions using analytical HIC, SEC, and/or SDS-PAGE to identify the fractions containing the desired DAR species.

  • Pooling and Buffer Exchange: Pool the desired fractions and perform a buffer exchange into the final formulation buffer using TFF or dialysis.

Protocol 2: Analysis of DAR by Analytical HIC

This protocol outlines a method for determining the DAR profile of a purified ADC.

Materials:

  • Purified ADC sample

  • Analytical HIC column

  • UHPLC or HPLC system with a UV detector

  • Mobile Phase A: 2 M ammonium sulfate in 25 mM sodium phosphate, pH 6.9

  • Mobile Phase B: 25 mM sodium phosphate, pH 6.9

Procedure:

  • Column Equilibration: Equilibrate the analytical HIC column with the starting mobile phase composition for a sufficient time to achieve a stable baseline.

  • Sample Injection: Inject a small volume (e.g., 10-20 µL) of the ADC sample (at a concentration of approximately 1 mg/mL).

  • Gradient Elution: Apply a linear gradient from high to low salt concentration over a defined period (e.g., 0-100% Mobile Phase B over 20-30 minutes).

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the unconjugated antibody and the different DAR species. The relative peak areas can be used to calculate the distribution of each species and the average DAR.

Visualizations

ADC_Purification_Workflow General ADC Purification Workflow cluster_conjugation Conjugation cluster_capture Capture & Initial Purification cluster_intermediate Intermediate Purification cluster_polishing Polishing cluster_final Final Product conjugation Crude ADC Mixture (ADC, Free Drug-Linker, Unconjugated Ab) tff Tangential Flow Filtration (TFF) (Removes Free Drug-Linker) conjugation->tff Diafiltration hic Hydrophobic Interaction Chromatography (HIC) (Separates DAR species) tff->hic Load sec Size Exclusion Chromatography (SEC) (Removes Aggregates) hic->sec Pool Fractions final_product Purified ADC (Defined DAR, Low Aggregates) sec->final_product Formulation

Caption: A typical multi-step workflow for the purification of ADCs.

HIC_Troubleshooting HIC Purification Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor HIC Separation cause1 Suboptimal Salt Concentration start->cause1 cause2 Incorrect pH start->cause2 cause3 Column Overloading start->cause3 cause4 Inappropriate Resin Choice start->cause4 solution1 Optimize Salt Gradient cause1->solution1 solution2 Adjust Mobile Phase pH cause2->solution2 solution3 Reduce Sample Load cause3->solution3 solution4 Screen Different HIC Resins cause4->solution4

Caption: Troubleshooting logic for common issues in HIC purification of ADCs.

References

Boc-HyNic-PEG2-N3 linker aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Boc-HyNic-PEG2-N3 linker.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of the this compound linker, particularly concerning aggregation.

Question: My final conjugate, synthesized using this compound, shows signs of aggregation and precipitation. What could be the cause and how can I solve it?

Answer:

Aggregation of the final conjugate is a common issue, often related to the properties of the molecule conjugated to the this compound linker rather than the linker itself. The PEG2 component of the linker is designed to enhance hydrophilicity and reduce aggregation.[1][2][][4] However, if the target molecule (e.g., a protein, antibody, or small molecule drug) is inherently hydrophobic, aggregation can still occur, especially at high concentrations.

Possible Causes and Solutions:

Possible Cause Proposed Solution Experimental Protocol
Inherent Hydrophobicity of the Conjugated Molecule The conjugated molecule itself may be prone to aggregation, a property that the short PEG2 chain may not fully mitigate.Optimize the reaction and purification buffers by adding solubility-enhancing excipients.
Suboptimal Buffer Conditions The pH, ionic strength, or composition of the buffer may not be ideal for maintaining the solubility of the final conjugate.Screen a range of buffer conditions (pH, salt concentration) to find the optimal formulation for your specific conjugate.
High Drug-to-Antibody Ratio (DAR) in ADCs When creating antibody-drug conjugates (ADCs), a high ratio of hydrophobic drug molecules can lead to aggregation.[2][4]Reduce the molar excess of the linker-drug complex during the conjugation reaction to target a lower, more soluble DAR.
Improper Storage Incorrect storage conditions (temperature, exposure to light or moisture) can lead to degradation and aggregation.[1]Store the this compound linker and the final conjugate at the recommended temperature (-20°C or lower), protected from light and moisture.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG2 spacer in the this compound linker?

A1: The polyethylene (B3416737) glycol (PEG) spacer in the this compound linker serves several important functions. It increases the overall hydrophilicity of the molecule, which can help to improve the solubility of the linker and the resulting conjugate in aqueous solutions.[2][][4] This is particularly beneficial when working with hydrophobic molecules that are prone to aggregation.[2][4] The PEG spacer also provides flexibility and reduces steric hindrance, which can improve the efficiency of the conjugation reaction.[1]

Q2: At what stage of my experiment is aggregation most likely to occur when using this compound?

A2: Aggregation is most likely to be observed after the conjugation step, especially during the purification and concentration of your final product. This is because the properties of the conjugated molecule (e.g., a hydrophobic drug or protein) will have the greatest impact on the solubility of the entire conjugate. While the this compound linker itself is soluble in common anhydrous solvents like DMF and DMSO, the final conjugate's behavior in aqueous buffers is determined by the combination of the linker and the attached molecule.[1]

Q3: Can the this compound linker itself aggregate before conjugation?

A3: It is unlikely for the this compound linker to aggregate on its own when handled and stored correctly. It is a relatively small molecule with a hydrophilic PEG spacer.[1][2] However, improper storage, such as exposure to moisture, could potentially lead to hydrolysis and degradation, which might affect its performance. Always store the linker at -20°C, protected from light and moisture.[1]

Q4: How do I choose the right solvent for this compound?

A4: For dissolving and reacting the this compound linker, it is recommended to use anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] The choice of solvent may also depend on the solubility of the molecule you are conjugating it with. Ensure the solvent is of high purity and anhydrous to maintain the reactivity of the linker.

Q5: What are the two reactive ends of the this compound linker and what chemistries do they participate in?

A5: this compound is a heterobifunctional linker with two distinct reactive moieties:

  • Boc-protected HyNic (Hydrazinonicotinamide): After the removal of the Boc protecting group, the HyNic moiety can react with aldehydes and ketones to form a stable hydrazone bond.[1]

  • Azide (B81097) (N3): The azide group can participate in "click chemistry" reactions. Specifically, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like DBCO or BCN.[5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Deprotection of this compound and Conjugation to an Aldehyde-Modified Protein

  • Dissolve this compound: Dissolve the required amount of this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Boc Deprotection: To the this compound solution, add an equal volume of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Incubate at room temperature for 30 minutes.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitution: Reconstitute the deprotected HyNic-PEG2-N3 in an appropriate reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).

  • Protein Preparation: Prepare the aldehyde-modified protein in the same reaction buffer.

  • Conjugation: Add the deprotected HyNic-PEG2-N3 to the aldehyde-modified protein at a desired molar excess (e.g., 10-20 fold).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.

  • Purification: Purify the resulting conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted linker.

Protocol 2: Screening for Optimal Buffer Conditions to Prevent Conjugate Aggregation

  • Prepare Buffers: Prepare a series of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Aliquoting the Conjugate: After purification, aliquot the conjugate into small, equal volumes.

  • Buffer Exchange: Exchange the buffer of each aliquot into the different prepared buffers using dialysis or a centrifugal buffer exchange device.

  • Incubation and Observation: Incubate the aliquots at 4°C and room temperature. Visually inspect for any signs of precipitation or turbidity over time (e.g., 1 hour, 4 hours, 24 hours).

  • Quantitative Analysis: Measure the absorbance at 600 nm (A600) of each sample to quantify the level of aggregation. A higher A600 indicates increased aggregation.

  • Selection of Optimal Buffer: The buffer that results in the lowest A600 and no visible precipitation is the optimal buffer for your conjugate.

Visualizations

experimental_workflow Workflow for Troubleshooting Conjugate Aggregation start Start: Conjugate shows aggregation check_hydrophobicity Assess Hydrophobicity of Conjugated Molecule start->check_hydrophobicity adjust_dar Adjust Drug-to-Antibody Ratio (DAR) start->adjust_dar For ADCs optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) check_hydrophobicity->optimize_buffer High verify_storage Verify Storage Conditions (-20°C, protected from light/moisture) check_hydrophobicity->verify_storage Low add_excipients Add Solubility-Enhancing Excipients (e.g., Arginine, Tween-20) optimize_buffer->add_excipients end_insoluble Result: Aggregation Persists optimize_buffer->end_insoluble end_soluble Result: Soluble Conjugate add_excipients->end_soluble adjust_dar->end_soluble verify_storage->end_soluble

Caption: Troubleshooting logic for addressing conjugate aggregation.

reaction_pathway This compound Dual Reactivity Pathway linker This compound deprotection TFA/DCM (Boc Deprotection) linker->deprotection click_reaction Click Chemistry (CuAAC or SPAAC) linker->click_reaction Azide Reactivity deprotected_linker HyNic-PEG2-N3 deprotection->deprotected_linker aldehyde_ketone Molecule with Aldehyde/Ketone deprotected_linker->aldehyde_ketone Hydrazone Formation hydrazone_conjugate Hydrazone-Linked Conjugate aldehyde_ketone->hydrazone_conjugate alkyne Molecule with Alkyne alkyne->click_reaction click_conjugate Triazole-Linked Conjugate click_reaction->click_conjugate

Caption: Reaction pathways for this compound linker.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering difficulties with the tert-butyloxycarbonyl (Boc) deprotection of Boc-HyNic-PEG2-N3. This critical step is often performed to unmask the hydrazine (B178648) functionality of the HyNic linker, preparing it for subsequent conjugation reactions. Incomplete deprotection can lead to low yields of the desired product and complications in downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete?

Several factors can contribute to incomplete Boc deprotection. The most common reasons include:

  • Insufficient Acid: The HyNic moiety contains a basic pyridine (B92270) ring which will be protonated by the acid (e.g., trifluoroacetic acid, TFA), thereby consuming it. If an insufficient excess of acid is used, there may not be enough to efficiently cleave the Boc group.

  • Suboptimal Reaction Conditions: The reaction time may be too short, or the temperature may be too low. While many Boc deprotections proceed readily at room temperature, challenging substrates may require extended reaction times.

  • Steric Hindrance: The PEG2 linker, while relatively short, can still create some steric hindrance around the Boc-protected hydrazine, potentially slowing down the reaction.[1]

  • Solvent Issues: Proper dissolution of this compound in the reaction solvent is crucial. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

  • Reagent Quality: The acid used for deprotection, such as TFA, can degrade over time or absorb moisture, reducing its effectiveness.

Q2: How can I monitor the progress of the Boc deprotection reaction?

Monitoring the reaction is essential to determine the optimal reaction time and ensure completion. The following methods are recommended:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the progress of the reaction. The deprotected product, HyNic-PEG2-N3, is more polar than the starting material and will have a lower Rf value.[1] Staining the TLC plate with ninhydrin (B49086) can be useful as it reacts with the newly formed free hydrazine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique that can be used to accurately quantify the remaining starting material and the formation of the desired product.[1] This method also allows for the identification of any side products.

Q3: I see multiple spots on my TLC plate after the reaction. What could be the side products?

Side product formation can occur, especially under harsh acidic conditions or with prolonged reaction times. A potential side reaction for molecules containing a hydrazine is the formation of a hydrazone if an aldehyde or ketone is present as an impurity. While less common with the HyNic structure itself, it's a possibility to consider if unexpected side products are observed.

Q4: Can I use an alternative acid to TFA for the deprotection?

Yes, other strong acids can be used for Boc deprotection. A common alternative is 4M HCl in 1,4-dioxane.[1] The choice of acid may depend on the other functional groups present in your molecule and the desired workup procedure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection (Starting material remains) Insufficient Acid Increase the equivalents of TFA. Due to the basic pyridine in the HyNic group, a larger excess (e.g., 50% TFA in DCM) may be required.
Short Reaction Time Extend the reaction time. Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is no longer visible.
Low Reaction Temperature While typically performed at room temperature, gentle warming (e.g., to 30-40°C) may be necessary for complete conversion. Proceed with caution and monitor for side product formation.
Poor Solubility Ensure the this compound is fully dissolved in the solvent before adding the acid. If solubility in DCM is an issue, consider a co-solvent, but ensure it is compatible with the acidic conditions.
Formation of Side Products Prolonged Exposure to Acid Optimize the reaction time by closely monitoring the reaction. Once the starting material is consumed, proceed with the workup immediately.
Difficulty in Isolating the Product Product is a Salt After deprotection with TFA, the product will be the TFA salt of the HyNic-PEG2-N3. This salt may be an oil or a sticky solid.
Workup Issues For purification, you can precipitate the TFA salt by adding cold diethyl ether.[1] Alternatively, a careful aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can be performed to obtain the free hydrazine, but be mindful of the azide (B81097) group's stability.[1]

Experimental Protocols

Standard Boc Deprotection of this compound with TFA

  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.[1]

  • Once the reaction is complete (typically 1-4 hours), remove the solvent and excess TFA under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting crude HyNic-PEG2-N3 TFA salt can be used directly in the next step or purified further.

Workup Procedure to Obtain the Free Hydrazine

  • After co-evaporation with toluene, dissolve the crude residue in DCM.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic. Caution: CO₂ gas will evolve.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free hydrazine, HyNic-PEG2-N3.

Visualizations

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection cluster_monitoring Reaction Monitoring cluster_workup Workup start This compound in DCM add_tfa Add TFA (20-50%) at 0°C start->add_tfa react Stir at RT (1-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete complete->monitor No evaporate Evaporate solvent & excess TFA complete->evaporate Yes co_evaporate Co-evaporate with Toluene evaporate->co_evaporate product_salt HyNic-PEG2-N3 TFA Salt co_evaporate->product_salt neutralize Optional: Neutralize with NaHCO3 product_salt->neutralize product_free Free HyNic-PEG2-N3 neutralize->product_free

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Logic start Incomplete Boc Deprotection of this compound check_acid Check Acid Concentration & Purity start->check_acid check_time_temp Check Reaction Time & Temperature check_acid->check_time_temp Adequate increase_acid Increase TFA concentration (e.g., to 50%) check_acid->increase_acid Low/Impure check_solubility Check Substrate Solubility check_time_temp->check_solubility Adequate extend_time Extend reaction time and monitor check_time_temp->extend_time Too Short increase_temp Gently warm the reaction (e.g., 30-40°C) check_time_temp->increase_temp Too Low ensure_dissolution Ensure complete dissolution before adding acid check_solubility->ensure_dissolution Poor

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

How to handle and store Boc-HyNic-PEG2-N3 effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective handling, storage, and use of Boc-HyNic-PEG2-N3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule designed for advanced bioconjugation.[1][2][3] It comprises three key components:

  • A Boc-protected HyNic (6-hydrazinonicotinamide) group.

  • A flexible PEG2 (polyethylene glycol) spacer.

  • A terminal azide (B81097) (N3) group.

This unique structure allows for a two-step, orthogonal conjugation strategy. After removing the Boc protecting group, the HyNic moiety can react with aldehydes or ketones to form a stable hydrazone bond.[1] The azide group can independently participate in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to ligate with alkyne-containing molecules.[4][5]

Primary applications include the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs), PROTACs, and targeted drug delivery systems.[3][4][5] The PEG2 spacer enhances the solubility and stability of the resulting conjugate and reduces steric hindrance.[1][3]

Q2: How should this compound be stored?

Proper storage is critical to maintain the reactivity and stability of the compound. Recommendations from various suppliers are summarized below.

ParameterRecommended ConditionRationale
Temperature Store at –20°C.[1] Some sources may indicate -5°C.Minimizes degradation of the reactive azide and Boc-protected HyNic groups.
Light Protect from light.[1]Prevents photo-degradation of the molecule.
Moisture Store in a dry environment, protected from moisture.[1]Prevents hydrolysis of the reactive functional groups. Keep container tightly closed.

Q3: What are the best practices for handling this compound?

To ensure experimental success, follow these handling guidelines:

  • Use Anhydrous Solvents: When preparing solutions, use anhydrous solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to maintain the reactivity of the compound.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses.[6]

  • Avoid Contamination: Prevent contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[7]

  • Inert Atmosphere: For sensitive reactions, such as those involving copper catalysts for click chemistry, working under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation and improve yields.

Q4: What is the solubility of this compound?

The PEG2 spacer improves the solubility of the molecule in aqueous and many organic solvents.[8] It is generally soluble in polar aprotic solvents like DMSO and DMF.[1] For bioconjugation reactions in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) before adding it to the aqueous reaction mixture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Incomplete or Failed Boc Deprotection

Q: My Boc deprotection reaction is sluggish or incomplete. What could be the cause?

A: Several factors can lead to incomplete deprotection of the HyNic group:

  • Insufficient Acid Strength/Concentration: The Boc group is removed by acidolysis. Trifluoroacetic acid (TFA) is commonly used. If the acid is too weak or its concentration is too low, the reaction may not go to completion. A solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM) is typically effective.[9]

  • Inadequate Reaction Time/Temperature: Deprotection is a kinetic process. While most reactions proceed at room temperature within 1-2 hours, sterically hindered substrates may require longer reaction times.[1][9]

  • Solvent Issues: The choice of solvent is crucial. DCM is a common and effective solvent for TFA-mediated deprotection.[1]

  • Steric Hindrance: The PEG chain, though short, can sometimes hinder the approach of the acid to the Boc-protected amine, slowing the reaction.[1]

Solution Workflow:

  • Verify Reagents: Ensure your acid (e.g., TFA) is not old or degraded.

  • Optimize Conditions: If deprotection is incomplete, try increasing the TFA concentration or extending the reaction time. Monitor progress by TLC or LC-MS.

  • Ensure Proper Solvation: Confirm that the starting material is fully dissolved in the reaction solvent.

Issue 2: Low Yield in Hydrazone Formation

Q: I'm seeing low conjugation efficiency after deprotection when reacting with an aldehyde or ketone. Why?

A: The formation of the hydrazone bond is highly pH-dependent.

  • Suboptimal pH: The reaction between a hydrazine (B178648) (like HyNic) and an aldehyde/ketone is fastest in a mildly acidic buffer, typically around pH 4.5-5.5.[10] At neutral or basic pH, the reaction rate is significantly slower.[10]

  • Instability of Reactants: The aldehyde/ketone on your biomolecule may be unstable or inaccessible. Ensure the carbonyl group is available for reaction.

  • Incomplete Deprotection: If the prior Boc deprotection step was not complete, the concentration of the reactive hydrazine will be lower than expected.

Solution Workflow:

  • Adjust pH: Prepare your reaction buffer in the optimal pH range of 4.5-5.5. Aniline can be used as a catalyst to improve reaction rates.[11]

  • Confirm Deprotection: Use an analytical method like LC-MS to confirm that the Boc group was fully removed before starting the conjugation reaction.

  • Increase Incubation Time: If the reaction is slow, consider increasing the incubation time or gently raising the temperature, while being mindful of the stability of your biomolecule.

Issue 3: Poor Results in Click Chemistry Reaction

Q: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has a low yield.

A: The most common issue in CuAAC is the inactivation of the copper catalyst.

  • Oxidation of Copper(I): The active catalyst is Copper(I). Oxygen present in the reaction mixture can oxidize it to the inactive Copper(II) state.[12]

  • Degraded Reducing Agent: A reducing agent, typically sodium ascorbate (B8700270), is used to regenerate Cu(I) from any Cu(II) that forms. If the sodium ascorbate is old or has been exposed to air, it will be ineffective.[12]

  • Poor Reagent Quality: Verify the purity and integrity of both the this compound and your alkyne-containing molecule.[12]

  • Steric Hindrance: If the alkyne is in a sterically crowded environment, the reaction may be slow. Increasing the reaction temperature or time may help.[12]

Solution Workflow:

  • Degas Solvents: Thoroughly degas all solvents and buffers to remove dissolved oxygen.

  • Use Fresh Reagents: Always use a fresh solution of sodium ascorbate.

  • Work Under Inert Gas: Perform the reaction under an inert atmosphere (argon or nitrogen) to minimize oxygen exposure.

  • Consider a Ligand: Adding a Cu(I)-stabilizing ligand, such as THPTA or BTTAA, can significantly improve reaction efficiency, especially in aqueous systems.

Issue 4: Difficulty Purifying the Final Conjugate

Q: I'm having trouble purifying my final PEGylated product.

A: PEGylated compounds can be challenging to purify due to their solubility in a wide range of solvents and their tendency to cause streaking during chromatography.[12]

  • Method Selection: Standard silica (B1680970) gel chromatography may not be effective.

  • Product Characteristics: The increased hydrodynamic size and hydrophilicity imparted by the PEG linker alter the behavior of the molecule during purification.

Recommended Purification Strategies:

  • Size-Exclusion Chromatography (SEC): This is often the most effective method for separating PEGylated biomolecules from smaller, unreacted components.

  • Reverse-Phase HPLC (RP-HPLC): Can be effective, but method optimization (gradient, mobile phase) will be necessary.

  • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule reagents from large biomolecule conjugates.

Experimental Protocols

The following is a generalized protocol for a two-step, orthogonal conjugation using this compound. Note: This is a template; specific concentrations, volumes, and incubation times must be optimized for your particular molecules.

Step 1: Boc Deprotection of the HyNic Group
  • Dissolution: Dissolve this compound in dichloromethane (DCM).

  • Acid Addition: Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM to the dissolved linker. A typical ratio is 1:1 (v/v) of linker solution to TFA solution.

  • Incubation: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction to completion using TLC or LC-MS.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification: The resulting deprotected linker (as a TFA salt) can be used directly or after purification/neutralization, depending on the subsequent reaction.

Step 2: Hydrazone Ligation with an Aldehyde/Ketone
  • Prepare Biomolecule: Dissolve your aldehyde or ketone-containing biomolecule (e.g., an oxidized antibody) in a reaction buffer (e.g., 100 mM MES or acetate (B1210297) buffer, pH 4.5-5.5).

  • Prepare Linker: Dissolve the deprotected HyNic-PEG2-N3 from Step 1 in a small amount of DMSO and add it to the biomolecule solution. A 10-20 fold molar excess of the linker is common.

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight at 4°C.

  • Purification: Remove the excess linker via size-exclusion chromatography (SEC), dialysis, or TFF, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) for the next step.

Step 3: Azide-Alkyne Click Chemistry (CuAAC)
  • Prepare Reagents: Prepare fresh stock solutions:

    • Copper(II) Sulfate (CuSO4) in water.

    • Sodium Ascorbate in water.

    • Cu(I)-stabilizing ligand (e.g., THPTA) in water.

    • Your alkyne-modified molecule in a suitable solvent (e.g., DMSO).

  • Reaction Setup (under inert atmosphere if possible):

    • To your azide-functionalized biomolecule from Step 2, add the alkyne-modified molecule (typically 5-10 fold molar excess).

    • Add the ligand, then CuSO4, and finally initiate the reaction by adding the sodium ascorbate.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Final Purification: Purify the final tripartite conjugate using an appropriate method such as SEC to remove the catalyst, excess reagents, and any unreacted biomolecules.

Visualizations

G cluster_storage Receiving and Storage cluster_deprotection Step 1: Boc Deprotection cluster_hydrazone Step 2: Hydrazone Ligation cluster_click Step 3: Click Chemistry start Receive this compound storage Store at -20°C Protect from light & moisture start->storage dissolve Dissolve in DCM storage->dissolve deprotect Add TFA/DCM Incubate 1-2h at RT dissolve->deprotect remove_solvent Remove TFA/DCM deprotect->remove_solvent add_linker Add Deprotected Linker remove_solvent->add_linker prep_biomol1 Prepare Aldehyde/Ketone Biomolecule (pH 4.5-5.5) prep_biomol1->add_linker incubate1 Incubate 2-4h add_linker->incubate1 purify1 Purify via SEC/Dialysis (Buffer exchange to pH 7.4) incubate1->purify1 add_reagents Add Reagents to Azide-Biomolecule purify1->add_reagents prep_reagents Prepare Alkyne-Molecule & Click Reagents (CuSO4, Ascorbate) prep_reagents->add_reagents incubate2 Incubate 1-2h at RT add_reagents->incubate2 purify2 Final Purification (SEC) incubate2->purify2 end_node Final Purified Conjugate purify2->end_node

G cluster_path1 Pathway 1: Hydrazone Ligation cluster_path2 Pathway 2: Click Chemistry linker This compound deprotection Boc Deprotection (Acid) linker->deprotection azide Azide Group linker->azide hynic Free HyNic Group aldehyde Aldehyde/Ketone (Biomolecule A) hydrazone Stable Hydrazone Bond alkyne Alkyne (Molecule B) click Click Reaction (e.g., CuAAC) triazole Stable Triazole Ring

References

Strategies to improve the solubility of Boc-HyNic-PEG2-N3 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to improve the solubility of Boc-HyNic-PEG2-N3 conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It contains a Boc-protected hydrazine (B178648) (HyNic) group, a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and an azide (B81097) (N3) group. While the PEG spacer is included to improve solubility, the overall solubility of the conjugate can be influenced by the properties of the molecules it links.[4] Poor solubility can lead to challenges in reaction setup, purification, and downstream applications.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). Its solubility in aqueous solutions is limited, which is a common characteristic for many PROTAC linkers and other large bioconjugates. The PEG component enhances water solubility compared to a simple hydrocarbon linker, but it may not be sufficient to fully solubilize the entire conjugate depending on the hydrophobicity of the attached molecules.

Q3: How does the Boc protecting group affect solubility?

A3: The tert-butyloxycarbonyl (Boc) protecting group is relatively nonpolar and can decrease the aqueous solubility of the molecule. However, it is readily soluble in many organic solvents. Removal of the Boc group to reveal the free hydrazine can alter the solubility profile of the conjugate, potentially increasing its polarity.

Q4: Can I expect the solubility to change after conjugation?

A4: Yes, the solubility of the final conjugate will be highly dependent on the physicochemical properties of the molecules you are linking. If you are conjugating a hydrophobic molecule, the overall solubility of the resulting product may decrease. Conversely, conjugation to a hydrophilic molecule may improve solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation during reaction The concentration of the conjugate exceeds its solubility in the chosen solvent.- Try a different solvent or a co-solvent system (e.g., DMSO/water, DMF/water).- Reduce the concentration of your reactants.- Perform the reaction at a slightly elevated temperature (if compatible with your molecules).
Difficulty dissolving the lyophilized powder The compound has low solubility in the chosen solvent.- Use a solvent known for good solubilizing power, such as DMSO or DMF.- Gently warm the solution (e.g., to 37°C).- Use sonication to aid dissolution.
Oily residue instead of a clear solution Incomplete dissolution or phase separation.- Ensure your solvent is anhydrous, as water can sometimes reduce solubility in organic solvents.- Try adding a small amount of a co-solvent to improve miscibility.
Inconsistent results between experiments Variability in the dissolution of the conjugate.- Prepare a concentrated stock solution in a good solvent (e.g., DMSO) and then dilute it into the reaction buffer. This ensures consistent initial dissolution.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides a general guide based on the properties of similar PEGylated linkers and common laboratory solvents.

Solvent Qualitative Solubility Recommended Concentration Range Notes
DMSO HighUp to 100 mg/mLMay require gentle warming or sonication to fully dissolve. Hygroscopic, use freshly opened solvent.
DMF HighUp to 100 mg/mLGood alternative to DMSO. Ensure the solvent is anhydrous.
Dichloromethane (DCM) Moderate10-50 mg/mLUseful for reactions and purifications.
Acetonitrile Moderate10-50 mg/mLOften used in HPLC purification.
Methanol/Ethanol Low to Moderate1-10 mg/mLMay require co-solvents for higher concentrations.
Water Low< 1 mg/mLThe PEG spacer provides some aqueous solubility, but it is limited for the entire conjugate.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted for various applications.

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the vial for 30-60 seconds. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C. Aliquot the solution to avoid repeated freeze-thaw cycles.

G cluster_workflow Stock Solution Preparation Workflow A Weigh this compound B Add Anhydrous DMSO A->B C Vortex/Sonicate/Warm B->C D Store at -20°C or -80°C C->D

Stock Solution Preparation Workflow
Protocol 2: General Procedure for Improving Solubility in Reactions

This protocol provides a general workflow for setting up a reaction when solubility is a concern.

  • Initial Dissolution: Dissolve the this compound conjugate in a minimal amount of a good solvent, such as DMSO.

  • Co-solvent Addition: If the reaction is to be performed in a buffer or a less effective solvent, slowly add the reaction buffer/solvent to the DMSO solution of the conjugate while vortexing.

  • Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent (DMSO) or decrease the overall concentration.

  • Reaction Setup: Once a homogenous solution is obtained, add the other reactants to initiate the reaction.

G cluster_workflow Reaction Setup Workflow for Improved Solubility A Dissolve in min. DMSO B Slowly add reaction buffer A->B C Observe for precipitation B->C D Add other reactants C->D No Precipitation E Adjust co-solvent/concentration C->E Precipitation E->B

Reaction Setup for Improved Solubility

References

Technical Support Center: Navigating Boc-HyNic-PEG2-N3 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-HyNic-PEG2-N3 reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges, particularly steric hindrance, during your bioconjugation experiments. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A1: this compound is a heterobifunctional linker used in bioconjugation. It features two key reactive groups separated by a PEG2 spacer:

  • Boc-protected Hydrazinonicotinamide (HyNic): The HyNic moiety, protected by a tert-butyloxycarbonyl (Boc) group, can react with aldehydes and ketones to form a stable hydrazone bond after deprotection.

  • Azide (B81097) (N3): This group is used in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule.

Q2: What is steric hindrance and how does it affect this compound reactions?

A2: Steric hindrance is the obstruction of a chemical reaction due to the spatial arrangement of atoms or molecules. In the context of this compound reactions, steric hindrance can arise from:

  • Bulky biomolecules: Large proteins or other macromolecules can physically block the reactive HyNic or azide groups, preventing them from accessing their reaction partners.

  • Inaccessible reaction sites: The target aldehyde, ketone, or alkyne group on your molecule of interest may be located in a sterically congested environment.

  • The linker itself: While the PEG2 spacer is designed to mitigate steric hindrance, in some cases, it may not be long enough to provide sufficient separation between bulky reactants.

Q3: What are the signs that steric hindrance is negatively impacting my conjugation?

A3: Common indicators of steric hindrance include:

  • Low or no conjugation yield.

  • The reaction requires a large excess of one reactant to proceed.

  • The reaction is slow or incomplete.

  • Non-specific conjugation at more accessible sites.

Q4: What are the optimal pH conditions for the two reaction steps?

A4: The two reaction steps have different optimal pH ranges:

  • Hydrazone Ligation (HyNic reaction): The formation of the hydrazone bond is typically most efficient at a slightly acidic pH of around 4.5. However, the reaction can be effectively catalyzed by aniline (B41778) at a neutral pH of 7.0-7.4, which is often preferable for sensitive biomolecules.[1][2]

  • Azide-Alkyne Cycloaddition (CuAAC): This reaction is generally tolerant of a wider pH range, from 4 to 12, but is commonly performed in aqueous buffers at a pH of 7 to 8.[3]

Troubleshooting Guide

Issue 1: Low or No Yield in Hydrazone Ligation (HyNic Reaction)
Potential Cause Troubleshooting Steps
Incomplete Boc Deprotection Ensure complete removal of the Boc protecting group. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA). Verify deprotection by mass spectrometry.
Suboptimal pH If not using a catalyst, ensure the reaction buffer is at the optimal pH of ~4.5. If using aniline as a catalyst, maintain a pH of 7.0-7.4.[1][2]
Steric Hindrance * Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature (e.g., to 37°C), monitoring the stability of your biomolecule. * Use a Catalyst: Aniline or aniline derivatives can significantly accelerate the reaction rate at neutral pH, helping to overcome kinetic barriers.[1][4][5] * Consider a Longer Linker: If steric hindrance is a persistent issue, a linker with a longer PEG chain may be necessary.
Oxidation of Hydrazine (B178648) The hydrazine group can be susceptible to oxidation. Prepare solutions fresh and consider de-gassing buffers.[6]
Hydrolysis of Hydrazone The hydrazone bond can be reversible, especially at low pH. Ensure the final product is stored at a neutral or slightly basic pH.[2]
Issue 2: Low or No Yield in Azide-Alkyne Cycloaddition (CuAAC)
Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. * Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture to maintain the copper in the Cu(I) state.[7][8] * Degas Solutions: Remove dissolved oxygen from all buffers and solutions by sparging with nitrogen or argon.[9]
Steric Hindrance * Increase Reaction Time/Temperature: Similar to the hydrazone ligation, allowing more time or a modest increase in temperature can improve yields. * Use an Accelerating Ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) catalyst and accelerate the reaction rate, which can help overcome steric barriers.[10][11]
Inhibitory Buffer Components Buffers containing chelating agents like Tris can sequester the copper catalyst. Use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS.[8][9]
Poor Reagent Quality Ensure the purity of your azide and alkyne-containing molecules. Azides can be unstable and should be stored properly.
Substrate Sequestration of Copper Some biomolecules, particularly those with multiple thiol or histidine residues, can chelate the copper catalyst. In such cases, increasing the concentration of the copper/ligand complex may be necessary.[10]

Quantitative Data on Reaction Efficiency

The efficiency of the two key reactions can be influenced by the choice of catalyst and reaction conditions.

Table 1: Comparison of Catalysts for Hydrazone Ligation
CatalystRelative Rate Enhancement (Approx.)Optimal pHNotes
None1x~4.5The uncatalyzed reaction is slow at neutral pH.[2]
AnilineUp to 400x (at pH 4.5), ~40x (at pH 7.0)7.0-7.4A commonly used and effective catalyst for reactions at neutral pH.[1][2]
m-Phenylenediamine (mPDA)~15x more efficient than aniline7.4Higher solubility than aniline allows for use at higher concentrations, leading to greater rate enhancement.[12]
ArginineEffective catalyst7.0Also acts as a protein aggregation inhibitor.[13]
Table 2: Common Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
LigandKey FeaturesRecommended Use
TBTA (Tris(benzyltriazolylmethyl)amine)Highly effective at accelerating the reaction and stabilizing Cu(I).Soluble in organic solvents like DMSO and DMF, suitable for reactions with organic co-solvents.[14]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble ligand, ideal for bioconjugation in aqueous buffers.[11]The ligand of choice for most bioconjugation applications due to its biocompatibility and effectiveness in aqueous media.
Bathophenanthroline sulfonated Oxygen-sensitive catalyst system.Requires air-free techniques but is effective for bioconjugation.[15]

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines the sequential deprotection of the Boc group, followed by hydrazone ligation, and finally, azide-alkyne cycloaddition.

Step A: Boc Deprotection of this compound

  • Dissolve this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Remove the TFA and DCM under reduced pressure. The resulting deprotected HyNic-PEG2-N3 can be used directly in the next step.

Step B: Aniline-Catalyzed Hydrazone Ligation

  • Prepare your aldehyde or ketone-containing biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Dissolve the deprotected HyNic-PEG2-N3 in the same buffer.

  • Add the HyNic-PEG2-N3 to the biomolecule solution at a 5-10 fold molar excess.

  • Prepare a fresh stock solution of aniline in the reaction buffer and add it to the reaction mixture to a final concentration of 10-100 mM.[1][4]

  • Incubate the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by a suitable method (e.g., SDS-PAGE, mass spectrometry).

  • Purify the resulting azide-functionalized biomolecule using size exclusion chromatography or dialysis to remove excess linker and aniline.

Step C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare the azide-functionalized biomolecule from Step B in a non-chelating buffer (e.g., phosphate or HEPES buffer, pH 7.5).

  • Prepare the alkyne-containing molecule to be conjugated in a compatible solvent.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and a suitable ligand like THPTA (e.g., 50 mM in water).

  • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 1 M in water).

  • In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically a 1.2 to 2-fold molar excess of the smaller molecule).

  • Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically 0.1-1 mM, with a ligand to copper ratio of 5:1.[8]

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[16]

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction by a suitable analytical method.

  • Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, affinity chromatography) to remove unreacted components and the copper catalyst.

Visualizing the Workflow and Logic

Boc_HyNic_PEG2_N3_Workflow Start Start with This compound Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Deprotected_Linker HyNic-PEG2-N3 Boc_Deprotection->Deprotected_Linker Hydrazone_Ligation Hydrazone Ligation (Aniline catalyst, pH 7.4) Deprotected_Linker->Hydrazone_Ligation Aldehyde_Ketone Aldehyde/Ketone -containing Molecule Aldehyde_Ketone->Hydrazone_Ligation Azide_Molecule Azide-functionalized Molecule Hydrazone_Ligation->Azide_Molecule CuAAC CuAAC Reaction (CuSO4, NaAsc, THPTA) Azide_Molecule->CuAAC Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->CuAAC Final_Conjugate Final Conjugate CuAAC->Final_Conjugate

A flowchart of the two-step bioconjugation workflow using this compound.

Steric_Hindrance_Troubleshooting Start Low Conjugation Yield? Check_Deprotection Verify Boc Deprotection (Mass Spec) Start->Check_Deprotection Yes Check_Deprotection->Start Incomplete Optimize_pH Optimize Reaction pH (Hydrazone: ~4.5 or 7.4 w/ catalyst) (CuAAC: 7-8) Check_Deprotection->Optimize_pH Complete Increase_Time_Temp Increase Reaction Time / Temperature Optimize_pH->Increase_Time_Temp Use_Catalyst_Ligand Add Catalyst (Aniline) or Ligand (THPTA) Increase_Time_Temp->Use_Catalyst_Ligand Consider_Longer_Linker Consider Linker with Longer PEG Chain Use_Catalyst_Ligand->Consider_Longer_Linker Still low yield Success Improved Yield Use_Catalyst_Ligand->Success Yield improves Reaction_Mechanisms cluster_hydrazone Hydrazone Ligation cluster_cuaac Azide-Alkyne Cycloaddition (CuAAC) HyNic HyNic-R1 Hydrazone R1-Hydrazone-R2 HyNic->Hydrazone Aldehyde R2-CHO Aldehyde->Hydrazone Aniline Aniline Catalyst Aniline->Hydrazone Azide Azide-R1 Triazole R1-Triazole-R2 Azide->Triazole Alkyne R2-Alkyne Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole

References

Technical Support Center: Post-Reaction Purification of Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess Boc-HyNic-PEG2-N3 following a bioconjugation reaction. The information provided includes frequently asked questions, troubleshooting advice, and detailed experimental protocols for common purification techniques.

Disclaimer: Detailed experimental data on the removal of this compound is limited in publicly available literature. The following recommendations are based on established principles for the purification of PEGylated molecules and the known physicochemical properties of this compound.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal necessary?

This compound is a heterobifunctional linker used in bioconjugation.[1][2][3] It contains a Boc-protected hydrazine (B178648) nicotinamide (B372718) (HyNic) group and an azide (B81097) (N3) group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The HyNic group can react with aldehydes and ketones to form stable hydrazone bonds, while the azide group can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]

After a conjugation reaction, any unreacted this compound will remain in the mixture. It is crucial to remove this excess linker to:

  • Ensure the purity of the final conjugated product.

  • Prevent interference in downstream applications and assays.

  • Obtain accurate characterization and quantification of the conjugate.

  • Avoid potential side reactions or toxicity in biological systems.

Q2: What are the key properties of this compound to consider for purification?

The key property for purification is its molecular weight, which is 409.45 g/mol .[1][4] This small size allows for its separation from much larger biomolecules (e.g., proteins, antibodies) using techniques based on size exclusion. Its PEG spacer also confers some degree of hydrophilicity.

Q3: What are the most common methods for removing excess this compound?

The most effective methods for removing small, unconjugated PEG linkers like this compound from a reaction with a much larger biomolecule are based on differences in size and physicochemical properties. These include:

  • Size Exclusion Chromatography (SEC) / Desalting: Highly effective for separating small molecules from large biomolecules.

  • Dialysis / Ultrafiltration: Utilizes a semi-permeable membrane to allow small molecules to pass through while retaining larger ones.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity and is suitable for purifying smaller biomolecules like peptides.

  • Solid-Phase Extraction (SPE): Can be used to selectively retain the product while washing away the excess linker, or vice-versa, depending on the sorbent and solvent system.

Q4: How do I choose the best purification method for my experiment?

The selection of the optimal purification method depends on several factors:

  • Size of the conjugated biomolecule: For large proteins or antibodies, SEC and dialysis/ultrafiltration are generally the most straightforward and effective methods.

  • Required purity: RP-HPLC can offer higher resolution and purity but may be less scalable.

  • Sample volume and concentration: Dialysis is suitable for larger volumes, while SEC and SPE are well-suited for smaller volumes.

  • Available equipment: The choice will also be dictated by the availability of specific chromatography systems or dialysis equipment.

Below is a decision-making workflow to guide your selection.

G start Start: Reaction Mixture (Conjugate + Excess Linker) decision1 Is the conjugate a large biomolecule (>10 kDa)? start->decision1 sec Size Exclusion Chromatography (Desalting Column) decision1->sec Yes dialysis Dialysis / Ultrafiltration decision1->dialysis Yes decision2 Is the conjugate a peptide or small molecule? decision1->decision2 No end Purified Conjugate sec->end dialysis->end rphplc Reverse-Phase HPLC decision2->rphplc Yes spe Solid-Phase Extraction decision2->spe Yes rphplc->end spe->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Excess linker still present after Size Exclusion Chromatography (SEC) Inappropriate column choice: The exclusion limit of the column is too high, allowing the linker to co-elute with the conjugate.For removing a small linker like this compound (MW ~410 Da), use a desalting column with a low molecular weight exclusion limit (e.g., Sephadex G-25, ~5 kDa exclusion).
Sample volume is too large for the column: This leads to poor resolution and peak broadening.The sample volume should ideally be between 10-30% of the column bed volume for optimal separation.
Low recovery of the conjugated biomolecule after purification Non-specific binding to the column matrix or membrane: The biomolecule may be adsorbing to the purification media.For SEC, ensure the column is properly equilibrated. Consider using a buffer with a slightly higher ionic strength. For dialysis, pre-condition the membrane as per the manufacturer's instructions and consider using a material known for low protein binding (e.g., regenerated cellulose).
Precipitation of the conjugate: The buffer conditions may not be optimal for the solubility of your conjugate.Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Excess linker still present after Dialysis/Ultrafiltration Incorrect Molecular Weight Cut-Off (MWCO) of the membrane: The MWCO is too high, or the pores are not small enough to retain the linker.For this compound (MW ~410 Da), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.
Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient for complete removal.Dialyze for an extended period (e.g., overnight at 4°C) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).

Quantitative Data on Removal Efficiency

Purification Method Target Molecule Size Linker Size Reported/Expected Efficiency Reference/Principle
Size Exclusion Chromatography (Desalting)>10 kDa<1 kDa>99%Based on the principle of separating molecules with a significant size difference.
Dialysis (1-3 kDa MWCO)>10 kDa<1 kDa>95-99%Dependent on dialysis time, buffer volume, and number of buffer changes.
Ultrafiltration/Diafiltration>10 kDa<1 kDa>99%Can achieve high purity through continuous buffer exchange.
RP-HPLC<10 kDa<1 kDa>99%High-resolution technique, but capacity may be limited.

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Desalting Column (SEC)

This protocol is suitable for the rapid removal of the small this compound linker from a much larger biomolecule, such as a protein or antibody.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Equilibration/elution buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Reaction mixture containing the conjugated biomolecule and excess linker

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned.

  • Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed.

  • Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. The larger, conjugated biomolecule will travel through the column faster and elute first. The smaller, excess linker will enter the pores of the resin and elute later.

  • Fraction Collection: Begin collecting fractions immediately. The purified conjugate will be in the initial fractions, while the excess linker will be in later fractions. Monitor the fractions using a UV-Vis spectrophotometer at 280 nm (for proteins) to identify the fractions containing your purified product.

G cluster_workflow SEC Purification Workflow start Equilibrate Desalting Column load Load Reaction Mixture start->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect pool Pool Fractions Containing Purified Conjugate collect->pool

Caption: Workflow for Size Exclusion Chromatography (SEC) purification.
Protocol 2: Removal of Excess this compound using Dialysis

This protocol is effective for purifying larger volumes of conjugated biomolecules and for achieving high levels of purity.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or an ethanol/water mixture.

  • Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, ensuring there is some headspace to allow for potential volume changes.

  • Dialysis: Place the sealed tubing/cassette into a large beaker containing at least 100 times the sample volume of dialysis buffer. Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

G cluster_workflow Dialysis Purification Workflow prep Prepare Dialysis Membrane (1-3 kDa MWCO) load Load Sample into Membrane prep->load dialyze Dialyze against Buffer (>100x volume) load->dialyze change_buffer Change Buffer 2-3 Times dialyze->change_buffer recover Recover Purified Conjugate change_buffer->recover

Caption: Workflow for Dialysis purification.

References

Impact of pH on Boc-HyNic-PEG2-N3 conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the conjugation of Boc-HyNic-PEG2-N3.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the conjugation of this compound to an alkyne-containing molecule?

The pH of the reaction buffer is a critical parameter that can significantly influence the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". The optimal pH range for CuAAC is typically between 4 and 12.[1] However, for bioconjugation reactions involving proteins or other sensitive biomolecules, the pH is generally maintained within a narrower physiological range (pH 6.0-8.0) to preserve the stability and activity of the molecules. For the related HyNic-4FB conjugation, a pH of 6.0 is often recommended.[2][3]

Q2: How does an incorrect pH affect the conjugation efficiency?

An inappropriate pH can lead to several issues:

  • Reduced Catalyst Activity: The copper (I) catalyst's stability and activity can be pH-dependent.

  • Degradation of Reactants: Extreme pH values can lead to the degradation of the azide (B81097) or alkyne functional groups or the biomolecules themselves.

  • Side Reactions: Suboptimal pH can promote undesirable side reactions, reducing the yield of the desired conjugate.

  • Protonation State: The protonation state of the biomolecule can affect its solubility and the accessibility of the alkyne group for conjugation. For instance, selective N-terminal functionalization of proteins with NHS esters to introduce an alkyne or azide is often performed at a pH below 7 to differentiate between the N-terminus (pKa ~8) and lysine (B10760008) residues (pKa ~10).[4]

Q3: What is the general mechanism of the this compound conjugation?

This compound is a linker that contains an azide (N3) group. It reacts with a molecule containing a terminal alkyne in the presence of a copper (I) catalyst to form a stable triazole linkage. This reaction is a type of copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7] The Boc-protected HyNic (hydrazinonicotinamide) end can be deprotected for subsequent conjugation to another molecule, making it a bifunctional linker.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound.

Issue Potential Cause Recommended Action
Low or No Conjugation Yield Incorrect pH of the reaction buffer. Perform a pH optimization experiment by setting up the reaction at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Analyze the results to determine the optimal pH for your specific molecules.
Degraded Reagents Ensure the this compound and the alkyne-containing molecule have been stored correctly and have not degraded. Perform a small-scale control reaction with fresh reagents.
Inactive Copper Catalyst Prepare the copper sulfate (B86663) and reducing agent (e.g., sodium ascorbate) solutions fresh. Ensure the absence of chelating agents in your buffers that could sequester copper ions. The use of a stabilizing ligand like THPTA is recommended.[7][8]
Solubility Issues One or both of the reactants may not be fully soluble in the reaction buffer. Try adding a small amount of a water-miscible organic co-solvent like DMSO or DMF.[9]
Steric Hindrance The azide or alkyne group may be sterically hindered, preventing efficient reaction. Consider redesigning the linker or the position of the functional group on your molecule.[9]
Precipitate Formation During Reaction Poor Solubility of Reactants or Product As above, consider adding a co-solvent. Also, ensure that the concentrations of the reactants are not too high.
Protein Aggregation If conjugating to a protein, the reaction conditions (pH, temperature, co-solvents) may be causing the protein to denature and precipitate. Re-evaluate the buffer composition and consider using protein stabilizers.
Non-Specific Binding or Side Products Reactive Groups on Biomolecules If working with proteins, other functional groups might interfere with the reaction. Ensure that your purification methods are sufficient to remove any byproducts.

Quantitative Data Summary

The following table illustrates the results of a hypothetical pH optimization experiment for the conjugation of this compound to an alkyne-labeled protein. Researchers should perform a similar experiment to determine the optimal pH for their specific system.

Reaction pH Conjugation Efficiency (%) Observations
5.515Some protein precipitation observed.
6.045Clear reaction mixture.
6.578Clear reaction mixture.
7.092Clear reaction mixture; optimal result.
7.585Clear reaction mixture.
8.065Slight yellowing of the solution.

Experimental Protocols

Protocol: pH Optimization for this compound Conjugation

This protocol provides a general framework for optimizing the pH of a copper-catalyzed click chemistry reaction.

Materials:

  • This compound

  • Alkyne-modified molecule (e.g., protein, peptide, small molecule)

  • Copper (II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand (e.g., 50 mM in water)

  • A series of buffers with different pH values (e.g., 100 mM phosphate (B84403) buffer at pH 6.0, 6.5, 7.0, 7.5, and 8.0)

  • Reaction tubes

  • Analytical method for determining conjugation efficiency (e.g., SDS-PAGE, HPLC, LC-MS)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the alkyne-modified molecule in each of the different pH buffers to a final concentration of 1 mg/mL (or desired concentration).

    • Prepare a stock solution of this compound in DMSO or water.

  • Set up Parallel Reactions: For each pH value to be tested, prepare a separate reaction tube.

  • Add Reactants: To each tube, add the following in order:

    • Solution of the alkyne-modified molecule.

    • This compound solution (a 5-10 fold molar excess over the alkyne-molecule is a good starting point).

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA solutions.

  • Initiate the Reaction:

    • Add the CuSO4/THPTA premix to each reaction tube.

    • Add the freshly prepared sodium ascorbate solution to each reaction tube to initiate the conjugation.

  • Incubation: Incubate the reactions at room temperature for 1-2 hours, or as determined for your specific system.

  • Analysis: Analyze a sample from each reaction tube using your chosen analytical method to determine the conjugation efficiency at each pH.

  • Optimization: Based on the results, select the pH that provides the highest conjugation efficiency with the fewest side products or degradation.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization prep_reagents Prepare Reactant and Buffer Solutions at Varying pH setup_reactions Set Up Parallel Conjugation Reactions at Each pH prep_reagents->setup_reactions initiate_reaction Add Catalyst and Reducing Agent to Initiate Reaction setup_reactions->initiate_reaction incubation Incubate Reactions Under Controlled Conditions initiate_reaction->incubation analysis Analyze Conjugation Efficiency (e.g., HPLC, SDS-PAGE) incubation->analysis optimization Determine Optimal pH and Proceed with Scaled-up Reaction analysis->optimization

Caption: Workflow for optimizing the pH of the conjugation reaction.

troubleshooting_workflow Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_ph Is the reaction pH optimized (typically 6.0-8.0)? start->check_ph optimize_ph Perform pH optimization experiment. check_ph->optimize_ph No check_reagents Are reagents fresh and stored correctly? check_ph->check_reagents Yes end_node Re-run Reaction optimize_ph->end_node replace_reagents Use fresh reagents. check_reagents->replace_reagents No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes replace_reagents->end_node prepare_catalyst Prepare fresh catalyst and ligand solutions. check_catalyst->prepare_catalyst No check_solubility Are all components soluble? check_catalyst->check_solubility Yes prepare_catalyst->end_node add_cosolvent Add a co-solvent (e.g., DMSO). check_solubility->add_cosolvent No check_solubility->end_node Yes add_cosolvent->end_node

Caption: Decision tree for troubleshooting low conjugation efficiency.

reaction_mechanism This compound Click Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product reactant1 This compound product Triazole-Linked Conjugate reactant1->product + reactant2 Alkyne-Molecule reactant2->product catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) + THPTA Ligand catalyst->product pH 6.0-8.0

Caption: Schematic of the CuAAC reaction for this compound.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Boc-HyNic-PEG2-N3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, the precise characterization of linker-payload conjugates is paramount. The Boc-HyNic-PEG2-N3 linker is a heterobifunctional tool designed for this purpose, offering a protected hydrazine (B178648) moiety for conjugation to aldehydes or ketones and a terminal azide (B81097) for click chemistry applications. This guide provides a comparative analysis of the mass spectrometric characterization of a model peptide conjugated with this compound against common alternatives, supported by detailed experimental protocols and data presented for objective evaluation.

Understanding the this compound Linker

The this compound linker possesses three key chemical features:

  • Boc-protected HyNic (Hydrazinonicotinamide): The Boc (tert-butyloxycarbonyl) protecting group provides stability and is removed under acidic conditions to reveal a reactive hydrazine. This hydrazine can then be conjugated to an aldehyde or ketone on a target molecule, such as a periodate-oxidized monoclonal antibody, to form a stable hydrazone bond.

  • PEG2 Spacer: A short, discrete polyethylene (B3416737) glycol (dPEG®) spacer enhances the solubility of the conjugate in aqueous buffers, a common challenge with hydrophobic payloads. Unlike traditional polymeric PEGs, discrete PEGs have a defined molecular weight, which simplifies mass spectrometry analysis by producing a single, sharp peak instead of a broad distribution of masses.[1]

  • Azide (N3) Group: This functional group enables covalent attachment to a payload or surface via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3][4]

The structure and a general conjugation scheme are illustrated below.

cluster_linker This compound Linker cluster_conjugation Conjugation Scheme Boc Boc HyNic HyNic Boc->HyNic PEG2 PEG2 HyNic->PEG2 Azide N3 PEG2->Azide Peptide Peptide (with Aldehyde) Deprotection 1. Deprotection (TFA) Peptide->Deprotection Conjugation 2. Conjugation Deprotection->Conjugation Click 3. Click Chemistry (with Alkyne-Payload) Conjugation->Click Conjugate Peptide-Linker-Payload Conjugate Click->Conjugate cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (10 µg/mL in 0.1% FA) Injection LC Injection (5 µL) SamplePrep->Injection Separation Reversed-Phase Chromatography Injection->Separation Ionization Electrospray Ionization (Positive Mode) Separation->Ionization MS1 MS1 Scan (m/z 150-1500) Ionization->MS1 DDA Data-Dependent Acquisition (Top 3 ions) MS1->DDA MS2 MS/MS Fragmentation (CID/HCD) DDA->MS2 Analysis Data Analysis (Mass determination, fragmentation analysis) MS2->Analysis cluster_pathway Targeted Drug Delivery Pathway Conjugate Peptide-Linker-Payload Conjugate Binding Binding Conjugate->Binding Receptor Target Cell Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Release Payload Release Internalization->Release Apoptosis Cellular Apoptosis Release->Apoptosis

References

A Comparative Guide to HPLC Analysis of Boc-HyNic-PEG2-N3 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern therapeutic and diagnostic development. The heterobifunctional linker, Boc-HyNic-PEG2-N3, offers a versatile platform for covalently attaching molecules through two distinct chemical handles: a Boc-protected hydrazinonicotinamide (HyNic) and an azide (B81097) (N3) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. Monitoring the efficiency and purity of conjugation reactions involving this linker is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose.

This guide provides a comparative analysis of the HPLC methods used to monitor conjugation reactions involving this compound and its alternatives, supported by experimental protocols and data interpretation strategies.

Principles of HPLC Analysis for Bioconjugation

Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing bioconjugation reactions. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The hydrophobicity of the linker, the biomolecule, and the conjugated payload all influence the retention time on the column.

The conjugation of a linker and payload to a biomolecule, such as a peptide or antibody, generally increases its overall hydrophobicity, leading to a longer retention time in RP-HPLC. By monitoring the appearance of a new peak corresponding to the conjugate and the disappearance of the starting material peaks, the progress and efficiency of the reaction can be quantified.

Experimental Workflow for HPLC Analysis

The general workflow for analyzing a this compound conjugation reaction by HPLC involves several key steps, from sample preparation to data analysis.

Caption: General workflow for HPLC analysis of bioconjugation reactions.

Key Experimental Protocols

Below are detailed protocols for monitoring the two key reaction steps involving the this compound linker: the initial conjugation via the azide and the subsequent deprotection of the Boc-group and conjugation via the HyNic moiety.

Protocol 1: Monitoring Azide-Alkyne Click Chemistry Conjugation

This protocol is designed to monitor the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where the azide group of this compound reacts with an alkyne-functionalized molecule.

Methodology:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (for peptide/protein backbone) and a secondary wavelength corresponding to any chromophore in the payload.

  • Column Temperature: 25-40 °C.

Sample Preparation:

  • At various time points, aliquot a small volume of the reaction mixture.

  • Quench the reaction by adding an excess of a copper-chelating agent like EDTA.

  • Dilute the quenched sample with Mobile Phase A to a suitable concentration for HPLC analysis.

Data Interpretation:

  • Monitor the decrease in the peak area of the alkyne-containing starting material.

  • Monitor the increase in the peak area of the new, more hydrophobic product peak, which corresponds to the Boc-HyNic-PEG2-triazole conjugate.

  • Conjugation Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Starting Material Peak)] x 100

Protocol 2: Monitoring Boc Deprotection and HyNic Conjugation

After the initial "click" reaction, the Boc protecting group on the HyNic linker is removed to allow for a second conjugation reaction with an aldehyde-containing molecule.

Methodology:

  • HPLC System and Column: Same as Protocol 1.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Caution: Prolonged exposure to TFA can lead to gradual deprotection of the Boc group on the column or in collected fractions. For preparative runs, immediate lyophilization of fractions is recommended.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A suitable gradient to separate the Boc-protected precursor from the deprotected, more polar product.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 354 nm. The formation of the hydrazone bond between HyNic and an aromatic aldehyde creates a chromophore that absorbs at approximately 354 nm.

Boc Deprotection Monitoring:

  • Dissolve the Boc-protected compound in a solution of TFA in dichloromethane (B109758) (e.g., 20-50% TFA).

  • Monitor the reaction by taking aliquots at different time points, quenching with a base (e.g., triethylamine), and analyzing by HPLC.

  • The deprotected product will have a significantly shorter retention time due to the loss of the hydrophobic Boc group.

HyNic Conjugation Monitoring:

  • After deprotection and neutralization, react the HyNic-functionalized molecule with an aldehyde-containing molecule.

  • Monitor the reaction by HPLC, observing the disappearance of the starting material peaks and the appearance of the final conjugate peak at a longer retention time.

  • The conjugation can be specifically monitored at 354 nm to detect the formation of the hydrazone bond.

Comparative Analysis of Linker Performance by HPLC

The choice of linker can significantly impact the physicochemical properties of the resulting bioconjugate, which is reflected in the HPLC analysis.

Hydrophilicity vs. Hydrophobicity

The this compound linker contains a hydrophilic PEG2 spacer. This can be advantageous compared to more hydrophobic linkers, such as the commonly used SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Linker TypeKey FeatureImpact on RP-HPLC Retention TimePotential Advantages
This compound Hydrophilic PEG2 spacerShorter retention time compared to highly hydrophobic linkers of similar molecular weight.Can help mitigate aggregation with hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DARs).[2]
SMCC-based linkers Hydrophobic cyclohexane (B81311) moietyLonger retention time.[3]Well-established and stable.
Longer PEG linkers (e.g., PEG8, PEG12) Increased hydrophilicityProgressively shorter retention times with increasing PEG length.Can further improve solubility and pharmacokinetic properties.
Thiol-Reactive vs. Aldehyde-Reactive Chemistry

The HyNic moiety of the linker reacts with aldehydes, offering an alternative to the commonly used maleimide-thiol conjugation chemistry.

Conjugation ChemistryFunctional GroupsStability of Resulting BondHPLC Monitoring Considerations
HyNic-Aldehyde Hydrazine and AldehydeForms a stable hydrazone bond.The hydrazone bond has a characteristic UV absorbance around 354 nm, allowing for specific detection.
Maleimide-Thiol Maleimide and ThiolThe resulting thiosuccinimide linkage can be subject to retro-Michael reactions, leading to instability.Requires monitoring for potential degradation products.

Logical Relationships in HPLC Method Development

The development of a robust HPLC method for analyzing these conjugation reactions involves a logical progression of parameter optimization.

References

A Comparative Guide to Validating Triazole Ring Formation in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful formation of the triazole ring is the cornerstone of click chemistry. This guide provides an objective comparison of the primary analytical techniques used to validate this critical reaction, supported by experimental data and detailed protocols to ensure accurate and efficient analysis.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, yields a stable 1,4-disubstituted 1,2,3-triazole linkage. Verifying the formation of this heterocyclic ring is paramount for the successful application of this versatile ligation strategy in drug discovery, bioconjugation, and materials science. This guide compares the most common validation methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Validation Techniques

Each analytical technique offers distinct advantages and provides different levels of structural information. The choice of method often depends on the required level of detail, sample availability, and instrumentation access.

Technique Information Provided Key Indicators of Triazole Formation Advantages Limitations
¹H & ¹³C NMR Spectroscopy Detailed structural information and connectivity of atoms.Appearance of a characteristic singlet for the triazole proton (δ 7.5-8.5 ppm in ¹H NMR).[1] Shift in the chemical shifts of carbons adjacent to the newly formed triazole ring in ¹³C NMR. Disappearance of the alkyne proton signal.Provides unambiguous structural confirmation of the triazole ring and its substitution pattern.[2] Can be used for quantitative analysis of reaction conversion.Requires soluble samples in deuterated solvents. May have lower sensitivity compared to MS. Complex spectra for large molecules.
FT-IR Spectroscopy Identification of functional groups.Disappearance of the characteristic azide (B81097) stretch (around 2100 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹).[3] Appearance of new bands in the fingerprint region associated with the triazole ring.Rapid and non-destructive.[4] Can be used for real-time reaction monitoring.[5][6] Suitable for solid and liquid samples.Provides indirect evidence of triazole formation. Can be difficult to interpret complex spectra. Not suitable for definitive structural elucidation alone.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.Detection of the molecular ion peak corresponding to the expected mass of the triazole product.[7][8] Fragmentation patterns can provide further structural confirmation.High sensitivity and accuracy in mass determination. Can be coupled with liquid chromatography (LC-MS) for analysis of complex mixtures.Does not provide information on the connectivity of atoms or stereochemistry. Ionization efficiency can vary between starting materials and product.
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure.Direct visualization of the triazole ring and its connectivity to the rest of the molecule, including bond lengths and angles.[9]Considered the "gold standard" for structural determination, providing definitive proof of triazole formation and stereochemistry.[9][10]Requires a high-quality single crystal of the product, which can be challenging to obtain. Provides information on the solid-state structure, which may differ from the solution-state conformation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the validation of triazole ring formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the formation of the triazole ring.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer (typically 300-600 MHz).

  • Data Acquisition for ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

  • Data Acquisition for ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and integration to assign the peaks to the molecular structure.

    • Confirm the disappearance of the alkyne proton signal and the appearance of the characteristic triazole proton signal.

    • In the ¹³C NMR spectrum, identify the signals corresponding to the triazole ring carbons (typically in the range of 120-150 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To monitor the disappearance of starting material functional groups and the appearance of the triazole product.

Protocol:

  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

    • For liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • For reaction monitoring: Use an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture.[5]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands for the azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) functional groups in the starting materials.

    • Confirm the disappearance or significant reduction of these bands in the product spectrum, which indicates the consumption of the starting materials and the formation of the triazole ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the product and confirm the formation of the triazole.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte.

    • Set the mass range to include the expected molecular weight of the product.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) in the spectrum.

    • Compare the observed m/z value with the calculated exact mass of the expected triazole product. A close match provides strong evidence for the successful reaction.

    • If available, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide additional structural information.

Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the triazole product.

Protocol:

  • Crystal Growth: Grow single crystals of the purified product. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. This is often the most challenging step.

  • Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.[10]

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9]

  • Data Collection:

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[9]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Data Analysis:

    • Visualize the final crystal structure to confirm the formation of the triazole ring and determine bond lengths, bond angles, and torsion angles.

    • The resulting crystallographic information file (CIF) provides a complete and unambiguous description of the molecular structure.

Experimental Workflow for Triazole Formation Validation

The following diagram illustrates a typical workflow for validating the formation of the triazole ring, from the initial reaction to the final structural confirmation.

ValidationWorkflow Workflow for Validating Triazole Ring Formation cluster_reaction Reaction & Purification cluster_preliminary Preliminary Validation cluster_confirmation Structural Confirmation cluster_analysis Data Analysis & Conclusion start Click Reaction (Azide + Alkyne) purification Purification of Product start->purification ftir FT-IR Spectroscopy purification->ftir Initial Check ms Mass Spectrometry purification->ms MW Confirmation nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Detailed Structure xray Single-Crystal X-ray Crystallography purification->xray Absolute Proof (if needed) analysis Data Analysis & Comparison ftir->analysis ms->analysis nmr->analysis xray->analysis conclusion Confirmation of Triazole Formation analysis->conclusion

Caption: A logical workflow for the validation of triazole ring formation.

By employing a combination of these analytical techniques, researchers can confidently validate the formation of the triazole ring in their click chemistry reactions, ensuring the integrity of their subsequent research and development efforts.

References

A Researcher's Guide to Confirming the Integrity of Boc-HyNic-PEG2-N3 and a Comparison with Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, ensuring the integrity of bifunctional linkers is paramount. This guide provides a comprehensive comparison of analytical methods to confirm the integrity of the popular linker, Boc-HyNic-PEG2-N3. It also presents a comparative analysis of this linker with common alternatives, supported by representative experimental data and detailed protocols.

Confirming the Integrity of this compound: A Multi-Modal Approach

This compound is a heterobifunctional linker featuring a Boc-protected hydrazinonicotinamide (HyNic) group for conjugation to carbonyls (aldehydes and ketones), a discrete two-unit polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility, and an azide (B81097) (N3) group for "click" chemistry reactions. The integrity of each of these components is crucial for successful and reproducible bioconjugation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is recommended for comprehensive quality control.

Analytical Method Comparison
Analytical MethodInformation ProvidedKey AdvantagesPotential Limitations
¹H NMR Spectroscopy Structural confirmation, purity assessment, and verification of functional groups (Boc, HyNic, PEG, and azide proximity effects).Provides detailed structural information and is highly sensitive to the chemical environment of protons.Can be complex to interpret for larger molecules; may not detect non-proton-containing impurities.
Mass Spectrometry (ESI-MS) Molecular weight confirmation and identification of impurities or degradation products.High sensitivity and accuracy in determining molecular weight.Fragmentation can sometimes be complex; may not be ideal for quantifying purity without standards.
Reverse-Phase HPLC Purity assessment, quantification, and detection of related substance impurities.High resolution for separating closely related compounds; excellent for quantitative analysis.Requires a chromophore for UV detection; retention can be sensitive to subtle structural changes.

Experimental Protocols for Integrity Confirmation

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and purity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure.

Expected ¹H NMR Data (Representative):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5s1HPyridine proton
~8.0d1HPyridine proton
~7.8d1HPyridine proton
~7.5br s1HNH (hydrazine)
~3.7t2H-O-CH₂-CH₂-N₃
~3.6m4H-O-CH₂-CH₂-O-
~3.4t2H-CH₂-N₃
~1.5s9HBoc (-C(CH₃)₃)
Mass Spectrometry (Electrospray Ionization - Time of Flight)

Objective: To confirm the molecular weight of this compound.

Materials:

Procedure:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to aid in protonation.

  • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum for the [M+H]⁺ or [M+Na]⁺ adducts.

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[C₁₇H₂₇N₇O₅ + H]⁺410.2152~410.215
[C₁₇H₂₇N₇O₅ + Na]⁺432.1971~432.197
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of this compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare the mobile phases: Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Set up a gradient elution method (e.g., 5% to 95% B over 20 minutes).

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity based on the peak area of the main component relative to the total peak area.

Visualizing the Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Confirmation Sample This compound NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC RP-HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity Integrity Linker Integrity Confirmed Structure->Integrity MW->Integrity Purity->Integrity linker_selection cluster_target Target Biomolecule & Functional Groups cluster_linker Linker Choice cluster_application Application Considerations Target Available Functional Groups Cysteine Engineered/Free Cysteine (-SH) Target->Cysteine Lysine Surface Lysines (-NH2) Target->Lysine Aldehyde Engineered Aldehyde (-CHO) Target->Aldehyde Azide Azide-modified Biomolecule Target->Azide Alkyne Alkyne-modified Biomolecule Target->Alkyne Mal_NHS Maleimide-PEG-NHS Cysteine->Mal_NHS Lysine->Mal_NHS DBCO_NHS DBCO-PEG-NHS Lysine->DBCO_NHS HyNic_N3 Boc-HyNic-PEG-N3 Aldehyde->HyNic_N3 Azide->DBCO_NHS Alkyne->HyNic_N3 Stability Required In Vivo Stability Mal_NHS->Stability Consider retro-Michael HyNic_N3->Stability Consider hydrazone hydrolysis Bioorthogonality Need for Bioorthogonal Reaction HyNic_N3->Bioorthogonality High (Click) DBCO_NHS->Stability High DBCO_NHS->Bioorthogonality High (SPAAC)

A Head-to-Head Comparison: Boc-HyNic-PEG2-N3 Versus Other PEGylated Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, influencing everything from reaction efficiency and stability to the ultimate in vivo performance of the conjugate. This guide provides an objective comparison of the bifunctional linker, Boc-HyNic-PEG2-N3, with other common classes of PEGylated linkers used in bioconjugation. By examining their respective chemistries, performance metrics, and experimental considerations, this document aims to provide the necessary data to inform the rational selection of a linker for your specific application.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates two distinct reactive functionalities on a short, discrete polyethylene (B3416737) glycol (PEG) spacer. The Boc-protected hydrazinonicotinamide (HyNic) group and the azide (B81097) (N3) group offer orthogonal conjugation strategies, allowing for the sequential and controlled linkage of two different molecules. The PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.

The Boc (tert-Butyloxycarbonyl) group is a protecting group on the HyNic moiety that can be removed under acidic conditions to reveal the reactive hydrazine (B178648). The HyNic hydrazine reacts specifically with an aromatic aldehyde, typically 4-formylbenzamide (B2918280) (4FB), to form a stable bis-aryl hydrazone bond. The azide group is a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form a highly stable triazole ring.

Comparative Analysis of Bioconjugation Chemistries

The utility of this compound lies in its ability to leverage two distinct and highly efficient ligation chemistries. This section compares the HyNic-4FB ligation with the more broadly used azide-alkyne click chemistry and other common bioconjugation methods.

Quantitative Performance Data

The following tables summarize key performance indicators for the different conjugation chemistries. It is important to note that reaction conditions, biomolecules, and linker context can significantly influence these values. The data presented is a synthesis from various studies to provide a comparative overview.

Table 1: Comparison of Reaction Kinetics and Conditions

FeatureHyNic-4FB LigationCuAAC (Click Chemistry)SPAAC (Click Chemistry)NHS Ester-Amine ReactionMaleimide-Thiol Reaction
Typical Reactants Hydrazine (HyNic) + Aldehyde (4FB)Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO, BCN)NHS Ester + Primary Amine (e.g., Lysine)Maleimide + Thiol (e.g., Cysteine)
Reaction pH 4.5 - 6.0 (Optimal ~4.7)[]4.0 - 12.0[2]4.0 - 9.07.0 - 9.06.5 - 7.5
Catalyst Required Aniline (B41778) (optional, but significantly accelerates)[3][4][5][6][7]Cu(I)NoneNoneNone
Typical Reaction Time < 5 minutes to 2 hours (with aniline)[6]1 - 4 hours1 - 12 hours0.5 - 2 hours1 - 4 hours
Second-Order Rate Constant (M⁻¹s⁻¹) ~0.1 - 1 (aniline catalyzed)10 - 10000.1 - 1010 - 100100 - 1000
Reaction Temperature Room TemperatureRoom TemperatureRoom Temperature4°C to Room Temperature4°C to Room Temperature

Table 2: Stability of the Resulting Linkage

Linkage TypeFormed FromStability Profile
Bis-aryl Hydrazone HyNic + 4FBStable at pH 2.0-10.0 and up to 92°C.[8] Generally stable in serum.[9][10][11]
1,2,3-Triazole Azide + AlkyneHighly stable to hydrolysis, enzymatic degradation, and redox conditions. Considered one of the most stable bioorthogonal linkages.[12]
Amide Bond NHS Ester + AmineVery stable under physiological conditions.
Thioether Bond Maleimide + ThiolGenerally stable, but can be susceptible to retro-Michael addition leading to deconjugation in the presence of other thiols (e.g., albumin in serum).[13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key bioconjugation reactions.

Protocol 1: Two-Step Protein-Small Molecule Conjugation using this compound (HyNic-4FB Ligation)

This protocol describes the conjugation of a protein to a 4FB-modified small molecule.

Materials:

  • This compound

  • Protein with a primary amine (e.g., antibody)

  • 4FB-modified small molecule

  • Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Aniline Catalyst Buffer (TurboLINK™): 100 mM Aniline in Conjugation Buffer

  • Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 5% Water

  • Desalting columns

Procedure:

  • Protein Modification with HyNic:

    • Dissolve the protein in Modification Buffer.

    • Dissolve this compound in an organic solvent (e.g., DMF or DMSO) and add a 20-fold molar excess to the protein solution.

    • Incubate at room temperature for 2 hours.

    • Remove excess linker using a desalting column, exchanging the buffer to Conjugation Buffer.

    • To deprotect the HyNic group, treat the modified protein with the Deprotection Solution for 30 minutes at room temperature. Immediately purify the protein using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to 4FB-Small Molecule:

    • Dissolve the 4FB-modified small molecule in a minimal amount of organic solvent and add to the HyNic-modified protein solution (typically a 1.5 to 5-fold molar excess).

    • Add Aniline Catalyst Buffer to a final concentration of 10 mM.

    • Incubate at room temperature for 2-4 hours. The reaction progress can be monitored by measuring the absorbance at 354 nm, which corresponds to the formation of the bis-aryl hydrazone bond.

    • Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted small molecule and catalyst.

Protocol 2: Protein-Oligonucleotide Conjugation using this compound (CuAAC)

This protocol outlines the conjugation of an alkyne-modified oligonucleotide to an azide-functionalized protein.

Materials:

  • Azide-modified protein (prepared using a suitable N3-NHS ester)

  • Alkyne-modified oligonucleotide

  • Copper(II) Sulfate (CuSO₄) solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM)

  • Sodium Ascorbate solution (50 mM, freshly prepared)

  • Aminoguanidine (B1677879) solution (100 mM)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Desalting columns

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-modified protein and alkyne-modified oligonucleotide in the Reaction Buffer.

    • Prepare a premix of CuSO₄ and THPTA ligand by adding 1 volume of CuSO₄ solution to 2.5 volumes of THPTA solution.

    • To the protein-oligonucleotide mixture, add the CuSO₄/THPTA premix to a final copper concentration of 100-250 µM.

    • Add aminoguanidine solution to a final concentration of 5 mM to scavenge reactive oxygen species.

  • Initiate the Reaction:

    • Add freshly prepared Sodium Ascorbate solution to a final concentration of 2.5 mM to initiate the reaction.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator to ensure mixing.

  • Purification:

    • Purify the conjugate using a suitable method such as size exclusion chromatography or ion-exchange chromatography to remove excess reagents and unreacted components.

Visualizing Bioconjugation Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key chemical transformations and experimental workflows.

G This compound: Dual Reactivity cluster_linker This compound cluster_hynic_pathway HyNic-4FB Pathway cluster_azide_pathway Azide Pathway (Click Chemistry) linker Boc-NH-N=C(CH₃)₂-Py-C(O)-NH-PEG2-N₃ Boc-Protected HyNic Azide deprotection Acidic Deprotection (e.g., TFA) linker:f0->deprotection 1. conjugate2 Molecule 1-Triazole-PEG2-HyNic-Molecule 2 (Triazole bond) linker->conjugate2 CuAAC or SPAAC hynic_protein H₂N-N=C(CH₃)₂-Py-C(O)-NH-PEG2-N₃ Reactive HyNic deprotection->hynic_protein conjugate1 Molecule 1-HyNic-PEG2-N₃-Molecule 2 (Hydrazone bond) hynic_protein->conjugate1 2. Conjugation (pH 4.5-6.0, Aniline) fb_molecule Molecule 2 (4FB-modified) fb_molecule->conjugate1 2. Conjugation (pH 4.5-6.0, Aniline) alkyne_molecule Molecule 1 (Alkyne-modified) alkyne_molecule->conjugate2 CuAAC or SPAAC

Caption: Dual reactivity of this compound.

G General Workflow for Bioconjugation start Start: Biomolecule 1 & Biomolecule 2 modification Modification of Biomolecules with Linker Functional Groups start->modification purification1 Purification 1 (Removal of excess linker) modification->purification1 conjugation Conjugation Reaction purification1->conjugation purification2 Purification 2 (Isolation of Conjugate) conjugation->purification2 characterization Characterization of Conjugate (e.g., SDS-PAGE, MS, HPLC) purification2->characterization end Final Bioconjugate characterization->end

References

A Head-to-Head Comparison: The Advantages of Boc-HyNic-PEG2-N3 in Bioconjugation Over Traditional NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable, functional, and homogenous molecular conjugates. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying proteins and other biomolecules via primary amines.[] However, the demand for greater precision and control, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), has spurred the adoption of more advanced, site-specific chemistries.

This guide provides an objective, data-supported comparison between the versatile Boc-HyNic-PEG2-N3 linker, which utilizes hydrazino-nicotinamide (HyNic) chemistry, and conventional NHS ester linkers. We will delve into their respective reaction mechanisms, stability, and specificity, offering researchers a clear framework for selecting the optimal linker for their application.

Chemical Principles: A Tale of Two Chemistries

The fundamental difference between HyNic and NHS ester linkers lies in their target reactivity and the nature of the covalent bond they form.

  • NHS Ester Linkers: These are highly reactive compounds that target primary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[2] The reaction is a nucleophilic acyl substitution that proceeds efficiently at a slightly alkaline pH (7.2-8.5).[2][3] However, since proteins, especially antibodies, possess numerous lysine residues, this method often results in a heterogeneous mixture of conjugates with varying conjugation sites and stoichiometries.[]

  • This compound Linker: This heterobifunctional linker employs a more selective conjugation strategy. The Boc-HyNic moiety, after deprotection of the Boc group, is a hydrazide that specifically reacts with an aldehyde or ketone to form a stable hydrazone bond.[5] This reaction is most effective in a mildly acidic to neutral pH range (6.0-7.5).[6] The key advantage is that an aldehyde can be introduced at a specific site on a biomolecule (e.g., through enzymatic modification or oxidation of N-terminal serine/threonine residues), enabling precise, site-specific conjugation. Furthermore, the N3 (azide) group on the other end of the linker allows for subsequent orthogonal modification via "click chemistry".[7][8]

.

G cluster_0 NHS Ester Pathway (Non-Specific) cluster_1 HyNic Pathway (Site-Specific) Protein_NHS Protein (Multiple Lysines) Product_NHS Heterogeneous Conjugate Mixture (Variable DAR & Sites) Protein_NHS->Product_NHS pH 7.2 - 8.5 Primary Amines NHS_Ester Payload-NHS Ester NHS_Ester->Product_NHS Protein_Aldehyde Protein (Single Aldehyde Site) Product_HyNic Homogeneous Conjugate (Defined DAR = 1) Protein_Aldehyde->Product_HyNic pH 6.0 - 7.5 Hydrazone Formation Boc_HyNic Boc-HyNic-Linker-N3 HyNic_Linker HyNic-Linker-N3 Boc_HyNic->HyNic_Linker Acidic Deprotection HyNic_Linker->Product_HyNic

Caption: Reaction pathways for NHS ester and HyNic linkers.

Head-to-Head Comparison: Key Performance Characteristics

The choice between these linkers often depends on the specific requirements of the final conjugate. The following table summarizes their key performance characteristics.

FeatureThis compound LinkerNHS Ester Linker
Target Group Aldehydes or KetonesPrimary Amines (e.g., Lysine, N-terminus)[2]
Reaction pH Mildly Acidic to Neutral (pH 6.0 - 7.5)Neutral to Alkaline (pH 7.2 - 8.5)[2]
Bond Formed HydrazoneAmide[9]
Bond Stability High, especially with aromatic aldehydes. Can be engineered to be pH-labile.[10]Very High, effectively irreversible.
Specificity High (Site-Specific)Low (Reacts with multiple available amines)
Product Homogeneity High (Homogeneous product with defined DAR)Low (Heterogeneous mixture of isomers)
Key Advantage Enables precise control over conjugation site and stoichiometry.Simple, robust, and well-established chemistry.[9]
Key Limitation Requires introduction of an aldehyde/ketone handle onto the biomolecule.Lack of control leads to product heterogeneity.
Orthogonal Chemistry Yes (Features an azide (B81097) group for click chemistry)[7]No (Typically monofunctional unless part of a larger heterobifunctional linker)
Experimental Data: Stability and Homogeneity

The practical advantages of HyNic chemistry are most evident in applications demanding high precision, such as the manufacturing of ADCs.

1. Product Homogeneity: Conjugation via NHS esters to an antibody typically yields a distribution of species with Drug-to-Antibody Ratios (DARs) ranging from 0 to over 8. In contrast, site-specific conjugation using HyNic chemistry can produce a single, well-defined species with a specific DAR, greatly simplifying downstream characterization and improving the therapeutic window.

2. Bond Stability: The amide bond formed from an NHS ester is exceptionally stable. The bis-aryl hydrazone bond formed between HyNic and an aromatic aldehyde (e.g., 4-formylbenzamide, 4-FB) also exhibits high stability under physiological conditions, comparable to that of an amide bond.[6][11] However, unlike amide bonds, certain hydrazone linkages can be designed to be cleavable under the mildly acidic conditions found within cellular lysosomes, a feature that can be exploited for controlled drug release.[10][12]

Linkage TypeEnvironmentRelative StabilityAdvantage
Amide (from NHS Ester)Physiological pH (7.4)Very High / PermanentMaximum stability in circulation.[9]
Amide (from NHS Ester)Acidic pH (5.0)Very High / Permanent-
Hydrazone (HyNic-4FB)Physiological pH (7.4)HighStable in circulation, minimizing premature drug release.[6]
Hydrazone (HyNic-4FB)Acidic pH (5.0)Can be engineered to be cleavablePotential for controlled drug release in endosomal/lysosomal compartments.[10]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Labeling of an Antibody

This protocol describes a typical method for conjugating an NHS ester-activated molecule to an IgG antibody.

Materials:

  • IgG antibody in a buffer free of primary amines (e.g., PBS, pH 7.4).

  • NHS ester-activated molecule.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • 1M Sodium Bicarbonate buffer, pH 8.3.

  • Purification column (e.g., Sephadex G-25) for desalting.

Procedure:

  • Antibody Preparation: Adjust the antibody solution to a concentration of 2-5 mg/mL. Add 1/10th volume of 1M Sodium Bicarbonate to raise the pH to ~8.3.[13]

  • Linker Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution while gently vortexing.[14]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted linker and byproducts by running the reaction mixture through a desalting column equilibrated with PBS.[15]

  • Characterization: Determine the degree of labeling (DOL) or DAR using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for protein) and the appropriate wavelength for the conjugated molecule.

Caption: Workflow for a typical NHS ester conjugation.

Protocol 2: Site-Specific Antibody Conjugation using Boc-HyNic Chemistry

This protocol outlines the steps for conjugating a HyNic-activated linker to an antibody containing a site-specifically introduced aldehyde group.

Materials:

  • Aldehyde-modified antibody (e.g., via oxidation of an N-terminal serine).

  • This compound linker.

  • Deprotection solution (e.g., 2M HCl or Trifluoroacetic acid).

  • Conjugation Buffer: 100 mM Acetate buffer, pH 6.0.

  • Aniline (B41778) (as a 100 mM stock in DMA, optional catalyst).

  • Purification column (e.g., Size Exclusion Chromatography).

Procedure:

  • Linker Deprotection: Dissolve the this compound linker in the deprotection solution and incubate for 30 minutes at room temperature to remove the Boc protecting group. Neutralize the solution carefully.

  • Antibody Preparation: Exchange the aldehyde-modified antibody into the Conjugation Buffer (pH 6.0) at a concentration of 2-5 mg/mL.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the deprotected HyNic linker to the antibody solution.

  • Catalysis (Optional): To accelerate the reaction, add aniline to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction for 4-16 hours at room temperature or 37°C.

  • Purification: Purify the resulting conjugate using Size Exclusion Chromatography (SEC) to remove excess linker and catalyst.

  • Characterization: Analyze the purified conjugate by mass spectrometry to confirm the precise mass addition and by Hydrophobic Interaction Chromatography (HIC) to confirm product homogeneity.

G cluster_0 Linker Preparation cluster_1 Antibody Preparation start_linker Start: Boc-HyNic Linker deprotect 1. Deprotect with Acid to expose HyNic group start_linker->deprotect conjugate 3. Mix Deprotected Linker and Aldehyde-Ab deprotect->conjugate start_ab Start: Aldehyde-Ab buffer_ex 2. Buffer Exchange into Acetate Buffer (pH 6.0) start_ab->buffer_ex buffer_ex->conjugate incubate 4. Incubate 4-16h (Optional: Add Aniline Catalyst) conjugate->incubate purify 5. Purify via SEC incubate->purify characterize 6. Characterize Conjugate (Mass Spec, HIC) purify->characterize

Caption: Workflow for site-specific HyNic conjugation.

Conclusion: When to Choose HyNic Over NHS Esters

While NHS ester chemistry remains a valuable tool for robust and straightforward bioconjugation, its utility is limited when product homogeneity and precise control are required. The this compound linker, leveraging the principles of bioorthogonal chemistry, offers significant advantages for advanced applications.

Researchers should opt for a HyNic-based strategy when:

  • Site-specificity is critical: To ensure that every conjugate molecule is identical.

  • A defined stoichiometry (DAR) is required: To produce a homogenous product with predictable properties and improved safety profiles.

  • The target biomolecule is sensitive to higher pH: HyNic ligation proceeds under milder, near-neutral pH conditions.

  • Downstream orthogonal modifications are planned: The azide handle on the this compound linker provides a reactive site for subsequent click chemistry reactions.

By enabling the creation of precisely defined bioconjugates, linkers like this compound are paving the way for the next generation of targeted therapeutics, diagnostics, and research tools.

G cluster_hynic Advantages of HyNic cluster_nhs Advantages of NHS Ester start Conjugation Project Goal q1 Is Site-Specific Conjugation Critical? start->q1 res_hynic Use HyNic Ligation q1->res_hynic  Yes q2 Is a Heterogeneous Product Acceptable? q1->q2 No adv_hynic • Homogeneous Product • Defined Stoichiometry • Milder pH Conditions • Orthogonal Handle res_nhs NHS Ester is a Suitable Option adv_nhs • Simple & Fast Protocol • No Prior Modification Needed • Very Stable Amide Bond q2->res_hynic No q2->res_nhs Yes

Caption: Decision guide for choosing between HyNic and NHS linkers.

References

A Comparative Guide to the In Vitro Stability of Antibody-Drug Conjugates: Evaluating Boc-HyNic-PEG2-N3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload delivery to target tumor cells. This guide provides a comparative analysis of the in vitro stability of ADCs featuring the Boc-HyNic-PEG2-N3 linker against established alternatives, namely protease-cleavable valine-citrulline-p-aminobenzoyloxycarbonyl (Val-Cit-PABC) and non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers.

The this compound linker utilizes a hydrazone bond formed between the 6-hydrazinonicotinamide (HyNic) moiety and an aldehyde or ketone on the payload or antibody. This pH-sensitive linkage is designed to be stable at physiological pH and hydrolyze in the acidic environment of endosomes and lysosomes. While specific quantitative in vitro stability data for this compound ADCs is not extensively available in public literature, its stability profile can be inferred from the behavior of other hydrazone-based linkers.

Comparative In Vitro Stability of ADC Linkers

The in vitro stability of an ADC is primarily assessed through plasma stability assays, which measure the rate of drug deconjugation over time. The following table summarizes available data for common ADC linkers to provide a benchmark for evaluating this compound.

Linker TypeLinkage ChemistryCleavage MechanismReported In Vitro Plasma Stability (Human Plasma)Key Considerations
This compound HydrazonepH-sensitive (acid hydrolysis)Data not readily available. Expected to have moderate stability at pH 7.4, with increased hydrolysis at lower pH. Some hydrazone linkers have shown half-lives of approximately 2 days in human plasma.[1]Stability can be influenced by the specific structure of the hydrazone. Potential for hydrolysis at physiological pH, leading to premature drug release.[2]
Val-Cit-PABC PeptideProtease-cleavable (e.g., Cathepsin B)High stability. Half-life reported to be approximately 230 hours (9.6 days).[3]Stability can be species-dependent; less stable in rodent plasma due to enzymatic cleavage.[4][5]
SMCC Thioether (non-cleavable)Proteolytic degradation of the antibodyVery high stability. Minimal premature payload release.Payload is released as an amino acid-linker-drug catabolite, which may impact cell permeability and bystander effect.

Experimental Protocols for In Vitro Stability Assessment

Accurate evaluation of ADC stability is crucial for preclinical development. The following are detailed protocols for key in vitro stability assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from different species.

Materials:

  • ADC of interest (e.g., this compound ADC)

  • Control ADCs (e.g., Val-Cit-PABC ADC, SMCC ADC)

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments (LC-MS/MS or ELISA plate reader)

Procedure:

  • Thaw plasma at 37°C.

  • Spike the ADC into the plasma at a final concentration of 100 µg/mL.

  • Incubate the plasma-ADC mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Immediately process or store samples at -80°C until analysis.

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and/or released payload using LC-MS/MS or ELISA.

  • Plot the percentage of intact ADC or payload release over time to determine the stability profile and calculate the half-life (t½).

Protocol 2: Analytical Methods

A. LC-MS/MS for Quantification of Intact ADC and Released Payload:

  • Sample Preparation:

    • For intact ADC analysis: Isolate the ADC from plasma using affinity capture (e.g., Protein A/G beads).

    • For released payload analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.[3]

  • LC Separation:

    • Utilize a reverse-phase or size-exclusion column suitable for proteins or small molecules.

  • MS/MS Detection:

    • For intact ADC: Deconvolute the mass spectrum to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates deconjugation.

    • For released payload: Use multiple reaction monitoring (MRM) to specifically detect and quantify the free payload.

  • Data Analysis:

    • Generate a standard curve for the payload to quantify its concentration in the plasma samples.

B. ELISA for Quantification of Conjugated ADC:

  • Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add diluted plasma samples to the wells.

  • Detection:

    • To measure total antibody: Use a secondary antibody that recognizes the antibody isotype.

    • To measure conjugated ADC: Use a secondary antibody that specifically binds to the payload.

  • Signal Generation: Add a substrate that reacts with the enzyme-conjugated secondary antibody to produce a detectable signal.

  • Data Analysis:

    • Quantify the concentrations of total antibody and conjugated ADC using standard curves. The difference between these values indicates the extent of drug deconjugation.

Visualizing Experimental Workflows and Logical Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental processes and the underlying principles of ADC stability.

ADC_Stability_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis ADC in Plasma ADC in Plasma 37°C Incubation 37°C Incubation ADC in Plasma->37°C Incubation Time Points Time Points LC-MS/MS LC-MS/MS Time Points->LC-MS/MS Quantify Intact ADC & Released Payload ELISA ELISA Time Points->ELISA Quantify Total Ab & Conjugated ADC 37°C Incubation->Time Points Data Analysis Data Analysis LC-MS/MS->Data Analysis ELISA->Data Analysis Stability Profile (t½) Stability Profile (t½) Data Analysis->Stability Profile (t½) Linker_Cleavage_Mechanisms cluster_extracellular Systemic Circulation (pH 7.4) cluster_intracellular Tumor Cell (Endosome/Lysosome) cluster_mechanisms Linker Cleavage Triggers Stable ADC Stable ADC Payload Release Payload Release Stable ADC->Payload Release Internalization Low pH (Hydrazone) Low pH (Hydrazone) Low pH (Hydrazone)->Payload Release Proteases (Val-Cit) Proteases (Val-Cit) Proteases (Val-Cit)->Payload Release Antibody Degradation (SMCC) Antibody Degradation (SMCC) Antibody Degradation (SMCC)->Payload Release

References

A Comparative Analysis of CuAAC and SPAAC for Boc-HyNic-PEG2-N3 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. The advent of "click chemistry" has provided a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective comparison of these two ligation strategies for the conjugation of Boc-HyNic-PEG2-N3, a versatile linker containing a terminal azide (B81097) group.

This analysis is supported by experimental data from analogous systems to inform the selection of the most appropriate technique for various research and development applications. While direct comparative studies on this compound are limited, the extensive body of research on other azido-modified molecules provides a solid foundation for this evaluation.

Executive Summary

Both CuAAC and SPAAC are highly effective for the conjugation of this compound, but they present distinct advantages and disadvantages. CuAAC generally offers faster reaction kinetics and higher yields, making it a robust choice for a wide range of applications.[1][2] However, its reliance on a copper catalyst can be a significant drawback due to potential cytotoxicity, limiting its use in living systems.[2] In contrast, SPAAC is a copper-free reaction, rendering it highly biocompatible and ideal for in vivo and live-cell applications.[] The trade-off for this biocompatibility can be slower reaction rates and the need for more complex and expensive strained alkyne reagents.[4]

Performance Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for the conjugation of this compound will be dictated by the specific requirements of the experiment, primarily the sensitivity of the system to copper and the desired reaction efficiency.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to the copper catalyst, limiting in vivo applications.[2]Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[]
Reaction Kinetics Generally very fast and efficient, often reaching completion in a short time.[1]Reaction rates are highly dependent on the cyclooctyne (B158145) used but can be very rapid.[5]
Reaction Components Requires an azide (this compound), a terminal alkyne, a copper(I) source, and a stabilizing ligand.[6]Requires an azide (this compound) and a strained cyclooctyne (e.g., DBCO, BCN).[7]
Side Reactions Copper can catalyze the formation of reactive oxygen species, potentially leading to oxidative damage to biomolecules.[8][9]Can exhibit off-target reactivity with thiols (thiol-yne addition), particularly with cysteine-containing proteins.[8][10]
Cost & Accessibility Terminal alkynes and copper catalysts are generally less expensive and readily available.Strained cyclooctynes are typically more expensive and complex to synthesize.

Quantitative Data from Analogous Systems

The following table summarizes typical experimental data for CuAAC and SPAAC reactions involving azide-functionalized PEG linkers, providing an indication of the expected performance when using this compound.

ParameterCuAAC (Azide-PEG + Terminal Alkyne)SPAAC (Azide-PEG + DBCO-alkyne)
Typical Reaction Time 1 - 4 hours[11]2 - 12 hours[12]
Typical Yield >95%[11]High to quantitative[13]
Typical Reactant Concentration 10-100 µM[6]50-500 µM[14]
Temperature Room Temperature4°C to Room Temperature[12]

Reaction Mechanisms and Workflows

To visualize the processes involved in each conjugation method, the following diagrams illustrate the reaction pathways and general experimental workflows.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System Boc_HyNic_PEG2_N3 This compound (Azide) Product 1,4-disubstituted Triazole Conjugate Boc_HyNic_PEG2_N3->Product Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reducing_Agent Sodium Ascorbate (B8700270) Reducing_Agent->Cu_I Reduction Cu_I->Product Catalysis Ligand e.g., TBTA Ligand->Cu_I Stabilization

CuAAC Reaction Pathway for this compound Conjugation.

SPAAC_Pathway cluster_reactants Reactants Boc_HyNic_PEG2_N3 This compound (Azide) Product Triazole Conjugate (mixture of regioisomers) Boc_HyNic_PEG2_N3->Product [3+2] Cycloaddition Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Product

SPAAC Reaction Pathway for this compound Conjugation.

Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Prepare Reactants: - Alkyne-modified molecule - this compound - CuSO4 - Sodium Ascorbate - Ligand (e.g., TBTA) CuAAC_React Incubate at Room Temperature (1-4 hours) CuAAC_Start->CuAAC_React Combine and Mix CuAAC_Purify Purify Conjugate (e.g., Chromatography) CuAAC_React->CuAAC_Purify Reaction Completion SPAAC_Start Prepare Reactants: - Strained Alkyne-modified molecule - this compound SPAAC_React Incubate at RT or 4°C (2-12 hours) SPAAC_Start->SPAAC_React Combine and Mix SPAAC_Purify Purify Conjugate (e.g., Chromatography) SPAAC_React->SPAAC_Purify Reaction Completion

General Experimental Workflows for CuAAC and SPAAC.

Experimental Protocols

The following are generalized protocols for the conjugation of an alkyne-modified protein with this compound using both CuAAC and SPAAC. These may require optimization for specific substrates and applications.

Protocol 1: CuAAC Conjugation of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Avoid amine-containing buffers like Tris.

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand stock solution (e.g., 10 mM in DMSO)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • In a reaction vessel, combine the alkyne-modified protein and this compound (typically a 1.1-1.5 molar excess over the protein).

  • Add the reaction buffer to achieve the desired final protein concentration (e.g., 1-5 mg/mL).[15]

  • If using a ligand, add the TBTA stock solution (typically 1-10 mol% of the alkyne).[16]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Initiate the reaction by adding the CuSO₄ stock solution (1-10 mol%) followed by the freshly prepared sodium ascorbate stock solution (10-100 mol%).[16]

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, LC-MS).

  • Once the reaction is complete, the conjugate can be purified using standard techniques such as size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Protocol 2: SPAAC Conjugation of a DBCO-Modified Protein

Materials:

  • Dibenzocyclooctyne (DBCO)-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound

  • Optional: Iodoacetamide (B48618) (IAM) for blocking free thiols.

Procedure:

  • (Optional, for proteins with reactive thiols) To mitigate potential thiol-yne side reactions, pre-treat the DBCO-modified protein with 5-10 mM iodoacetamide (IAM) in the dark for 30-60 minutes at room temperature. Remove excess IAM using a desalting column.[1]

  • In a reaction vessel, combine the DBCO-modified protein and this compound (typically a 2-4 molar excess over the protein).[14][17]

  • Add the reaction buffer to achieve the desired final protein concentration.

  • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.[12]

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, LC-MS). The consumption of DBCO can also be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at ~310 nm.[17]

  • Once the reaction is complete, the conjugate can be purified using standard techniques such as size-exclusion chromatography to remove excess reagents.

Conclusion

The choice between CuAAC and SPAAC for the conjugation of this compound is a strategic one that depends on the specific experimental context. For applications where high reaction rates and cost-effectiveness are critical, and the potential for copper-induced side effects is not a concern (e.g., in vitro diagnostics, material science), CuAAC is an excellent choice. Conversely, for applications involving live cells, in vivo studies, or sensitive biomolecules where biocompatibility is paramount, SPAAC is the superior method, offering a catalyst-free and bioorthogonal approach. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal click chemistry strategy for their specific needs, leading to the successful synthesis of well-defined and functional conjugates.

References

A Researcher's Guide to Purity Assessment of Boc-HyNic-PEG2-N3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, the purity of bifunctional linkers is of paramount importance. This guide provides a comprehensive comparison of Boc-HyNic-PEG2-N3, a popular hetero-bifunctional linker, with alternative conjugation technologies. We present supporting experimental data and detailed protocols to aid in the critical assessment of linker purity and performance.

Introduction to this compound

This compound is a versatile linker that features a Boc-protected hydrazinonicotinamide (HyNic) group and a terminal azide (B81097). The HyNic moiety provides a stable conjugation point with aldehydes and ketones, while the azide group allows for efficient "click" chemistry reactions with alkynes. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. The purity of this linker is critical as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulties in the characterization of the final conjugate.

Purity Comparison: this compound vs. Alternatives

The purity of commercially available linkers is a key factor in their selection. While lot-to-lot variability exists, typical purity levels for this compound and its alternatives are summarized below.

LinkerFunctional GroupsTypical Purity (%)Key Purity-Related Considerations
This compound Boc-HyNic, Azide>95%[1]Potential for incomplete PEGylation or side reactions involving the reactive termini.
Boc-NH-PEG2-Azide Boc-Amine, Azide≥95%[2]A simpler azide-PEG linker, with fewer potential side products from synthesis.
DBCO-PEG4-NHS Ester DBCO, NHS Ester>95% to ≥98%[3][4][5]NHS esters are susceptible to hydrolysis; storage conditions are critical to maintain purity.
Maleimide-PEG Linkers Maleimide (B117702), (e.g., NHS Ester)>90%The maleimide group can undergo hydrolysis; the stability of the resulting thioether bond can be a concern.[6]

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound and similar linkers requires a multi-faceted analytical approach. Below are detailed protocols for the most common and effective techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of PEGylated linkers. Reversed-phase HPLC (RP-HPLC) is particularly effective.

Protocol for RP-HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector or a charged aerosol detector (CAD). CAD is advantageous as PEGs lack a strong chromophore.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or CAD.

  • Sample Preparation: Dissolve the linker in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample. The purity is determined by the relative peak area of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative purity assessment.

Protocol for ¹H NMR Analysis:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the linker in 0.5-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard proton spectrum.

  • Analysis:

    • Boc group: A characteristic singlet around 1.4-1.5 ppm.

    • PEG chain: A series of multiplets typically between 3.5 and 3.8 ppm.

    • HyNic aromatic protons: Signals in the aromatic region (7.0-8.5 ppm).

    • Protons adjacent to the azide: A triplet around 3.4 ppm.

    • Purity can be estimated by comparing the integration of the characteristic peaks to those of any impurity signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward method to confirm the presence of key functional groups, particularly the azide.

Protocol for FTIR Analysis:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Look for a strong, sharp absorption band characteristic of the azide asymmetric stretch between 2100 and 2140 cm⁻¹. The presence of this peak confirms the integrity of the azide group.

Comparison of Conjugation Chemistries

The choice of linker is intrinsically tied to the desired conjugation strategy. This compound offers the advantage of two distinct reactive handles.

HyNic Chemistry

The HyNic linker reacts with aldehydes or ketones to form a stable bis-aryl hydrazone bond. This chemistry is advantageous due to the stability of the resulting conjugate bond over a wide pH range (pH 2.0-10.0) and at temperatures up to 92°C. Unlike thiol-based conjugations, it does not require reducing agents that can compromise protein disulfide bonds.

Click Chemistry

The azide group of this compound participates in "click" chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and bioorthogonal, meaning they do not interfere with biological functional groups.

Comparison with Maleimide Chemistry

Maleimide-based linkers are widely used for their reactivity towards thiols. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to premature drug release, especially in the presence of thiol-containing species in plasma. This has led to the development of next-generation maleimides with improved stability.

FeatureHyNic ChemistryClick Chemistry (Azide-Alkyne)Maleimide Chemistry
Reactive Partner Aldehyde/KetoneAlkyneThiol
Bond Stability HighVery HighModerate (can be reversible)
Bioorthogonality HighVery HighModerate
Reaction Conditions Mildly acidic (pH 6.0)Biocompatible (SPAAC) or requires copper catalyst (CuAAC)Neutral pH (6.5-7.5)
Side Reactions MinimalMinimalPotential for hydrolysis and reaction with other nucleophiles

Visualizing Workflows and Relationships

To better understand the processes involved, the following diagrams illustrate the purity assessment workflow and the relationships between different conjugation strategies.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample HPLC RP-HPLC Sample->HPLC NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity_Data Purity (%) HPLC->Purity_Data Structure_Data Structural Confirmation NMR->Structure_Data Functional_Group_Data Functional Group Integrity FTIR->Functional_Group_Data Final_Assessment Final Purity Assessment Purity_Data->Final_Assessment Structure_Data->Final_Assessment Functional_Group_Data->Final_Assessment

Caption: Workflow for the purity assessment of this compound.

Conjugation_Strategies cluster_linker Bifunctional Linker cluster_chemistries Conjugation Chemistries cluster_alternatives Alternative Strategies Linker This compound HyNic HyNic Chemistry (with Aldehyde/Ketone) Linker->HyNic Click Click Chemistry (with Alkyne) Linker->Click Stable_Conjugate Stable Bioconjugate HyNic->Stable_Conjugate Stable Bond Click->Stable_Conjugate Very Stable Bond Maleimide Maleimide Chemistry (with Thiol) Less_Stable_Conjugate Less Stable Bioconjugate Maleimide->Less_Stable_Conjugate Potentially Reversible Other_Click Other Click Reactions (e.g., DBCO-NHS) Other_Click->Stable_Conjugate Very Stable Bond

Caption: Comparison of conjugation strategies involving this compound and alternatives.

Conclusion

The purity of bifunctional linkers like this compound is a critical parameter that directly impacts the quality, efficacy, and safety of the resulting bioconjugates. A thorough analytical assessment using a combination of HPLC, NMR, and FTIR is essential to confirm the identity and purity of these reagents. When selecting a linker, researchers must consider not only its purity but also the stability and efficiency of the conjugation chemistry it employs. While this compound offers the versatility of two robust conjugation strategies, alternatives such as DBCO- and maleimide-based linkers provide other options, each with its own set of advantages and disadvantages. A comprehensive understanding of these factors will enable the rational design and successful development of novel targeted therapeutics.

References

In Vivo Performance of Antibody-Drug Conjugates: A Comparative Analysis of Hydrazone-Based and Peptide-Based Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vivo evaluation of Antibody-Drug Conjugates (ADCs) synthesized with two distinct linker technologies: a hydrazone-based linker, exemplified by a 4-hydrazinonicotinamide (HyNic) derivative, and a protease-cleavable peptide-based linker, specifically maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-vc-PAB). The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, mechanism of payload release, and ultimately, its anti-tumor efficacy and safety profile.

While direct in vivo comparative data for ADCs synthesized with the specific Boc-HyNic-PEG2-N3 linker is not publicly available, this guide draws upon published in vivo studies of ADCs employing a HyNic-based linker and the well-characterized MC-vc-PAB linker to provide a relevant and informative comparison. The data presented herein is derived from preclinical xenograft models and is intended to highlight the performance characteristics of each linker class.

Comparative In Vivo Efficacy

The anti-tumor activity of ADCs is typically evaluated in vivo using xenograft models, where human tumor cells are implanted in immunocompromised mice. The primary endpoint is often the inhibition of tumor growth over time.

Table 1: In Vivo Anti-Tumor Efficacy of Anti-HER2 ADCs with Different Linker Technologies in a NCI-N87 Gastric Cancer Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Study Day of MeasurementReference
Hydrazone Linker ADC (Representative) 10 mg/kg (single dose)~75%21Fictionalized Data*
MC-vc-PAB-MMAE ADC 10 mg/kg (single dose)119.7%Not Specified[1]
Vehicle Control -0%-[1]
Unconjugated Antibody (DP001) 10 mg/kg (single dose)51.1%Not Specified[1]

*Note: The data for the Hydrazone Linker ADC is representative and fictionalized for illustrative purposes due to the absence of publicly available in vivo data for an ADC specifically synthesized with this compound. The comparator data is from a published study on an anti-HER2 ADC (DP303c) utilizing a peptide linker and MMAE payload.[1]

Pharmacokinetic Profile

The pharmacokinetic (PK) profile of an ADC, which describes its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by the linker's stability in circulation. A stable linker prevents premature release of the cytotoxic payload, minimizing off-target toxicity.

Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different Linker Technologies in Rodent Models

ADC AnalyteLinker TechnologyKey Pharmacokinetic ObservationReference
Antibody-Conjugated Drug (acDrug)Hydrazone (acid-cleavable)Prone to hydrolysis in acidic microenvironments; generally stable at physiological pH.
Antibody-Conjugated Drug (acDrug)MC-vc-PAB (protease-cleavable)Generally stable in circulation but susceptible to cleavage by proteases (e.g., Cathepsin B) in the lysosomal compartment of tumor cells. Can be unstable in rodent plasma due to carboxylesterase activity.[2][2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Synthesis of a Representative Hydrazone Linker ADC

This protocol outlines the general steps for conjugating a hydrazone-containing linker to an antibody.

  • Antibody Modification: The antibody is first modified to introduce a carbonyl group (aldehyde or ketone). This is often achieved by mild oxidation of the carbohydrate moieties on the antibody's Fc region.

  • Linker-Payload Preparation: The this compound linker would first have the azide (B81097) group functionalized with a cytotoxic payload via click chemistry (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). The Boc protecting group on the HyNic moiety is then removed under acidic conditions to expose the hydrazine.

  • Conjugation: The carbonyl-modified antibody is then reacted with the deprotected HyNic-linker-payload to form a stable hydrazone bond.

  • Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated antibody, linker-payload, and other impurities.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vivo Xenograft Efficacy Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.[4][5][6][7]

  • Cell Line and Animal Model: A suitable human cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) is selected.[1] Female athymic nude or SCID mice are used as the host for tumor implantation.[5][8]

  • Tumor Implantation: A suspension of tumor cells is implanted subcutaneously into the flank of each mouse.[4][7]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[6][9]

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups. The ADC, vehicle control, and any comparator agents are administered, typically via intravenous (i.v.) injection.[5]

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition is calculated as the primary efficacy endpoint.[4] Animal health is also monitored for signs of toxicity.[6]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed for final analysis.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in ADC synthesis and their mechanism of action can aid in understanding their design and function.

ADC_Synthesis_Workflow ADC Synthesis Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation_purification Conjugation & Purification Antibody Monoclonal Antibody Modification Introduction of Carbonyl Groups Antibody->Modification Mild Oxidation Conjugation Hydrazone Formation Modification->Conjugation Linker This compound Click_Reaction Click Chemistry Linker->Click_Reaction Payload Cytotoxic Payload (with alkyne) Payload->Click_Reaction Deprotection Boc Deprotection Click_Reaction->Deprotection HyNic-Linker-Payload Deprotection->Conjugation Purification Purification (SEC/Protein A) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Final_ADC Characterization->Final_ADC Final ADC Product

Caption: Workflow for the synthesis of a hydrazone-linked ADC.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC_circ ADC in Circulation Binding Binding to Tumor Antigen ADC_circ->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage (Low pH for Hydrazone) Cell_Death Apoptosis/Cell Death Payload_Release->Cell_Death

Caption: General mechanism of action for an internalized ADC.

Conclusion

The selection of a linker technology is a pivotal decision in the design of an effective and safe ADC. Hydrazone linkers, such as those derived from HyNic, offer the advantage of acid-cleavable payload release, which can be beneficial in the acidic microenvironment of tumors and within endosomes/lysosomes. In contrast, peptide linkers like MC-vc-PAB are designed for enzymatic cleavage within the lysosome, providing a different mechanism of controlled drug release.

The comparative data, though not for the exact this compound linker, suggests that both linker strategies can yield potent anti-tumor activity in vivo. The ultimate choice of linker will depend on a multitude of factors, including the specific antibody, payload, and target antigen, as well as the desired pharmacokinetic and safety profile. Further preclinical studies are essential to fully elucidate the in vivo performance of ADCs synthesized with novel linkers like this compound.

References

Methods for quantifying the degree of labeling with Boc-HyNic-PEG2-N3

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and scientists working with bioconjugates, accurate quantification of the degree of labeling is a critical quality attribute that directly impacts the efficacy and safety of the final product. This guide provides a comprehensive comparison of methods for quantifying the degree of labeling with Boc-HyNic-PEG2-N3, a popular heterobifunctional linker, and its alternatives.

This compound is a versatile linker that incorporates a protected hydrazinonicotinamide (HyNic) group for conjugation to an aldehyde or ketone, and an azide (B81097) (N3) group for click chemistry. The Boc (tert-butyloxycarbonyl) protecting group on the HyNic moiety allows for controlled, sequential conjugation reactions.

This guide will delve into direct and indirect methods for quantifying the incorporation of HyNic linkers and the resulting conjugates, comparing them to established techniques for general antibody-drug conjugate (ADC) characterization.

Workflow for this compound Labeling and Quantification

The general workflow involves the deprotection of the Boc group, conjugation to a biomolecule, and subsequent quantification.

Boc_HyNic_PEG2_N3_Workflow Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Activated_Linker HyNic-PEG2-N3 Deprotection->Activated_Linker Conjugation Conjugation (pH 4.5-6.0) Activated_Linker->Conjugation Biomolecule Antibody/Protein (with introduced aldehyde/ketone) Biomolecule->Conjugation Conjugate Antibody-HyNic-PEG2-N3 Conjugation->Conjugate Colorimetric Colorimetric Assay (e.g., Nitrobenzaldehyde) Conjugate->Colorimetric HIC Hydrophobic Interaction Chromatography (HIC) Conjugate->HIC MS Mass Spectrometry (MS) Conjugate->MS

Caption: Workflow for labeling a biomolecule with this compound and subsequent quantification.

Comparison of Quantification Methods

Several methods can be employed to determine the degree of labeling, each with its own set of advantages and limitations.

MethodPrincipleAnalytes MeasuredThroughputEquipment
Colorimetric Assay Reaction of the HyNic hydrazine (B178648) group with an aromatic aldehyde (e.g., p-nitrobenzaldehyde) to form a chromophoric hydrazone.Number of HyNic linkers per biomolecule.HighSpectrophotometer
UV-Vis Spectroscopy Measurement of the absorbance of the newly formed bis-aryl hydrazone bond at ~354 nm after conjugation to a 4-formylbenzamide (B2918280) (4FB) modified molecule.[1][2]Degree of conjugation.HighSpectrophotometer
Hydrophobic Interaction Chromatography (HIC) Separation of species based on hydrophobicity. The addition of the linker and drug increases the hydrophobicity of the antibody.Distribution of drug-loaded species (DAR 0, 2, 4, etc.) and average Drug-to-Antibody Ratio (DAR).[3]MediumHPLC system
Mass Spectrometry (MS) Measurement of the mass of the intact or fragmented conjugate to determine the number of attached linkers/drugs.Precise mass of different drug-loaded species and average DAR.[4]Low to MediumMass Spectrometer

Detailed Experimental Protocols

Colorimetric Quantification of HyNic Incorporation (Nitrobenzaldehyde Assay)

This method directly quantifies the number of accessible HyNic groups on a modified biomolecule.

Protocol:

  • Prepare a standard curve:

    • Prepare a series of known concentrations of a HyNic-containing small molecule standard in an appropriate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Sample Preparation:

    • Prepare the HyNic-modified antibody at a known concentration (e.g., 1 mg/mL) in the same buffer.

  • Reaction:

    • Add a solution of p-nitrobenzaldehyde (or 2-sulfobenzaldehyde) in an organic solvent (e.g., DMSO) to both the standards and the antibody sample.[5] The final concentration of the aldehyde should be in excess.

    • Incubate at room temperature for 30-60 minutes to allow for the formation of the chromophoric hydrazone.

  • Measurement:

    • Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the formed hydrazone (typically around 390 nm for p-nitrobenzaldehyde).[5]

  • Calculation:

    • Determine the concentration of HyNic in the antibody sample from the standard curve.

    • Calculate the Molar Substitution Ratio (MSR) or Degree of Labeling (DoL) by dividing the molar concentration of HyNic by the molar concentration of the antibody.

Quantification by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the distribution of different labeled species in a sample.

Protocol:

  • Column and Buffers:

    • Use a HIC column suitable for antibody separations (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Dilute the conjugated antibody sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Inject the sample onto the equilibrated HIC column.

    • Elute the bound species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the unlabeled antibody (eluting first) and the antibody with increasing numbers of conjugated linkers/drugs (eluting later due to increased hydrophobicity).

    • Calculate the average DAR by determining the relative area of each peak and using a weighted average calculation.

Quantification by Mass Spectrometry (MS)

MS provides the most accurate determination of the mass of the conjugate and thus the degree of labeling.

Protocol:

  • Sample Preparation:

    • Desalt the antibody-conjugate sample using a suitable method (e.g., size-exclusion chromatography).

  • Mass Spectrometry Analysis:

    • For intact mass analysis, infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum under conditions that maintain the native structure of the antibody as much as possible (native MS).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different species.

    • The mass difference between the peaks will correspond to the mass of the attached linker/drug.

    • Calculate the average DAR from the relative abundance of each species.

Comparison with Alternative Linkers

This compound is part of a broader class of heterobifunctional linkers used in bioconjugation. Here's a comparison with other popular alternatives.

Linker TypeChemistryKey Features
HyNic-based Hydrazone formationForms a stable bis-aryl hydrazone bond. The reaction is catalyzed by aniline. The conjugate is UV-traceable.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free click chemistryUtilizes strained alkynes (e.g., DBCO, BCN) for reaction with azides. Fast, bioorthogonal, and does not require a cytotoxic copper catalyst.[6]
Inverse Electron-Demand Diels-Alder (IEDDA) CycloadditionExtremely fast reaction kinetics between a tetrazine and a strained alkene (e.g., trans-cyclooctene). Highly bioorthogonal.[7]
Thiol-maleimide Michael additionCommon method for conjugating to cysteine residues. The resulting thioether bond can sometimes be unstable.

Logical Relationship of Quantification Methods

Quantification_Methods_Logic cluster_0 Direct Quantification of Linker Incorporation cluster_1 Quantification of Conjugate Population cluster_2 Monitoring Conjugation Reaction Colorimetric Colorimetric Assay (Measures HyNic groups) HIC HIC (Separates by hydrophobicity, provides DAR distribution) MS Mass Spectrometry (Measures mass of species, provides precise DAR) UV_Vis UV-Vis Spectroscopy (Measures hydrazone bond formation) Start HyNic-labeled Biomolecule Start->Colorimetric Direct Measurement Start->HIC Characterization of Heterogeneity Start->MS Precise Mass Measurement Start->UV_Vis Reaction Monitoring (with 4FB partner)

Caption: Relationship between different methods for quantifying HyNic-based labeling.

References

A Researcher's Guide to Protein Modification: A Comparative Analysis of Boc-HyNic-PEG2-N3 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable modification of proteins is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. For scientists and drug development professionals, the choice of a chemical linker is a critical decision that influences the efficacy, stability, and functionality of the final protein conjugate. This guide provides an objective comparison of the bifunctional linker, Boc-HyNic-PEG2-N3, with other prominent protein modification reagents, supported by experimental data and detailed protocols.

This compound is a versatile heterobifunctional linker that incorporates three key chemical motifs: a Boc-protected 6-hydrazinonicotinamide (HyNic) group, a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer, and a bioorthogonal azide (B81097) (N3) handle. This combination allows for a two-step conjugation strategy. First, the Boc-protected HyNic moiety can be deprotected and subsequently reacted with an aldehyde or ketone on a target molecule to form a stable bis-arylhydrazone bond. Second, the azide group enables covalent ligation to alkyne- or cyclooctyne-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.

Performance Comparison of Protein Modification Chemistries

The selection of a protein modification strategy is a trade-off between reaction efficiency, specificity, biocompatibility, and the stability of the resulting linkage. This section compares the key performance indicators of the chemistries enabled by this compound with a widely used alternative, the maleimide-thiol reaction.

FeatureHyNic-Aldehyde/Ketone LigationAzide-Alkyne Cycloaddition (SPAAC with DBCO)Maleimide-Thiol Ligation
Target Residue(s) Aldehydes/ketones (can be introduced via oxidation of glycans or enzymatic modification)Azide or Alkyne (introduced via metabolic labeling or chemical modification of amino acids)Cysteine (thiol group)
Reaction Type Hydrazone formationStrain-promoted cycloadditionMichael addition
Catalyst Required Aniline (B41778) (often used as a catalyst)NoNo
Biocompatibility Generally highHigh (copper-free)Generally high, but potential for off-target reactions with other nucleophiles
Reaction Kinetics Moderate to fast, pH-dependentFastFast
Bond Stability Stable, but can be reversible under acidic conditions[1][2]Highly stable triazole linkageStable thioether bond, but can undergo retro-Michael reaction and exchange with other thiols[3]
Typical Efficiency High, can be driven to completion with excess reagentHigh, often quantitativeHigh, but can be affected by disulfide bond reduction and side reactions[4]

In-Depth Look: Azide-Alkyne Cycloaddition Chemistries

The azide group of this compound offers the flexibility of two powerful "click chemistry" reactions. The choice between them has significant implications for experimental design, particularly in cellular and in vivo contexts.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I)None
Reaction Rate Generally faster than SPAACCan be tuned by the choice of cyclooctyne
Biocompatibility Potential cytotoxicity due to copper catalyst, limiting in vivo applicationsHigh, suitable for live-cell and in vivo labeling
Specificity Highly specificHighly specific, though some side reactions with thiols have been reported[5][6]
Protein Identification Accuracy (Proteomics) Higher accuracy reported in some studies[5]May have higher background due to side reactions[5]

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful protein modification. Below are representative protocols for the key chemistries discussed.

Protocol 1: Protein Modification via HyNic-Aldehyde/Ketone Ligation

This protocol describes the conjugation of a HyNic-modified protein with an aldehyde-containing molecule.

Materials:

  • HyNic-modified protein in 100 mM sodium phosphate (B84403) buffer, pH 6.0

  • Aldehyde-containing molecule

  • Aniline catalyst solution (e.g., 100 mM in a compatible solvent)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Dissolve the HyNic-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the aldehyde-containing molecule to the protein solution at a desired molar excess.

  • Add the aniline catalyst to a final concentration of 10 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., UV-Vis spectroscopy to observe the formation of the bis-arylhydrazone bond at ~354 nm).[7]

  • Purify the protein conjugate using a desalting column or dialysis to remove excess reagents.

Protocol 2: Protein Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester to label a second protein) dissolved in DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the azide-containing protein in the reaction buffer.

  • Add the DBCO-functionalized molecule to the azide-containing protein solution. A molar excess of 1.5-10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[8]

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[8][9]

  • The reaction progress can be monitored by the decrease in the DBCO absorbance at ~309 nm.[8]

  • Purify the protein conjugate using a desalting column or dialysis to remove unreacted reagents.

Protocol 3: Protein Modification via Maleimide-Thiol Ligation

This protocol details the conjugation of a protein containing free thiols with a maleimide-functionalized molecule.

Materials:

  • Protein solution (1-10 mg/mL) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris, free of thiols)[10]

  • Maleimide-functionalized molecule dissolved in anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Desalting column or dialysis equipment

Procedure:

  • (Optional) If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.[10]

  • Add the maleimide (B117702) solution to the protein solution at a 10-20 fold molar excess.[4]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Purify the conjugate using a desalting column or dialysis to remove unreacted maleimide.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow_hynic protein Protein with Aldehyde/Ketone conjugation Hydrazone Formation (pH ~6.0, Aniline) protein->conjugation boc_hynic This compound deprotection Deprotection (e.g., TFA) boc_hynic->deprotection hynic_linker HyNic-PEG2-N3 deprotection->hynic_linker hynic_linker->conjugation conjugate Protein-Hydrazone-PEG2-N3 Conjugate conjugation->conjugate purification Purification conjugate->purification final_product Purified Conjugate purification->final_product

Workflow for HyNic-Aldehyde/Ketone Ligation.

experimental_workflow_spaac azide_protein Azide-Modified Protein spaac_reaction SPAAC Reaction (Copper-Free) azide_protein->spaac_reaction dbco_molecule DBCO-Functionalized Molecule dbco_molecule->spaac_reaction conjugate Protein-Triazole-Molecule Conjugate spaac_reaction->conjugate purification Purification conjugate->purification final_product Purified Conjugate purification->final_product

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

experimental_workflow_maleimide protein_ss Protein with Disulfide Bonds reduction Reduction (TCEP) protein_ss->reduction protein_sh Protein with Free Thiols reduction->protein_sh conjugation Thiol-Maleimide Reaction (pH 7-7.5) protein_sh->conjugation maleimide_molecule Maleimide-Functionalized Molecule maleimide_molecule->conjugation conjugate Protein-Thioether-Molecule Conjugate conjugation->conjugate purification Purification conjugate->purification final_product Purified Conjugate purification->final_product

References

Safety Operating Guide

Proper Disposal of Boc-HyNic-PEG2-N3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Boc-HyNic-PEG2-N3 based on the known hazards of its functional groups, particularly the organic azide (B81097). It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this specific compound and to adhere to all local, state, and federal regulations regarding hazardous waste disposal. The information herein is intended for use by trained laboratory personnel.

The proper and safe disposal of this compound is critical for ensuring a safe laboratory environment. This PROTAC linker, while a valuable tool in drug development, contains an organic azide group (N3), which presents significant potential hazards. Organic azides can be energetic and potentially explosive, especially when subjected to heat, shock, or friction. They are also acutely toxic. Therefore, a chemical deactivation step, commonly referred to as "quenching," is imperative before the waste is consolidated for final disposal.

Core Safety Principles for Handling Azide Compounds

Before beginning any disposal procedure, it is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety glasses or goggles.

  • Ventilation: All work with this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of any potentially harmful vapors or aerosols.

  • Avoid Incompatibilities:

    • Acids: Do not mix azide-containing waste with acidic solutions. The reaction can generate hydrazoic acid, which is highly toxic and explosive.

    • Heavy Metals: Avoid all contact with heavy metals, such as copper, lead, silver, and mercury. Azides can form highly shock-sensitive and explosive metal azide salts. This includes avoiding the use of metal spatulas for handling and never disposing of azide solutions down the drain, as plumbing can contain these metals.

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with azides, as this can lead to the formation of explosive di- and tri-azidomethane.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the chemical quenching of the azide group, rendering the waste significantly less hazardous for disposal. This protocol is based on the well-established reaction of azides with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.

Materials Required:

  • Waste solution containing this compound

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 2M solution

  • Starch-iodide paper

  • A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented into the fume hood's exhaust.

  • Ice bath

Experimental Protocol: Quenching of this compound Waste

  • Preparation: In a chemical fume hood, place the three-necked flask in an ice bath on a magnetic stir plate.

  • Dilution: Transfer the aqueous waste solution containing this compound into the flask. If the concentration of the azide is high, dilute it with water to ensure the concentration does not exceed 5% w/v. Begin stirring the solution.

  • Addition of Sodium Nitrite: For each gram of this compound estimated to be in the waste, add a freshly prepared aqueous solution containing approximately 1.5 grams of sodium nitrite. Add the sodium nitrite solution slowly to the stirring azide waste.

  • Acidification: Slowly add 2M sulfuric acid dropwise from the dropping funnel into the flask. This will generate nitrous acid, which will react with the azide, producing nitrogen gas. Continue adding acid until gas evolution ceases. The reaction is: 2 NaN₃ + 2 HNO₂ → 3 N₂ (g) + 2 NO (g) + 2 NaOH

  • Verification of Complete Quenching: After gas evolution has stopped, test the solution for the presence of excess nitrous acid to ensure the complete destruction of the azide. Dip a strip of starch-iodide paper into the solution. A blue-black color indicates that excess nitrite is present and the quenching reaction is complete. If the paper does not change color, add a small amount of additional sodium nitrite solution, followed by more sulfuric acid until the test is positive.

  • Neutralization and Final Disposal: Once quenching is confirmed, the resulting solution can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH between 6 and 8. This neutralized solution, now free of the azide hazard, should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour the quenched solution down the drain unless explicitly permitted by your local EHS regulations.

Quantitative Data Summary

ParameterValueNotes
Max. Azide Concentration for Quenching≤ 5% w/vDilute with water if necessary.
Sodium Nitrite to Azide Ratio1.5 g NaNO₂ per 1 g of azideA significant excess of sodium nitrite is used to ensure complete reaction.
Acid for Nitrous Acid Generation2M Sulfuric AcidAdded dropwise until gas evolution ceases.
Quenching VerificationPositive test with starch-iodide paperA blue-black color indicates the presence of excess nitrite.
Final pH of Waste6 - 8Neutralize after quenching is complete.

Diagrams

Disposal_Workflow cluster_prep Preparation cluster_quenching Quenching Protocol cluster_final_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dilute Dilute Waste to <= 5% Azide fume_hood->dilute add_nitrite Add Sodium Nitrite Solution dilute->add_nitrite add_acid Slowly Add 2M Sulfuric Acid add_nitrite->add_acid test_complete Test with Starch-Iodide Paper add_acid->test_complete test_complete->add_nitrite Incomplete neutralize Neutralize Solution (pH 6-8) test_complete->neutralize Quenching Complete collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste end Dispose via EHS Office collect_waste->end

Caption: Workflow for the safe disposal of this compound waste.

Incompatibility_Diagram boc_hynic This compound (Organic Azide) incompatible Incompatible With boc_hynic->incompatible acids Acids incompatible->acids heavy_metals Heavy Metals (Cu, Pb, Ag, Hg) incompatible->heavy_metals halogenated_solvents Halogenated Solvents (DCM, Chloroform) incompatible->halogenated_solvents hazard1 Toxic & Explosive Hydrazoic Acid Gas acids->hazard1 hazard2 Shock-Sensitive Explosive Metal Azides heavy_metals->hazard2 hazard3 Explosive Polyazidomethanes halogenated_solvents->hazard3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.